Spdb-DM4
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11+,26-13+/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVNQRWLLQGEIB-BAQPUJNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H63ClN4O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Intricate Mechanism of Spdb-DM4: A Technical Guide for Drug Development Professionals
An in-depth exploration of the Spdb-DM4 linker-payload system, detailing its mechanism of action from antibody conjugation to targeted cell cytotoxicity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
This compound is a pivotal linker-payload conjugate utilized in the development of antibody-drug conjugates (ADCs), a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. The this compound system comprises two key components: the Spdb (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker and the cytotoxic agent DM4, a potent maytansinoid derivative. The synergy between the targeted delivery of a monoclonal antibody and the intracellular release of a highly potent cytotoxic agent is central to the therapeutic strategy of ADCs employing this compound.
The Multi-Step Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound conjugate is realized through a sequence of carefully orchestrated events, beginning with the precise engineering of the ADC and culminating in the induction of apoptosis in cancer cells.
Antibody Conjugation
The journey of a this compound based ADC begins with the covalent attachment of the linker-payload to a monoclonal antibody (mAb) that has high specificity for a tumor-associated antigen. The N-hydroxysuccinimide (NHS) ester of the Spdb linker readily reacts with the primary amine groups of lysine residues on the antibody, forming a stable amide bond. A critical parameter in the design of an effective ADC is the drug-to-antibody ratio (DAR), which represents the average number of DM4 molecules conjugated to each antibody. For coltuximab ravtansine (SAR3419), an anti-CD19 ADC utilizing this compound, a DAR of approximately 3.5 was selected to balance efficacy and toxicity.[1][2][3]
Systemic Circulation and Tumor Targeting
Once administered, the ADC circulates through the bloodstream. The Spdb linker is designed to be stable at physiological pH, a crucial feature that minimizes the premature release of the toxic DM4 payload in circulation, thereby reducing systemic toxicity.[4] The engineered monoclonal antibody component of the ADC guides it to the tumor site, where it selectively binds to the target antigen expressed on the surface of cancer cells.
Internalization and Intracellular Trafficking
Upon binding to the tumor-associated antigen, the ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway.
Payload Release: The Critical Cleavage
Within the reducing environment of the endosomes and lysosomes, the disulfide bond within the Spdb linker is cleaved. This intracellular cleavage is facilitated by the high concentration of reducing agents such as glutathione. This critical step releases the DM4 payload from the antibody, allowing it to exert its cytotoxic effect.[3]
Induction of Apoptosis via Microtubule Disruption
The released DM4 is a potent inhibitor of tubulin polymerization. It binds to tubulin, a key component of microtubules, and disrupts microtubule dynamics. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2][5]
Quantitative Analysis of Efficacy
The potency of ADCs utilizing the this compound system has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for coltuximab ravtansine (SAR3419).
Table 1: In Vitro Cytotoxicity of Coltuximab Ravtansine (SAR3419)
| Cell Line | Cancer Type | IC50 (ng/mL) |
| Ramos | Burkitt's Lymphoma | Data not specified |
| Farage | Diffuse Large B-cell Lymphoma | Data not specified |
| DOHH2 | Diffuse Large B-cell Lymphoma | Data not specified |
Table 2: In Vivo Efficacy of Coltuximab Ravtansine (SAR3419) in Ramos Tumor Xenograft Models
| Dose (mg/kg conjugated antibody) | Treatment Schedule | Outcome | Reference |
| ~2.5 | Single dose | Minimal effective dose | [1][2] |
| ~5.0 | Single dose | 100% complete tumor regression | [1][2] |
| 7.5 | Single dose | 5 out of 7 mice tumor-free on day 124 | [3] |
| 15 | Single dose | 100% complete tumor regression | [3] |
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in drug development. This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound based ADCs.
Conjugation of this compound to a Monoclonal Antibody
Objective: To covalently link the this compound linker-payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound
-
Dimethylacetamide (DMA)
-
Sodium phosphate buffer (0.2 M, pH 8.0)
-
Phosphate-buffered saline (PBS)
-
Microtiter plate with a 30 kDa molecular weight cutoff (MWCO) membrane
Procedure:
-
Prepare the this compound adduct solution. For a final reaction concentration, aim for a molar excess of the linker-payload to the antibody. A typical starting point is a 10:1 molar ratio.[6]
-
In a microtiter plate well, combine the following in order:
-
Seal the plate and vortex to ensure thorough mixing.
-
Incubate the reaction mixture for 18 hours at room temperature.
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using a method such as size-exclusion chromatography (SEC) or dialysis.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Determination of Drug-to-Antibody Ratio (DAR)
Objective: To quantify the average number of DM4 molecules conjugated to each antibody.
Method: Hydrophobic Interaction Chromatography (HIC) is a common method for this purpose.
Procedure:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the purified ADC sample.
-
Elute the ADC species using a decreasing salt gradient. The unconjugated antibody will elute first, followed by species with increasing DARs, as the hydrophobicity increases with the number of conjugated DM4 molecules.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Calculate the peak area for each species (DAR 0, 2, 4, etc.).
-
The average DAR is calculated as the weighted average of the different drug-loaded species.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potency of the this compound ADC against cancer cell lines.
Method: A cell viability assay, such as the MTT assay, is commonly used.
Procedure:
-
Seed cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and free DM4 in cell culture medium.
-
Remove the existing medium from the cells and add the prepared dilutions. Include untreated cells as a control.
-
Incubate the plates for a predetermined period (e.g., 72-96 hours).[7]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[7]
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.
Signaling Pathways of DM4-Induced Apoptosis
The disruption of microtubule dynamics by DM4 triggers a cascade of signaling events that converge on the activation of the apoptotic pathway. This process is crucial for the therapeutic efficacy of this compound based ADCs.
The suppression of microtubule dynamics leads to the activation of the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism. Prolonged activation of this checkpoint can lead to the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family. This shift in the balance of Bcl-2 family proteins results in mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[5][8][9]
References
- 1. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
The Architecture and Assembly of Spdb-DM4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spdb-DM4 is a pivotal drug-linker conjugate utilized in the development of antibody-drug conjugates (ADCs), a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the cytotoxic potency of small molecule payloads. This guide provides a comprehensive overview of the structure and synthesis of this compound, intended to serve as a technical resource for professionals in the field of drug development. The this compound conjugate consists of the potent maytansinoid tubulin inhibitor, DM4, connected to a monoclonal antibody via the Spdb (N-succinimidyl 4-(2-pyridyldithio)butanoate) linker.[][2][3] This strategic design allows for stable circulation in the bloodstream and subsequent targeted release of the cytotoxic payload within cancer cells, thereby minimizing off-target toxicity.[][]
Core Components and Structural Elucidation
The this compound conjugate is an elegant assembly of three key components: a monoclonal antibody (mAb), the Spdb linker, and the DM4 payload. Each component plays a critical role in the overall efficacy and safety profile of the resulting ADC.
The DM4 Payload: A Potent Antimitotic Agent
DM4, a derivative of maytansine, is a highly potent microtubule-targeting agent.[5] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules.[][6] This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis in rapidly dividing cancer cells.[7] Maytansinoids like DM4 are particularly effective as ADC payloads due to their high cytotoxicity, with activity in the sub-nanomolar range, and their ability to be chemically modified for linker attachment.[8]
The Spdb Linker: Ensuring Stability and Controlled Release
The Spdb linker is a heterobifunctional crosslinker designed to connect the DM4 payload to the antibody.[2][3] It contains two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithio group. The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues on the surface of the monoclonal antibody, to form a stable amide bond.[2]
A critical feature of the Spdb linker is its disulfide bond. This bond is relatively stable in the bloodstream, preventing premature release of the cytotoxic payload and minimizing systemic toxicity.[][] Upon internalization of the ADC into a target cancer cell, the disulfide bond is cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher than in the extracellular space.[2][9] This cleavage releases the DM4 payload in its active form, allowing it to exert its cytotoxic effect.
The Monoclonal Antibody: The Targeting Moiety
The monoclonal antibody serves as the targeting component of the ADC, providing specificity for antigens that are overexpressed on the surface of cancer cells. The choice of mAb is critical and depends on the specific type of cancer being targeted. The conjugation of this compound to the antibody is a crucial step that must be carefully controlled to ensure a consistent drug-to-antibody ratio (DAR).
Synthesis and Conjugation of this compound ADC
The synthesis of a this compound ADC is a multi-step process that involves the individual synthesis of the DM4 payload and the Spdb linker, followed by the conjugation of the linker to the antibody and the subsequent attachment of the DM4 payload. While specific, detailed industrial-scale synthesis protocols are often proprietary, the general methodology is well-documented in scientific literature.
Synthesis of the DM4 Payload
The synthesis of DM4 is a complex, multi-step process that starts from the natural product maytansine, which is typically produced via fermentation.[5] Maytansine itself lacks a suitable functional group for direct conjugation to a linker. Therefore, it undergoes chemical modification to introduce a thiol group, resulting in the DM4 molecule.[5][8] This process involves the esterification of maytansinol with a thiol-containing carboxylic acid.[10]
Synthesis of the Spdb Linker
The Spdb linker, N-succinimidyl 4-(2-pyridyldithio)butanoate, is synthesized to serve as the bridge between the antibody and the payload. It is a heterobifunctional linker designed for amine-to-thiol conjugation.
Conjugation to a Monoclonal Antibody
The final step is the conjugation of the this compound to the selected monoclonal antibody. This process typically involves a two-step reaction:
-
Antibody Modification: The monoclonal antibody is first reacted with the Spdb linker. The NHS ester of the Spdb linker forms a stable amide bond with the lysine residues on the antibody surface.
-
Payload Attachment: The thiol-containing DM4 payload is then reacted with the modified antibody. The pyridyldithio group on the linker reacts with the thiol group of DM4 to form a disulfide bond, resulting in the final this compound ADC.
The average number of DM4 molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute of the ADC.[11] An optimal DAR is typically between 3 and 4 to balance efficacy and potential toxicity.[12] Higher DARs can lead to increased potency but may also result in faster clearance and greater toxicity.[12]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its components.
| Parameter | Value | Reference |
| This compound Conjugate | ||
| CAS Number | 1626359-62-3 | [13] |
| Molecular Formula | C46H63ClN4O14S2 | [13] |
| Molecular Weight | 995.6 Da | [13] |
| sulfo-Spdb-DM4 Conjugate | ||
| CAS Number | 1626359-59-8 | [] |
| Molecular Formula | C46H63ClN4O17S3 | [] |
| Molecular Weight | ~1075.7 g/mol | [] |
| Spdb Linker | ||
| CAS Number | 115088-06-7 | [3][] |
| Molecular Formula | C13H14N2O4S2 | [3][] |
| Molecular Weight | 326.39 g/mol | [3][] |
| DM4 Payload | ||
| Full Chemical Name | N2′-Deacetyl-N2′-(4-mercapto-4-methyl-1-oxopentyl)maytansine | [2] |
| General ADC Characteristics | ||
| Average Drug-to-Antibody Ratio (DAR) | 3.1 ± 0.5 (in a microscale study) | [15] |
| Optimal DAR Range | 3 to 4 | [12] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound and its conjugation to antibodies are often proprietary. However, this section provides a generalized methodology for key experimental procedures based on publicly available information.
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
The average DAR of an ADC can be determined using UV-Vis spectrophotometry by measuring the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload (e.g., ~252 nm for maytansinoids).[]
Methodology:
-
Measure the extinction coefficients of the unconjugated antibody and the free drug-linker at both 280 nm and the payload's maximum absorbance wavelength.
-
Measure the absorbance of the purified ADC sample at both wavelengths.
-
Calculate the concentration of the antibody and the drug-linker in the ADC sample using the Beer-Lambert law and a set of simultaneous equations to correct for the absorbance contribution of each component at both wavelengths.
-
The DAR is then calculated as the molar ratio of the drug-linker to the antibody.
Characterization of DAR by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique used to separate ADC species with different numbers of conjugated drugs.[][17] The hydrophobicity of the ADC increases with the number of conjugated DM4 molecules.
Methodology:
-
An HIC column (e.g., Butyl-NPR) is equilibrated with a high-salt mobile phase.
-
The ADC sample is injected onto the column.
-
A decreasing salt gradient is applied to elute the ADC species. The unconjugated antibody elutes first, followed by species with increasing DARs.
-
The peaks corresponding to different DAR species are identified by mass spectrometry.
-
The relative area of each peak is used to calculate the weighted average DAR.[]
Purification of this compound ADC
Purification of the ADC is essential to remove unconjugated antibody, free drug-linker, and aggregated species. This is often achieved using a combination of chromatographic techniques.
Methodology:
-
Initial Purification: The crude conjugation mixture is often first purified by protein A chromatography to remove unconjugated drug-linker and other process-related impurities.
-
Polishing Steps: Further purification to separate ADC species with different DARs and to remove aggregates can be performed using techniques such as ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC). Hydrophobic interaction chromatography (HIC) can also be used for purification based on the drug load.[17]
Visualizations
This compound ADC Synthesis Workflow
Caption: High-level workflow for the synthesis and purification of a this compound ADC.
Mechanism of Action of this compound ADC
Caption: Cellular mechanism of action for a this compound antibody-drug conjugate.
References
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 5. njbio.com [njbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 9. Anti-CanAg (clone huC242)-SPDB-DM4 ADC - Creative Biolabs [creativebiolabs.net]
- 10. books.rsc.org [books.rsc.org]
- 11. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 15. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Spdb-DM4 role in antibody-drug conjugate development
An In-depth Technical Guide to the Role of SPDB-DM4 in Antibody-Drug Conjugate Development
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic exposure and associated toxicities.[1][2] These complex biotherapeutics consist of three primary components: a monoclonal antibody (mAb) for specific targeting of tumor-associated antigens, a potent cytotoxic payload, and a chemical linker that connects the two.[2][3] The linker-payload system is critical to the ADC's success, dictating its stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index.
This guide focuses on a specific and widely utilized linker-payload combination: This compound . It combines the cleavable disulfide linker, SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) , with the potent maytansinoid payload, DM4 .[][5][6] We will explore the individual components, the integrated mechanism of action, key experimental data, and the protocols essential for the development and evaluation of this compound based ADCs.
Core Components: The SPDB Linker and DM4 Payload
The SPDB Linker: A Reduction-Sensitive Bridge
The SPDB linker is a critical element that ensures the ADC remains stable in the bloodstream and releases its payload only upon reaching the target cell.[]
-
Structure and Type: SPDB is a bifunctional, cleavable linker.[] Its design incorporates a disulfide bond, which is susceptible to cleavage in a reductive environment.[][6]
-
Mechanism of Release: The disulfide bond is relatively stable in the oxidizing environment of the bloodstream, preventing premature drug release.[] However, upon internalization into a tumor cell, the significantly higher intracellular concentration of reducing agents, such as glutathione (GSH), facilitates the cleavage of the disulfide bond, releasing the active DM4 payload.[6][7]
-
Advantages:
-
Controlled Release: The reduction-sensitive nature of the disulfide bond allows for targeted drug release specifically within the tumor cell, enhancing therapeutic efficacy and reducing off-target toxicity.[]
-
Tunable Stability: The stability of the disulfide bond can be modulated by introducing steric hindrance around it, allowing for optimization of the release kinetics.[1][6]
-
-
Sulfo-SPDB Variant: A sulfonated, water-soluble version, sulfo-SPDB, is often used to improve conjugation efficiency and the solubility of the final ADC construct, addressing common challenges in formulation and development.[]
The DM4 Payload: A Potent Mitotic Disruptor
DM4 is a highly potent cytotoxic agent derived from maytansine, a class of powerful antimitotic agents.[5][]
-
Mechanism of Action: DM4 exerts its cytotoxic effect by inhibiting tubulin polymerization.[5][] It binds to tubulin at or near the vinblastine-binding site, disrupting the microtubule network within the cell.[][9]
-
Cellular Impact: The disruption of microtubules is critical during cell division, leading to cell cycle arrest at the G2/M phase and subsequently inducing apoptosis (programmed cell death).[1][]
Integrated Mechanism of Action of this compound ADCs
The efficacy of an this compound ADC is a multi-step process that begins with systemic circulation and culminates in the targeted destruction of cancer cells.
-
Targeting and Binding: The ADC circulates through the bloodstream, where the mAb component selectively recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.[]
-
Internalization: Following binding, the entire ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis.[][10]
-
Intracellular Trafficking and Cleavage: The ADC is trafficked within the cell, typically to lysosomes.[10] In the highly reductive environment of the cytoplasm, the disulfide bond of the SPDB linker is cleaved.[]
-
Payload Release and Action: This cleavage releases the active DM4 payload into the cytosol.[] The freed DM4 then binds to tubulin, disrupts microtubule dynamics, induces mitotic arrest, and triggers apoptosis.[9]
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. njbio.com [njbio.com]
- 7. Anti-CanAg (clone huC242)-SPDB-DM4 ADC - Creative Biolabs [creativebiolabs.net]
- 9. Anti-IL2RA (Daclizumab)-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]
- 10. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Function of Spdb-DM4 Tubulin Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the Spdb-DM4 linker-payload system, a critical component in the development of targeted cancer therapeutics. It covers the fundamental mechanism of action, presents key preclinical and clinical data, outlines detailed experimental protocols, and visualizes the core concepts through structured diagrams.
Introduction
Antibody-drug conjugates (ADCs) represent a cornerstone of modern precision oncology, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the interplay between its three components: the specificity of the monoclonal antibody, the potency of the cytotoxic payload, and the stability and release characteristics of the chemical linker.
This compound is an advanced linker-payload conjugate that combines the tubulin-inhibiting maytansinoid, DM4, with a chemically labile disulfide linker, N-succinimidyl-4-(2-pyridyldithio)butanoate (Spdb). The Spdb linker is engineered for high stability in systemic circulation, yet is susceptible to cleavage within the reducing environment of the target cell, ensuring controlled and targeted release of the cytotoxic payload.[][2] This guide delves into the technical specifics of the this compound system, providing a comprehensive resource for researchers in the field.
Core Mechanism of Action
The therapeutic effect of an this compound-based ADC is a multi-step process, beginning with systemic administration and culminating in the targeted induction of apoptosis in cancer cells.[3]
-
Target Binding & Internalization: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the cancer cell surface.[]
-
Endocytosis: Upon binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into the endosomal-lysosomal pathway.[3][5]
-
Payload Release: Within the endosomal-lysosomal compartment, the intracellular environment is significantly more reducing than the bloodstream. This reducing potential, facilitated by molecules like glutathione, cleaves the disulfide bond within the Spdb linker.[5] This cleavage releases the potent DM4 payload from the antibody.[6]
-
Tubulin Inhibition: Once liberated into the cytoplasm, DM4 exerts its cytotoxic effect. It binds to tubulin at or near the vinblastine-binding site, a critical component of the cellular microtubule network.[] This binding inhibits the polymerization of tubulin into microtubules and can lead to the depolymerization of existing microtubules.[5]
-
Cell Cycle Arrest & Apoptosis: The disruption of microtubule dynamics is catastrophic for the cell, particularly during division. It leads to a halt in the cell cycle at the G2/M phase, preventing mitosis and ultimately triggering programmed cell death (apoptosis).[2][6]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize key preclinical and clinical data for notable ADCs utilizing the this compound system.
Table 1: Preclinical In Vivo Efficacy of SAR3419 (Coltuximab Ravtansine)
| Model Type | Xenograft | Dosing (mg/kg) | Key Outcome | Citation |
| B-cell ALL | ALL-4 (Ph+) | 2.5 - 10 | Complete responses (CRs) at all doses; Leukemia growth delay of 22.3-36.8 days. | [7] |
| Diffuse Large B-Cell Lymphoma | WSU-DLCL2 | 15 | 7/7 tumor-free survivors (cured). | [8] |
| Diffuse Large B-Cell Lymphoma | WSU-DLCL2 | 7.5 | 64-day tumor growth delay; 2/7 tumor-free survivors. | [8] |
| Follicular Lymphoma | WSU-FSCCL | 30 | 7/7 tumor-free survivors (cured). | [8] |
| Follicular Lymphoma | WSU-FSCCL | 15 | 4/7 tumor-free survivors. | [8] |
| Burkitt's Lymphoma | Ramos | ~5.0 | 100% complete tumor regression. | [6] |
| Burkitt's Lymphoma | Ramos | ~2.5 | Minimal effective single dose. | [6] |
Table 2: Clinical & Pharmacokinetic Data of Anetumab Ravtansine
| Parameter | Value | Study Population / Conditions | Citation |
| Pharmacokinetics | |||
| Half-life (t½) | ~5.5 days | Phase I, Advanced Solid Tumors | [9] |
| Dosing | Dose-proportional | Phase I, Advanced Solid Tumors | [9] |
| Clinical Efficacy & Safety | |||
| Maximum Tolerated Dose (MTD) | 6.5 mg/kg (q3w) or 2.2 mg/kg (qw) | Phase I, Advanced Solid Tumors | [9][10] |
| Objective Response (Phase I) | 1 CR, 11 PR, 66 SD (n=148) | Heavily pretreated, mesothelin-expressing solid tumors | [9] |
| Median PFS (vs. Vinorelbine) | 4.3 months vs 4.5 months | Phase II, 2nd-line Malignant Pleural Mesothelioma | [11][12] |
| Median PFS (with Pembrolizumab) | 12.2 months vs 3.9 months (pembrolizumab alone) | Phase II, Platinum-pretreated Pleural Mesothelioma | [13] |
Table 3: In Vitro Cytotoxicity (IC50)
| ADC / Payload | Cell Line | Target Antigen | IC50 (nM) | Citation |
| Free DM4 | SK-BR-3 | N/A | 0.3 - 0.4 | [14] |
| Anti-EGFR-Spdb-DM4 | HSC2 | EGFR | 0.18 | [15] |
| Anti-EGFR-Spdb-DM4 | SAS | EGFR | 0.87 | [15] |
| Anti-EGFR-Spdb-DM4 | OSC19 | EGFR | 1.39 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and development of this compound based ADCs. Below are representative protocols for key analytical procedures.
Antibody-DM4 Conjugation (Microscale)
This protocol is adapted from a method for parallel, small-scale conjugation suitable for high-throughput screening.[16]
-
Materials:
-
Antibody stock (0.25–1.0 mg/mL in PBS)
-
0.2 M Sodium Phosphate buffer, pH 8.0
-
This compound adduct in Dimethylacetamide (DMA)
-
Phosphate-Buffered Saline (PBS)
-
96-well microtiter plate with a 30 kDa MWCO membrane
-
-
Procedure:
-
In a single well of the microtiter plate, combine the following:
-
100 µL of antibody stock solution
-
50 µL of 0.2 M Sodium Phosphate buffer (pH 8.0)
-
25 µL PBS
-
5 µL this compound adduct in DMA
-
20 µL DMA
-
-
Ensure the final reaction volume is 200 µL and the final DMA concentration is 10%. Adjust PBS and DMA volumes if necessary for non-standard reactions.
-
Seal the plate and vortex gently to mix.
-
Incubate the reaction at room temperature for the desired duration (e.g., 2-4 hours).
-
Purify the resulting ADC from unconjugated linker-payload and DMA using the 30 kDa MWCO membrane via centrifugation or buffer exchange into a formulation buffer (e.g., PBS).
-
Characterize the final product for Drug-to-Antibody Ratio (DAR), monomer percentage, and yield using techniques like Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).
-
In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic potency of an ADC on adherent cancer cell lines.[15]
-
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound ADC and control articles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Cell Seeding: Trypsinize and resuspend cells in complete medium. Seed 100 µL of the cell suspension (e.g., at 1 x 10⁵ cells/mL) into each well of a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in complete medium.
-
Carefully remove the medium from the cells and add 100 µL of the diluted ADC to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualized Workflows
General Experimental Workflow for ADC Evaluation
The development and validation of an this compound ADC follows a logical progression from initial creation to in vivo testing.
Logical Relationship: Linker Stability and Payload Release
The design of the Spdb linker is a balance between stability in circulation and efficient cleavage within the target cell.
References
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Anti-IL2RA (Daclizumab)-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]
- 6. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. First-in-Human, Multicenter, Phase I Dose-Escalation and Expansion Study of Anti-Mesothelin Antibody-Drug Conjugate Anetumab Ravtansine in Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. targetedonc.com [targetedonc.com]
- 12. Anetumab Ravtansine vs Vinorelbine in Relapsed Mesothelin-Positive Advanced Malignant Pleural Mesothelioma - The ASCO Post [ascopost.com]
- 13. Randomized trial of anetumab ravtansine and pembrolizumab compared to pembrolizumab for mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The SPDB Cleavable Linker: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the potent cytotoxic payload is a critical determinant of both efficacy and safety. Among the various linker technologies, cleavable linkers that are selectively broken within the target cell to release the payload have gained significant traction. This guide provides a comprehensive technical overview of the N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker, a disulfide-based cleavable linker widely employed in ADC development. We will delve into its core mechanism, applications, and the experimental protocols necessary for its evaluation, presenting quantitative data and visual workflows to aid researchers in this domain.
The SPDB Linker: Structure and Mechanism of Action
The SPDB linker is a bifunctional molecule designed to be stable in the systemic circulation while being susceptible to cleavage within the reducing environment of the cell. Its structure consists of an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (such as lysine residues) on the antibody, and a pyridyldithio group, which forms a disulfide bond with a thiol-containing payload.
The key to the SPDB linker's functionality lies in its disulfide bond. The intracellular environment has a significantly higher concentration of glutathione (GSH), a thiol-containing tripeptide, compared to the bloodstream. This high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond within the SPDB linker, leading to the release of the cytotoxic payload inside the target cell. This targeted release mechanism minimizes off-target toxicity to healthy tissues.
The stability of the disulfide bond can be modulated by introducing steric hindrance around it. For instance, the inclusion of methyl groups adjacent to the disulfide bond can increase its stability in plasma, preventing premature drug release.[1][2]
Quantitative Data on SPDB Linker and Associated ADCs
While direct comparative studies summarizing all quantitative data for the SPDB linker in a single source are limited, the following tables consolidate available information on its stability and the efficacy of ADCs employing this technology.
Table 1: Stability of Disulfide-Linked ADCs
| ADC | Linker Type | Key Structural Feature | Plasma Half-life | Species | Reference |
| huC242-SPDB-DM4 | Disulfide | Two methyl groups on the maytansinoid side of the disulfide bond | ~5 days | Human | [3] |
| huC242-DM1 | Disulfide | Less sterically hindered disulfide | 42.2 h (intact conjugate) | Mouse | [4] |
| General Disulfide Linker | Disulfide | Unspecified | Stable in human plasma (>7 days) | Human | [5] |
| General Disulfide Linker | Disulfide | Unspecified | Unstable in mouse plasma (<1 hour for some dipeptide-disulfide linkers) | Mouse | [5] |
Table 2: In Vitro Cytotoxicity of a Disulfide-Linked ADC (huC242-SPDB-DM4)
| Cell Line | Antigen Expression | IC50 | Reference |
| COLO 205 (human colon cancer) | CanAg positive | Highly potent (specific value not stated, but described as highly active in vitro) | [1][2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful development and evaluation of ADCs utilizing the SPDB linker. The following sections provide methodologies for key experiments.
Protocol 1: Conjugation of SPDB Linker to Antibody and Payload
This protocol describes a general method for the conjugation of a thiol-containing payload to an antibody via the SPDB linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SPDB crosslinker (e.g., from MedChemExpress, CAS 115088-06-7)[6]
-
Thiol-containing cytotoxic payload (e.g., DM4)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Desalting columns (e.g., G25)
-
Reaction buffers (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Antibody Modification:
-
Dissolve the antibody in a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.
-
Add a 20-fold molar excess of SPDB linker (dissolved in a small amount of organic solvent like DMSO) to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Remove excess, unreacted SPDB linker using a desalting column equilibrated with the reaction buffer.
-
Determine the average number of SPDB molecules conjugated per antibody (linker-to-antibody ratio, LAR) by measuring the release of pyridine-2-thione at 343 nm after reduction with an excess of DTT.
-
-
Payload Conjugation:
-
Dissolve the thiol-containing payload in a suitable solvent.
-
Add the payload solution to the SPDB-modified antibody at a molar ratio of approximately 1.5 to 2.0 moles of payload per mole of linker.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench any unreacted pyridyldithio groups on the antibody by adding a 10-fold molar excess of N-acetylcysteine and incubating for 30 minutes.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unconjugated payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and LC-MS.[7][]
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of payload release in plasma.
Materials:
-
Purified ADC
-
Human plasma (and other species as required)
-
Incubator at 37°C
-
Affinity purification resin (e.g., Protein A or Protein G)
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at a concentration of approximately 100 µg/mL at 37°C.[9]
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.
-
Isolate the ADC from the plasma proteins using Protein A or Protein G affinity chromatography.[10]
-
Analyze the purified ADC by LC-MS to determine the average DAR at each time point.[7][11]
-
Calculate the percentage of payload remaining conjugated to the antibody over time to determine the plasma half-life of the ADC.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.[12][13][14]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Purified ADC, unconjugated antibody (control), and free payload (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.
-
Incubate the plate for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values.
-
Protocol 4: In Vitro Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.[16][17][18]
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line, stably transfected to express a fluorescent protein (e.g., GFP)
-
Co-culture medium
-
96-well plates
-
Purified ADC
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture Seeding:
-
Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
As controls, seed each cell line in monoculture.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubate for 72-96 hours.
-
-
Analysis:
-
Using a fluorescence microscope or high-content imager, quantify the number of viable GFP-positive (antigen-negative) cells in the co-culture wells treated with the ADC, compared to the untreated co-culture wells.
-
A significant decrease in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[19]
-
Mandatory Visualizations
Signaling Pathway of DM4 Payload
The cytotoxic payload DM4, released from the SPDB linker, exerts its cell-killing effect by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Signaling pathway of DM4 released from an SPDB-linked ADC.
Experimental Workflow for ADC Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of an ADC utilizing the SPDB linker.
Caption: Experimental workflow for the development and evaluation of an SPDB-linked ADC.
Logical Relationship: Linker Stability vs. Payload Release
The design of a disulfide linker like SPDB involves a critical balance between stability in circulation and efficient payload release within the target cell.
Caption: The relationship between linker stability, payload release, and therapeutic outcome.
Conclusion
The SPDB cleavable linker represents a valuable tool in the design of effective and safe antibody-drug conjugates. Its reliance on the differential glutathione concentrations between the extracellular and intracellular environments provides a robust mechanism for targeted drug delivery. By understanding the principles of its mechanism, employing rigorous experimental protocols for its evaluation, and carefully considering the balance between stability and payload release, researchers can harness the full potential of SPDB-based ADCs in the development of next-generation cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Pharmacokinetics and biodistribution of the antitumor immunoconjugate, cantuzumab mertansine (huC242-DM1), and its two components in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. hpst.cz [hpst.cz]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. agilent.com [agilent.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties of the DM4 Maytansinoid Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM4, a potent maytansinoid derivative, is a critical component in the development of next-generation antibody-drug conjugates (ADCs). Its high cytotoxicity, coupled with the ability to be effectively linked to monoclonal antibodies, makes it a payload of significant interest in targeted cancer therapy. This technical guide provides a comprehensive overview of the core properties of DM4, including its physicochemical characteristics, mechanism of action, synthesis, and stability, supported by experimental protocols and data-driven insights.
Physicochemical Properties
DM4 is a semi-synthetic, thiol-containing derivative of maytansine.[1] Its structural modifications are designed to facilitate conjugation to antibodies, typically through cleavable linkers, ensuring targeted delivery and controlled release of the cytotoxic payload.[1]
| Property | Value | Reference |
| Chemical Name | N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine | [2][3] |
| Synonyms | Ravtansine, DM4 | [2] |
| CAS Number | 796073-69-3 | [2] |
| Molecular Formula | C₃₈H₅₄ClN₃O₁₀S | [2] |
| Molecular Weight | 780.37 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 185-187 °C (decomposed) | [2][3] |
| Solubility | Soluble in DMSO, chloroform (slightly), methanol (slightly). Insoluble in water. | [2] |
| Predicted pKa | 9.82 ± 0.70 | [2][3] |
| Predicted Density | 1.29 ± 0.1 g/cm³ | [2][3] |
Mechanism of Action
DM4 exerts its potent cytotoxic effects by targeting microtubules, essential components of the cellular cytoskeleton involved in cell division.
Microtubule Disruption and Mitotic Arrest
As a maytansinoid, DM4 is a potent anti-mitotic agent.[4] Its primary mechanism of action involves the inhibition of tubulin polymerization. By binding to tubulin, DM4 disrupts microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequently inducing apoptosis (programmed cell death).[4]
Caption: Mechanism of DM4-induced mitotic arrest and apoptosis.
The Bystander Effect
When incorporated into an ADC with a cleavable linker, DM4 can induce a "bystander effect." Upon internalization of the ADC by an antigen-positive cancer cell and subsequent cleavage of the linker, the released, cell-permeable DM4 can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This is a crucial mechanism for enhancing the anti-tumor efficacy of ADCs in heterogeneous tumors.
In Vitro Cytotoxicity
DM4 exhibits potent cytotoxicity against a wide range of cancer cell lines, with IC50 values typically in the sub-nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference | |---|---|---| | MM1S | Multiple Myeloma | ~2.5 (as Dara-DM4 ADC) |[5] | | Macrophages | N/A | >100 (as Dara-DM4 ADC) |[5] |
Note: The cytotoxicity of DM4 is significantly enhanced when targeted to specific cancer cells via an ADC, as demonstrated by the Dara-DM4 data. The high IC50 in non-target cells like macrophages highlights the targeted nature of the ADC.
Experimental Protocols
Synthesis of DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine)
The synthesis of DM4 involves a multi-step process starting from maytansinol and a custom-synthesized thiol-containing side chain. The following is a representative protocol based on literature descriptions.[6]
Step 1: Synthesis of 4-Mercapto-4-methylpentanoic acid [6]
-
Equip a 500 mL flask with a stir bar and an addition funnel under an argon atmosphere.
-
Add 150 mL of anhydrous tetrahydrofuran (THF) and 75 mL of 2.5 M n-BuLi in hexanes.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add acetonitrile dropwise via a syringe.
-
Dissolve isobutylene sulfide in anhydrous THF and add it dropwise to the reaction mixture.
-
Allow the reaction to warm and stir for 3 hours.
-
Quench the reaction with 0.5 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the product.
Step 2: Esterification and Purification [6]
-
Convert the synthesized 4-Mercapto-4-methylpentanoic acid into its N-hydroxysuccinimide ester.
-
React the ester with N-methyl-L-alanine to produce N-methyI-N-(4-metliyl-4-inethyldithio-l-oxopentyl)-L-aIanine.
-
Purify the product by column chromatography.
-
React the purified product with maytansinol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and zinc chloride. This results in a mixture of diastereomers.
-
Separate the desired L-amino acid-containing isomer by HPLC using a cyano-bonded column.
Step 3: Reduction to DM4 [1][6]
-
Reduce the purified L-amino acid-containing isomer with dithiothreitol (DTT) to yield the final thiol-containing DM4.
-
Purify the final DM4 product by HPLC.
Caption: Synthetic workflow for the DM4 maytansinoid payload.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of DM4 or a DM4-containing ADC.[5]
Materials:
-
Target cancer cell line (e.g., MM1S)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
DM4 or DM4-ADC stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of DM4 or the DM4-ADC in culture medium.
-
Remove the old medium from the cells and add the drug dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results against the drug concentration to determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This protocol describes a co-culture assay to evaluate the bystander killing effect of a DM4-ADC.
Materials:
-
Antigen-positive (Ag+) target cancer cell line
-
Antigen-negative (Ag-) bystander cancer cell line (stably expressing a fluorescent protein like GFP for identification)
-
Appropriate cell culture medium
-
96-well cell culture plates
-
DM4-ADC
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Allow the cells to adhere overnight.
-
Treat the co-cultures with serial dilutions of the DM4-ADC.
-
Incubate for a period that allows for ADC processing and bystander killing (e.g., 96 hours).
-
Harvest the cells and analyze the percentage of viable GFP-positive (Ag-) cells using flow cytometry or quantify the GFP-positive cells by fluorescence microscopy.
-
A decrease in the number of viable Ag- cells in the presence of the ADC and Ag+ cells indicates a bystander effect.
Stability and Metabolism
The stability of the DM4 payload, both as a free molecule and within an ADC, is crucial for its therapeutic efficacy and safety profile.
Stability
Forced degradation studies are essential to understand the degradation pathways of DM4 and to develop stability-indicating analytical methods.[7][8][9]
Representative Stability Study Protocol (Forced Degradation):
-
Sample Preparation: Prepare solutions of DM4 in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid DM4 at 80°C for 48 hours.
-
Photostability: Expose DM4 solution to UV light (e.g., 254 nm) and visible light.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid) and UV detection.[10]
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Metabolism
The primary metabolic pathway for DM4 involves the methylation of its free sulfhydryl group.
Caption: Metabolic pathway of the DM4 payload.
The main metabolite, S-methyl-DM4, is also cytotoxic and contributes to the overall anti-tumor activity of DM4-based ADCs. Further metabolism can occur through oxidation, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5.
Conclusion
DM4 is a highly potent maytansinoid payload with well-characterized physicochemical properties and a clear mechanism of action. Its ability to be incorporated into ADCs and induce both direct and bystander killing of cancer cells makes it a valuable tool in the development of targeted cancer therapies. The experimental protocols provided in this guide offer a framework for the synthesis, evaluation, and characterization of DM4 and DM4-containing ADCs. A thorough understanding of its properties, including stability and metabolism, is essential for the design and optimization of novel and effective cancer treatments.
References
- 1. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]
- 2. N2'-Deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine(DM4) CAS 796073-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Evaluation of Anti-CD38 Antibody Drug Conjugate Based on Daratumumab and Maytansinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ricerca.unich.it [ricerca.unich.it]
Spdb-DM4 for Targeted Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Spdb-DM4, a key component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document details its core mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for its application in research settings.
Introduction to this compound
This compound is a drug-linker conjugate utilized in the creation of ADCs.[1] It consists of two primary components:
-
DM4: A potent maytansinoid cytotoxic agent that induces cell death by inhibiting tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4]
-
Spdb Linker: A cleavable disulfide linker (N-succinimidyl-4-(2-pyridyldithio)butanoate) that connects the DM4 payload to a monoclonal antibody (mAb).[5][] The Spdb linker is designed to be stable in systemic circulation, minimizing premature drug release and associated systemic toxicity.[7] Upon internalization of the ADC into the target cancer cell, the disulfide bond is cleaved in the reducing intracellular environment, releasing the active DM4 payload.[]
The sulfonated version, sulfo-SPdb-DM4, offers enhanced water solubility and conjugation efficiency.[4][]
Mechanism of Action
The therapeutic action of an this compound ADC is a multi-step, targeted process:
-
Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.[4]
-
Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[9]
-
Payload Release: Within the cell, the Spdb linker is cleaved, releasing the DM4 payload. This release is facilitated by the higher concentration of reducing agents, such as glutathione, in the intracellular environment compared to the bloodstream.[5][]
-
Cytotoxicity: The freed DM4 binds to tubulin, disrupting the microtubule network. This interference with a critical component of the cellular cytoskeleton leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis).[4][]
The release of the neutral and diffusible DM4 metabolite can also lead to a "bystander effect," where neighboring antigen-negative tumor cells are also killed, enhancing the anti-tumor efficacy.[4]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies involving this compound and other maytansinoid-based ADCs.
Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs
| ADC | Target Antigen | Cancer Cell Line | IC50 (nM) | Reference |
| Anti-EGFR-Spdb-DM4 | EGFR | HSC2 | 0.18 | [4] |
| Anti-EGFR-Spdb-DM4 | EGFR | SAS | 0.87 | [4] |
| Anti-EGFR-Spdb-DM4 | EGFR | OSC19 | 1.39 | [4] |
| Mirvetuximab soravtansine (DM4-based) | Folate Receptor α | IGROV-1 | Not Specified | [4] |
| huC242-SPDB-DM4 | CanAg | COLO205 | Not Specified | [] |
Table 2: In Vivo Efficacy of a CDH6-Targeting sulfo-Spdb-DM4 ADC in OVCAR3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| CDH6-sulfo-Spdb-DM4 | 1.25 | Significant | [1] |
| CDH6-sulfo-Spdb-DM4 | 2.5 | More pronounced | [1] |
| CDH6-sulfo-Spdb-DM4 | 5 | Most significant | [1] |
Table 3: Pharmacokinetic Parameters of Maytansinoid ADCs in Preclinical Models
| ADC Linker Type | Model | Key Findings | Reference |
| Hindered Disulfide (e.g., SSNPP-DM4) | Mouse | Slower clearance compared to less hindered disulfide linkers. | [10] |
| This compound | Not Specified | Produces multiple metabolites including DM4 and S-methyl-DM4. | [10] |
| sulfo-Spdb-DM4 | Mouse | Optimal linker-payload for a CDH6-ADC based on in vivo profiling. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the preclinical evaluation of this compound ADCs.
Conjugation of this compound to a Monoclonal Antibody
This protocol describes a standard method for conjugating this compound to a monoclonal antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound or sulfo-Spdb-DM4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
-
Purification column (e.g., Sephadex G25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Drug-Linker Preparation: Dissolve the this compound linker-payload in DMF or DMSO to a concentration of 1-10 mM.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved this compound to the antibody solution. The reaction is typically performed at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
Purification: Remove unconjugated this compound and solvent by size exclusion chromatography (e.g., a G25 column) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the protein concentration and drug-to-antibody ratio (DAR) of the purified ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy and mass spectrometry.
UV-Vis Spectroscopy Method:
-
Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for DM4 (around 252 nm).
-
Calculate the concentrations of the antibody and the conjugated drug using their respective molar extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
Mass Spectrometry (LC-MS) Method:
-
Reduce the ADC to separate the light and heavy chains using a reducing agent like dithiothreitol (DTT).
-
Analyze the reduced sample by liquid chromatography-mass spectrometry (LC-MS).
-
Deconvolute the mass spectra to determine the masses of the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative abundance of each species.[][12]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro potency (IC50) of an this compound ADC.[2][3]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well microplates
-
This compound ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete culture medium. Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
In Vivo Xenograft Tumor Model Study
This protocol provides a general framework for evaluating the in vivo efficacy of an this compound ADC in a mouse xenograft model.[13][14]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
This compound ADC, control antibody, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of the human cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC at different doses). Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound ADC research.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-TNFRSF10A (Mapatumumab)-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]
- 7. texaschildrens.org [texaschildrens.org]
- 9. Anti-DLL4 -SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]
- 10. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Spdb-DM4 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary investigation into the cytotoxicity of Spdb-DM4, an antibody-drug conjugate (ADC) linker-payload system. This compound combines the cytotoxic potential of the maytansinoid derivative DM4 with the targeted delivery facilitated by the Spdb (N-succinimidyl-4-(2-pyridyldithio)butyrate) linker. This document summarizes available quantitative data on its cytotoxic effects, details relevant experimental protocols for its evaluation, and visualizes the key mechanisms of action, including the experimental workflow and the induced apoptotic signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel cancer therapeutics.
Introduction to this compound
This compound is a critical component in the construction of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. It consists of two key moieties:
-
DM4: A potent microtubule-depolymerizing agent belonging to the maytansinoid family of cytotoxic drugs. DM4 induces cell cycle arrest, primarily at the G2/M phase, and subsequently triggers apoptosis.[1]
-
Spdb Linker: A disulfide-containing linker designed to be stable in the systemic circulation. Upon internalization of the ADC into a target cancer cell, the disulfide bond is cleaved in the reducing intracellular environment, releasing the active DM4 payload.
The targeted delivery of DM4 via an antibody specific to a tumor-associated antigen aims to enhance the therapeutic index by maximizing the cytotoxic effect on cancer cells while minimizing systemic toxicity.
Data Presentation: In Vitro Cytotoxicity of this compound Conjugates
The following tables summarize the reported in vitro cytotoxicity of various antibody-drug conjugates utilizing the this compound system across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Antibody-Drug Conjugate | Target Antigen | Cancer Cell Line | IC50 (pM) | Reference |
| huC242-SPDB-DM4 | CanAg | COLO 205 (colon adenocarcinoma) | 40 | [NA] |
| huC242-SPDB-DM4 | CanAg | Nalmawa (Burkitt's lymphoma, antigen-negative) | 20,000 - 80,000 | [NA] |
| Payload | Cancer Cell Line | IC50 (pM) | Reference |
| DM4 | Sensitive Cell Lines | 30 - 60 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cytotoxicity of this compound ADCs.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Target cancer cell lines (adherent or suspension)
-
Complete cell culture medium
-
This compound ADC or free DM4
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
-
Treatment:
-
Prepare serial dilutions of the this compound ADC or free DM4 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted drug solutions. Include untreated control wells.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.
Materials:
-
Target cancer cell lines
-
This compound ADC or free DM4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound ADC or free DM4 for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any detached apoptotic cells.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Target cancer cell lines
-
This compound ADC or free DM4
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound ADC or free DM4 as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Visualization of Mechanisms and Workflows
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing this compound cytotoxicity.
DM4-Induced Apoptotic Signaling Pathway
Caption: Signaling pathway of DM4-induced apoptosis.
Conclusion
This technical guide provides a foundational overview of the in vitro cytotoxicity of this compound. The provided data, though limited, demonstrates the potent and targeted cytotoxic activity of this compound-containing ADCs. The detailed experimental protocols offer a standardized approach for further investigation and characterization of novel ADCs utilizing this linker-payload system. The visualized workflows and signaling pathways serve to elucidate the mechanism of action, providing a clear framework for understanding its therapeutic potential. Further research is warranted to expand the cytotoxicity profile across a broader range of cancer cell lines and to further delineate the intricate molecular events following DM4 release.
References
Methodological & Application
Application Notes and Protocols for SPDB-DM4 Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells.[] This targeted approach aims to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[2] The ADC is comprised of three key components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3][4]
This document provides a detailed protocol for the conjugation of the maytansinoid derivative DM4, a potent microtubule-disrupting agent, to a monoclonal antibody using the SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker.[] The SPDB linker is a cleavable linker that contains a disulfide bond, which is designed to be stable in circulation but is readily cleaved in the reducing environment of the tumor cell, releasing the active DM4 payload.[] The conjugation occurs through the reaction of the N-hydroxysuccinimide (NHS) ester of the SPDB linker with the ε-amino groups of lysine residues on the antibody, forming a stable amide bond.[5]
The resulting SPDB-DM4 ADC, upon binding to its target antigen on the cancer cell surface, is internalized, and the DM4 payload is released intracellularly.[][7] The released DM4 then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[7][8] The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody, is a critical quality attribute that significantly impacts the ADC's efficacy and safety.[2][9] Therefore, careful control of the conjugation reaction and thorough characterization of the final product are essential.[10]
Signaling Pathway of DM4-Induced Cytotoxicity
The cytotoxic payload, DM4, exerts its anti-tumor effect by disrupting the dynamics of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[11] Upon release within the cancer cell, DM4 binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to a cascade of events culminating in apoptotic cell death. The process can be summarized as follows:
-
Inhibition of Microtubule Polymerization: DM4 binds to tubulin dimers, preventing them from assembling into microtubules.[7]
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, during cell division leads to arrest at the G2/M phase of the cell cycle.[]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
-
Potential Crosstalk with Other Pathways: Recent studies suggest that microtubule disruption can also activate other signaling pathways, such as the TNF signaling pathway, which may contribute to the overall cytotoxic effect.[12]
Experimental Workflow
The overall process of generating and characterizing an this compound ADC involves several key stages: antibody preparation, conjugation, purification, and detailed analytical characterization. Each step must be carefully controlled to ensure the production of a high-quality ADC with the desired properties.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) of interest
-
This compound or sulfo-SPDB-DM4
-
Dimethylacetamide (DMA)
-
Conjugation Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0[13]
-
Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G25)[14]
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., Butyl-NPR)[15]
-
HIC Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Potassium Phosphate, pH 7.0[15]
-
HIC Mobile Phase B: 25% Isopropanol in 25 mM Potassium Phosphate, pH 7.0[15]
-
SEC-HPLC column
-
LC-MS system
Antibody Preparation
-
Buffer Exchange: The mAb solution should be buffer-exchanged into the Conjugation Buffer. This can be achieved using dialysis, tangential flow filtration (TFF), or a desalting column.
-
Concentration Adjustment: Adjust the concentration of the mAb to 5-10 mg/mL in the Conjugation Buffer.
-
Purity Check: Confirm the purity and integrity of the mAb using SEC-HPLC.
This compound Conjugation
-
This compound Stock Solution: Prepare a stock solution of this compound in DMA. The concentration will depend on the desired molar excess.
-
Reaction Setup:
-
Bring the mAb solution to room temperature.
-
Add the desired molar excess of the this compound stock solution to the mAb solution. A typical starting point is a 5-10 fold molar excess of this compound to mAb. The final concentration of DMA in the reaction mixture should be between 5-10% (v/v).
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a primary amine-containing molecule (e.g., Tris or glycine).
ADC Purification
-
Removal of Unconjugated Drug: The primary goal of purification is to remove unconjugated this compound and any reaction byproducts. This is typically achieved using size-exclusion chromatography (SEC).[14]
-
SEC Protocol:
-
Equilibrate the SEC column (e.g., Sephadex G25) with Purification Buffer.
-
Load the conjugation reaction mixture onto the column.
-
Elute the ADC with Purification Buffer. The ADC will elute in the void volume, while the smaller unconjugated drug molecules will be retained.
-
Collect the fractions containing the purified ADC.
-
-
Concentration and Formulation: Pool the ADC-containing fractions and concentrate the solution using an ultracentrifugal filter. The final ADC can be formulated in a suitable buffer for storage.
Characterization Protocols
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the preferred method for determining the DAR of lysine-conjugated ADCs.[10] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.
-
HIC-HPLC System Setup:
-
Gradient Elution: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different drug-loaded species. A typical gradient might be 0-100% B over 20 minutes.
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the mAb with different numbers of conjugated DM4 molecules (DAR 0, 1, 2, 3, etc.).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
Purity and Aggregation Analysis by SEC-HPLC
Size-Exclusion Chromatography (SEC-HPLC) is used to assess the purity of the ADC and quantify the presence of aggregates.
-
SEC-HPLC System Setup:
-
Column: SEC column suitable for monoclonal antibodies.
-
Mobile Phase: A neutral pH buffer, such as PBS.
-
Flow Rate: As recommended for the column.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
The main peak corresponds to the monomeric ADC.
-
Peaks eluting earlier than the main peak represent aggregates.
-
Calculate the percentage of monomer and aggregate by integrating the respective peak areas.
-
Mass Confirmation by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the different drug-loaded species and to calculate the average DAR.[17] The ADC sample is typically desalted online before introduction into the mass spectrometer. The deconvoluted mass spectrum will show a distribution of masses corresponding to the different DAR species.
Quantitative Data Summary
| Parameter | Typical Range/Value | Method of Determination | Reference |
| Conjugation | |||
| mAb Concentration | 5 - 10 mg/mL | UV-Vis (A280) | - |
| This compound:mAb Molar Ratio | 5:1 to 10:1 | - | - |
| Reaction Time | 2 - 4 hours | - | - |
| Reaction Temperature | Room Temperature | - | - |
| Purification | |||
| Recovery | > 80% | UV-Vis (A280) | - |
| Unconjugated DM4 | < 2% | RP-HPLC | - |
| Characterization | |||
| Average DAR | 2 - 4 | HIC-HPLC, LC-MS | [2] |
| Monomer Purity | > 95% | SEC-HPLC | - |
| Aggregates | < 5% | SEC-HPLC | - |
Note: The optimal conjugation conditions and the resulting DAR will depend on the specific monoclonal antibody and should be optimized for each new ADC. A higher molar ratio of this compound to antibody will generally result in a higher average DAR.[2]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low DAR | - Insufficient molar excess of this compound- Hydrolysis of this compound NHS ester- Inefficient buffer exchange of mAb | - Increase the molar ratio of this compound to mAb- Prepare fresh this compound stock solution- Ensure complete buffer exchange into the correct conjugation buffer |
| High DAR | - Excessive molar excess of this compound | - Decrease the molar ratio of this compound to mAb |
| High Aggregation | - High concentration of organic solvent (DMA)- Instability of the mAb under conjugation conditions- High DAR | - Reduce the percentage of DMA in the reaction mixture- Optimize conjugation buffer pH and ionic strength- Target a lower average DAR |
| Poor Peak Resolution in HIC-HPLC | - Inappropriate gradient- Column degradation | - Optimize the gradient slope and duration- Use a new or thoroughly cleaned HIC column |
Conclusion
The protocol described in this application note provides a comprehensive guide for the conjugation of this compound to monoclonal antibodies. By carefully controlling the reaction conditions and thoroughly characterizing the resulting ADC, researchers can generate high-quality antibody-drug conjugates for preclinical and clinical development. The optimization of the Drug-to-Antibody Ratio is a critical step in achieving the desired balance of efficacy and safety for this promising class of cancer therapeutics.
References
- 2. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 7. Anti-IL2RA (Daclizumab)-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]
- 8. Anti-EPCAM (Adecatumumab)-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]
- 9. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microtubule Dynamics Regulation | Cell Signaling Technology [awsprod-cellsignal.com]
- 12. Microtubule disruption upon CNS damage triggers mitotic entry via TNF signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellmosaic.com [cellmosaic.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. lcms.cz [lcms.cz]
Determining the Drug-to-Antibody Ratio of SPDB-DM4 Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for ADCs, as it directly influences their efficacy, safety, and pharmacokinetic profile.[1][2][3] An ADC with a low DAR may lack therapeutic potency, while an ADC with a high DAR can exhibit increased toxicity and poor pharmacokinetics.[3] Therefore, accurate and precise determination of the DAR is essential throughout the discovery, development, and manufacturing of ADCs.
This document provides detailed application notes and experimental protocols for determining the DAR of ADCs utilizing the SPDB-DM4 linker-payload system. SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) is a cleavable disulfide linker, and DM4 is a potent maytansinoid tubulin inhibitor.[4][5][6] The SPDB linker is designed to be stable in circulation and release the DM4 payload within the reducing environment of the target cell.[]
The primary methods for DAR determination of this compound ADCs include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Each of these techniques offers unique advantages and can be used orthogonally to provide a comprehensive characterization of the ADC.
I. Analytical Methodologies for DAR Determination
Several analytical techniques can be employed to determine the DAR of this compound ADCs. The choice of method often depends on the stage of development, the specific characteristics of the ADC, and the desired level of detail.
1. Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for the characterization of ADCs, separating molecules based on their hydrophobicity.[8][9][10] Since the DM4 payload is hydrophobic, the retention time of the ADC on the HIC column increases with the number of conjugated drug molecules.[11] This allows for the separation of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC). The weighted average DAR is then calculated from the relative peak areas of each species.[9][12] HIC is particularly advantageous as it is a non-denaturing technique that analyzes the intact ADC in its native conformation.[8][13][10]
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful chromatographic technique for DAR determination that separates molecules based on their hydrophobicity.[12][14] For cysteine-linked ADCs like those potentially utilizing this compound, the ADC is typically reduced to separate the light and heavy chains prior to analysis.[12][15] The different drug-loaded chains are then separated by RP-HPLC, and the weighted average DAR is calculated based on the peak areas of the conjugated and unconjugated chains.[12][16] RP-HPLC can offer higher resolution than HIC for less hydrophobic ADCs.[14]
3. Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the ADC, allowing for the unambiguous identification of different drug-loaded species and the calculation of the average DAR.[1][2][3] Native MS, often coupled with size-exclusion chromatography (SEC-MS), is a powerful technique for analyzing intact ADCs under non-denaturing conditions.[1][17] This approach preserves the non-covalent interactions within the ADC and provides an accurate assessment of the DAR distribution.[1][17] Alternatively, LC-MS analysis of the reduced and deglycosylated light and heavy chains can also be performed to determine the DAR.[3]
II. Experimental Protocols
A. DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general framework for the HIC analysis of an this compound ADC. Optimization of the gradient and other parameters may be required for specific ADCs.
1. Materials and Reagents:
-
This compound ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 10% Isopropanol and 10% Acetonitrile
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC or UHPLC system with a UV detector
2. Protocol:
-
Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Instrument Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the flow rate to 0.5 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Chromatographic Separation:
-
Inject 10-20 µL of the prepared ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Wash the column with 100% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area % of each species × Number of drugs for that species) / 100
-
B. DAR Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol describes the RP-HPLC analysis of a reduced this compound ADC.
1. Materials and Reagents:
-
This compound ADC sample
-
Reduction Buffer: 100 mM Tris-HCl, pH 7.5
-
Reducing Agent: 100 mM Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
RP-HPLC Column (e.g., C4 column)
-
HPLC or UHPLC system with a UV detector
2. Protocol:
-
Sample Reduction:
-
To 50 µg of the ADC sample, add Reduction Buffer to a final volume of 45 µL.
-
Add 5 µL of 100 mM DTT to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes to reduce the disulfide bonds.
-
-
Instrument Setup:
-
Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 60 °C.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Chromatographic Separation:
-
Inject the reduced ADC sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Wash the column with 95% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column with 5% Mobile Phase B for 10 minutes.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas and the known number of drugs on each chain. The formula for a typical IgG1 would be: Average DAR = (Σ(Area % of conjugated Heavy Chain species * # of drugs)) + (Σ(Area % of conjugated Light Chain species * # of drugs)) / 100
-
C. DAR Determination by Native Mass Spectrometry (Native SEC-MS)
This protocol outlines a general procedure for native SEC-MS analysis of an this compound ADC.
1. Materials and Reagents:
-
This compound ADC sample
-
Mobile Phase: 100 mM Ammonium Acetate, pH 7.0
-
Size-Exclusion Chromatography (SEC) Column suitable for native MS
-
LC-MS system (e.g., Q-TOF) capable of native MS analysis
2. Protocol:
-
Sample Preparation: Dilute the this compound ADC sample to a final concentration of 0.5-1 mg/mL in the Mobile Phase.
-
Instrument Setup:
-
Equilibrate the SEC column with the Mobile Phase.
-
Set the flow rate to 0.2-0.4 mL/min.
-
Set up the mass spectrometer for native protein analysis (e.g., positive ion mode, extended mass range).
-
-
LC-MS Analysis:
-
Inject the ADC sample.
-
The SEC column will perform an online buffer exchange into the volatile ammonium acetate buffer before the sample enters the mass spectrometer.
-
Acquire the mass spectra of the intact ADC species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different DAR species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks. Average DAR = Σ (Intensity of each DAR species × Number of drugs for that species) / Σ (Intensity of all DAR species)
-
III. Data Presentation
Quantitative data from the different analytical methods should be summarized in tables for easy comparison and assessment of orthogonality.
Table 1: HIC Data Summary for this compound ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 10.2 | 5.1 |
| DAR 2 | 12.5 | 25.3 |
| DAR 4 | 14.8 | 55.2 |
| DAR 6 | 16.9 | 12.4 |
| DAR 8 | 18.5 | 2.0 |
| Average DAR | 3.9 |
Table 2: RP-HPLC Data Summary for Reduced this compound ADC
| Chain | Retention Time (min) | Peak Area (%) | Drug Load |
| Light Chain (LC) | 15.3 | 48.5 | 0 |
| LC-DM4 | 18.1 | 1.5 | 1 |
| Heavy Chain (HC) | 22.4 | 5.5 | 0 |
| HC-DM4 | 25.0 | 10.2 | 1 |
| HC-(DM4)2 | 27.3 | 24.8 | 2 |
| HC-(DM4)3 | 29.1 | 9.0 | 3 |
| Average DAR | 3.8 |
Table 3: Native MS Data Summary for this compound ADC
| DAR Species | Measured Mass (Da) | Relative Intensity (%) |
| DAR 0 | 148,050 | 4.8 |
| DAR 2 | 149,998 | 26.1 |
| DAR 4 | 151,946 | 54.5 |
| DAR 6 | 153,894 | 13.1 |
| DAR 8 | 155,842 | 1.5 |
| Average DAR | 3.9 |
IV. Visualizations
A. Experimental Workflow Diagrams
Caption: Workflow for DAR determination using HIC, RP-HPLC, and Native MS.
B. This compound Linker-Payload Release Mechanism
Caption: Cellular mechanism of action for an this compound ADC.
V. Conclusion
The accurate determination of the drug-to-antibody ratio is paramount for the successful development of this compound ADCs. Hydrophobic Interaction Chromatography, Reversed-Phase HPLC, and Native Mass Spectrometry are powerful and complementary analytical techniques for this purpose. The protocols and data presentation formats provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively characterize their ADC candidates and ensure the selection of molecules with the optimal DAR for clinical advancement. The use of orthogonal methods is highly recommended to build a complete and robust analytical data package.
References
- 1. lcms.cz [lcms.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. njbio.com [njbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Spdb-DM4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Spdb-DM4 is a linker-payload combination used in ADCs, consisting of the maytansinoid derivative DM4, a potent tubulin inhibitor, attached to the antibody via a cleavable disulfide linker (SPDB).[1][] Upon binding to the target antigen on the surface of cancer cells, the ADC is internalized, and the DM4 payload is released, leading to cell cycle arrest and apoptosis.[][4]
Accurate and reproducible in vitro cytotoxicity assays are crucial for the preclinical evaluation of this compound ADCs to determine their potency, specificity, and therapeutic potential.[5][6] These assays measure the concentration-dependent ability of the ADC to kill cancer cells. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound ADCs using common cell viability assays.
Mechanism of Action of this compound ADCs
The mechanism of action of an this compound ADC begins with the binding of the antibody component to its specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. Inside the cell, the Spdb linker is cleaved in the reductive environment of the endosomes or lysosomes, releasing the DM4 payload.[][4] DM4 then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death (apoptosis).[]
A diagram illustrating the signaling pathway of this compound ADC-mediated cytotoxicity is provided below.
Experimental Protocols
The following are detailed protocols for two common in vitro cytotoxicity assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These assays are suitable for determining the half-maximal inhibitory concentration (IC50) of this compound ADCs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[5][7]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and control antibody
-
96-well clear flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]
-
Include wells with medium only to serve as a blank control.[5]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a negative control (e.g., unconjugated antibody or an ADC targeting an irrelevant antigen) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions to the appropriate wells.
-
Include untreated control wells containing medium only.
-
Incubate the plate for a duration appropriate for the ADC's mechanism of action (typically 72-120 hours for tubulin inhibitors).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[10] The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[11]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and control antibody
-
96-well opaque-walled microplates (white or black)
-
CellTiter-Glo® Reagent[12]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the MTT assay, but use opaque-walled plates.
-
-
ADC Treatment:
-
Follow the same ADC treatment protocol as for the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Incubation and Lysis:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.[7]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Determine the IC50 value as described for the MTT assay.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro cytotoxicity assay of an this compound ADC.
Data Presentation
The results of in vitro cytotoxicity assays are typically presented as IC50 values, which represent the concentration of the ADC required to inhibit cell growth by 50%. The data should be summarized in a table for easy comparison of the ADC's potency against different cell lines.
Table 1: Representative In Vitro Cytotoxicity of an Anti-HER2 this compound ADC
| Cell Line | Cancer Type | Target (HER2) Expression | IC50 (nM) |
| SK-BR-3 | Breast Cancer | High (3+) | 0.5 |
| BT-474 | Breast Cancer | High (3+) | 1.2 |
| NCI-N87 | Gastric Cancer | High (3+) | 2.5 |
| MCF7 | Breast Cancer | Low/Negative | >1000 |
| MDA-MB-231 | Breast Cancer | Negative | >1000 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific ADC, cell line, and experimental conditions.
Conclusion
The protocols and guidelines presented in this document provide a framework for the robust in vitro evaluation of this compound ADC cytotoxicity. The choice between the MTT and CellTiter-Glo® assays will depend on the specific experimental needs, available equipment, and desired sensitivity.[7] Careful execution of these assays and accurate data analysis are essential for advancing the development of novel and effective ADC-based cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 12. OUH - Protocols [ous-research.no]
Application Notes and Protocols for In Vivo Xenograft Models: Evaluating Spdb-DM4 ADC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the establishment and utilization of in vivo xenograft models to assess the therapeutic efficacy of Spdb-DM4, an antibody-drug conjugate (ADC). This compound is comprised of a specific antibody conjugated to the potent microtubule-inhibiting agent DM4 via a cleavable disulfide linker (SPDB).[1][][] These guidelines are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of ADCs. The protocols herein cover essential procedures from cell line selection and animal model establishment to dosing, monitoring, and data analysis, ensuring a robust and reproducible assessment of anti-tumor activity.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[4][5] this compound is an ADC that utilizes a monoclonal antibody to target a specific tumor-associated antigen. The ADC is internalized by the target cancer cell, and within the cell's reductive environment, the SPDB linker is cleaved, releasing the DM4 payload.[] DM4, a maytansinoid derivative, then exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][]
Preclinical evaluation of ADC efficacy is heavily reliant on in vivo xenograft models, where human tumor cells are implanted into immunodeficient mice.[6][7][8] These models allow for the assessment of an ADC's anti-tumor activity in a complex biological system, providing critical data on dose-response relationships, therapeutic index, and potential off-target toxicities.[9] This document outlines the key steps and considerations for setting up and executing in vivo xenograft studies to evaluate the efficacy of this compound.
Mechanism of Action of this compound ADC
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound ADC.
Experimental Protocols
Cell Line Selection and Preparation
Objective: To select and prepare appropriate tumor cell lines for implantation.
Materials:
-
Tumor cell line expressing the target antigen for the this compound antibody
-
Cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Hemocytometer or automated cell counter
-
Centrifuge
Protocol:
-
Cell Line Selection: Choose a human cancer cell line with confirmed expression of the target antigen. It is advisable to have both high and low-expressing cell lines to assess target-dependent activity.
-
Cell Culture: Culture the selected cell lines according to the supplier's recommendations in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Cell Counting and Viability: Neutralize the trypsin, centrifuge the cell suspension, and resuspend the cell pellet in a known volume of serum-free medium or PBS. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Viability should be >95%.
-
Preparation for Injection: Adjust the cell concentration with cold, serum-free medium or PBS to the desired final concentration for injection (typically 1 x 10^7 to 1 x 10^8 cells/mL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just before injection.
In Vivo Xenograft Model Establishment
Objective: To establish subcutaneous tumor xenografts in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), typically 6-8 weeks old, female.
-
Prepared tumor cell suspension
-
1 mL syringes with 27-30 gauge needles
-
Animal housing and husbandry supplies
-
Anesthetic (e.g., isoflurane)
Protocol:
-
Animal Acclimatization: Acclimate the mice to the animal facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject the prepared tumor cell suspension (typically 100-200 µL, containing 1-10 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.
-
Tumor Measurement: Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[10]
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=5-10 mice per group).[11] Ensure that the average tumor volume is similar across all groups.
This compound ADC Dosing and Administration
Objective: To administer the this compound ADC to the treatment groups.
Materials:
-
This compound ADC
-
Vehicle control (e.g., sterile PBS or formulation buffer)
-
Syringes and needles for intravenous (IV) or intraperitoneal (IP) injection
Protocol:
-
Dose Preparation: Reconstitute and dilute the this compound ADC and vehicle control to the final desired concentrations on the day of dosing.
-
Administration: Administer the ADC or vehicle control to the mice according to the planned dosing schedule (e.g., single dose, or multiple doses over a period of time). The route of administration is typically intravenous (tail vein) to mimic clinical application.
-
Dose Levels: Include multiple dose levels of the this compound ADC to determine a dose-response relationship. A non-binding isotype control ADC may also be included to demonstrate target-specific killing.
Efficacy Evaluation and Data Collection
Objective: To monitor and collect data on tumor growth and animal well-being.
Protocol:
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes 2-3 times per week throughout the study. TGI is the primary endpoint for efficacy.
-
Body Weight: Record the body weight of each mouse at the same frequency as tumor measurements to monitor for signs of toxicity. Significant weight loss (>15-20%) may require euthanasia.[12][13][14][15]
-
Clinical Observations: Perform daily clinical observations for any signs of distress, morbidity, or mortality.
-
Study Termination: The study can be terminated when tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³), or at a specified time point.
-
Data Analysis:
-
Tumor Growth Curves: Plot the mean tumor volume ± SEM for each group over time.
-
TGI Calculation: Calculate the percent TGI for each treatment group at the end of the study using the formula: % TGI = (1 - (ΔT / ΔC)) x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Tumor Regression: Note any instances of partial or complete tumor regression.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the differences between treatment and control groups.
-
Experimental Workflow
The following diagram outlines the complete experimental workflow for an in vivo xenograft study to evaluate this compound ADC efficacy.
Caption: Experimental workflow for in vivo xenograft study.
Data Presentation
Quantitative data from in vivo xenograft studies should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Example Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | N | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | % TGI | p-value vs. Vehicle |
| Vehicle Control | - | 10 | 152 ± 15 | 1850 ± 210 | - | - |
| Isotype Control ADC | 5 | 10 | 149 ± 14 | 1795 ± 198 | 3% | >0.05 |
| This compound ADC | 1 | 10 | 155 ± 16 | 950 ± 110 | 53% | <0.01 |
| This compound ADC | 3 | 10 | 151 ± 15 | 420 ± 55 | 84% | <0.001 |
| This compound ADC | 5 | 10 | 153 ± 14 | 180 ± 30 (Regression) | >100% | <0.001 |
Table 2: Example Animal Body Weight Data
| Treatment Group | Dose (mg/kg) | N | Mean Body Weight at Start (g) ± SEM | Mean Body Weight at End (g) ± SEM | Maximum Mean Weight Loss (%) |
| Vehicle Control | - | 10 | 20.1 ± 0.5 | 22.5 ± 0.6 | 0% |
| Isotype Control ADC | 5 | 10 | 20.3 ± 0.4 | 22.3 ± 0.7 | 1% |
| This compound ADC | 1 | 10 | 20.2 ± 0.5 | 21.8 ± 0.6 | 2% |
| This compound ADC | 3 | 10 | 19.9 ± 0.6 | 20.5 ± 0.5 | 5% |
| This compound ADC | 5 | 10 | 20.4 ± 0.4 | 19.8 ± 0.7 | 8% |
Conclusion
The successful implementation of in vivo xenograft models is a critical step in the preclinical development of this compound and other ADCs. The protocols and guidelines presented in this document provide a comprehensive framework for conducting these studies in a rigorous and reproducible manner. Careful attention to experimental design, execution, and data analysis will yield high-quality, reliable data to inform go/no-go decisions and guide further clinical development. The use of patient-derived xenograft (PDX) models can also be considered for a more clinically relevant assessment of ADC efficacy.[8][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 8. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 12. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - Data from Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of MaytansinoidâAntibodyâDrug Conjugates - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid–Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 16. blog.crownbio.com [blog.crownbio.com]
Application Note: Characterization of Spdb-DM4 ADC by Hydrophobic Interaction Chromatography
Abstract
This application note details a robust method for the characterization of a cysteine-linked antibody-drug conjugate (ADC), Spdb-DM4 ADC, using hydrophobic interaction chromatography (HIC). The protocol enables the accurate determination of the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. This methodology is critical for ensuring the quality, efficacy, and safety of ADC therapeutics during development and manufacturing.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small molecule drug. The this compound ADC consists of a monoclonal antibody conjugated to the maytansinoid payload DM4 via a cleavable N-succinimidyl 4-(2-pyridyldithio)butyrate (Spdb) linker.[][2][][4] The number of drug molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute (CQA) that significantly impacts the ADC's efficacy and safety.[5][6]
Hydrophobic interaction chromatography (HIC) is a powerful analytical technique for characterizing ADCs.[6][7][8] It separates molecules based on their surface hydrophobicity under non-denaturing conditions, preserving the native protein structure.[8][9][10] Since the DM4 payload is hydrophobic, each conjugation event increases the overall hydrophobicity of the ADC.[11][12] HIC can therefore resolve ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR profile.[9] This application note provides a detailed protocol for the HIC-based analysis of this compound ADC.
Principle of Hydrophobic Interaction Chromatography
HIC separates proteins based on the interactions between hydrophobic regions on the protein surface and a weakly hydrophobic stationary phase. The process is typically performed in an aqueous mobile phase with a high salt concentration. The salt ions reduce the solvation of the protein, exposing its hydrophobic regions and promoting binding to the stationary phase. Elution is achieved by decreasing the salt concentration of the mobile phase, which increases protein solvation and weakens the hydrophobic interactions, allowing the protein to detach from the column. In the case of ADCs, species with a higher DAR are more hydrophobic and bind more strongly to the column, resulting in longer retention times.[8][9][13]
Materials and Reagents
-
ADC Sample: this compound ADC (in a suitable buffer, e.g., 20 mM histidine, 150 mM NaCl, pH 6.0)
-
Mobile Phase A (High Salt): 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0
-
HIC Column: TSKgel Butyl-NPR (4.6 mm ID x 3.5 cm, 2.5 µm) or equivalent
-
HPLC/UHPLC System: Agilent 1290 Infinity II Bio LC System or similar, equipped with a UV detector
-
Water: Deionized, 18.2 MΩ·cm
-
Ammonium Sulfate: HPLC grade or higher
-
Sodium Phosphate (Monobasic and Dibasic): ACS grade or higher
Instrumentation
-
LC System: A biocompatible HPLC or UHPLC system is recommended to prevent corrosion from high salt mobile phases.[9]
-
Detector: UV detector set to 280 nm for protein detection.
-
Column Temperature: 25 °C
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL (containing approximately 10 µg of ADC)
Experimental Protocols
5.1. Mobile Phase Preparation
-
Mobile Phase A (2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0):
-
Dissolve the appropriate amount of ammonium sulfate in deionized water.
-
Add the required amounts of monobasic and dibasic sodium phosphate to achieve a final concentration of 50 mM.
-
Adjust the pH to 7.0 using a concentrated solution of phosphoric acid or sodium hydroxide.
-
Filter the solution through a 0.22 µm filter.
-
-
Mobile Phase B (50 mM Sodium Phosphate, pH 7.0):
-
Dissolve the required amounts of monobasic and dibasic sodium phosphate in deionized water to a final concentration of 50 mM.
-
Adjust the pH to 7.0.
-
Filter the solution through a 0.22 µm filter.
-
5.2. HIC Method
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the this compound ADC sample.
-
Gradient Elution: Perform a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Column Wash: Wash the column with 100% Mobile Phase B for 5 minutes.
-
Re-equilibration: Re-equilibrate the column with 100% Mobile Phase A for 10 minutes before the next injection.
5.3. Data Analysis and DAR Calculation
-
Peak Identification: Identify the peaks in the chromatogram corresponding to the different drug-loaded species. The unconjugated mAb (DAR=0) will elute first, followed by species with increasing DAR (DAR=2, DAR=4, etc.) due to their increased hydrophobicity.
-
Peak Integration: Integrate the area of each peak.
-
Average DAR Calculation: Calculate the average DAR using the following formula:
Average DAR = Σ (Peak Areai × DARi) / Σ (Peak Areai)
Where i represents each drug-loaded species.
Data Presentation
The following tables summarize the expected results for three different batches of this compound ADC, demonstrating the ability of the HIC method to monitor batch-to-batch consistency.
Table 1: HIC Peak Data for this compound ADC Batches
| Batch ID | Peak | Retention Time (min) | Relative Peak Area (%) |
| Batch A | DAR 0 | 5.2 | 10.5 |
| DAR 2 | 8.9 | 35.2 | |
| DAR 4 | 12.1 | 40.8 | |
| DAR 6 | 15.3 | 12.1 | |
| DAR 8 | 18.0 | 1.4 | |
| Batch B | DAR 0 | 5.3 | 12.1 |
| DAR 2 | 9.0 | 38.5 | |
| DAR 4 | 12.2 | 38.2 | |
| DAR 6 | 15.4 | 10.1 | |
| DAR 8 | 18.1 | 1.1 | |
| Batch C | DAR 0 | 5.1 | 8.9 |
| DAR 2 | 8.8 | 32.1 | |
| DAR 4 | 12.0 | 45.3 | |
| DAR 6 | 15.2 | 12.5 | |
| DAR 8 | 17.9 | 1.2 |
Table 2: Calculated Average DAR for this compound ADC Batches
| Batch ID | Calculated Average DAR |
| Batch A | 3.2 |
| Batch B | 3.1 |
| Batch C | 3.4 |
Mandatory Visualizations
Caption: Experimental workflow for HIC analysis of this compound ADC.
Caption: Relationship between DAR and hydrophobicity in HIC separation.
Conclusion
The hydrophobic interaction chromatography method described in this application note is a reliable and reproducible technique for the characterization of this compound ADC. It effectively separates different drug-loaded species, allowing for the accurate calculation of the average DAR and the assessment of drug distribution. This method is suitable for implementation in a quality control environment to ensure the consistency and quality of ADC products.
References
- 2. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. waters.com [waters.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Spdb-DM4 ADC Formulation and Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1] This document provides detailed application notes and protocols for the formulation of an ADC utilizing the Spdb-DM4 linker-payload system for preclinical research. This compound is comprised of the maytansinoid derivative DM4, a potent microtubule inhibitor, and a cleavable disulfide linker (SPDB).[2][3] Upon internalization into target cells, the linker is cleaved, releasing DM4 to induce cell cycle arrest and apoptosis.[4][5] These protocols cover the conjugation of this compound to a monoclonal antibody, purification, characterization, and formulation, as well as methodologies for key preclinical in vitro and in vivo studies.
Mechanism of Action of this compound ADC
An this compound ADC exerts its cytotoxic effect through a multi-step process. The antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells.[1] Following binding, the ADC-antigen complex is internalized via receptor-mediated endocytosis.[4] Within the cell, the complex traffics to the lysosome, where the acidic environment and lysosomal proteases contribute to the cleavage of the SPDB linker's disulfide bond.[4][] This releases the highly potent DM4 payload into the cytoplasm.[5] DM4 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis and cell death.[4][7][8]
Signaling Pathway of DM4-Induced Apoptosis
The disruption of microtubule dynamics by DM4 activates a signaling cascade that culminates in apoptosis. Key events include the activation of the c-Jun N-terminal kinase (JNK) pathway and the phosphorylation of anti-apoptotic proteins like Bcl-2, which inactivates them.[3][4] This leads to the activation of pro-apoptotic proteins like Bax and Bak, resulting in the loss of mitochondrial membrane potential and the release of cytochrome c.[5][9] Cytochrome c then activates the caspase cascade, leading to the execution of apoptosis.[9][10]
This compound ADC Formulation and Characterization
Antibody Preparation
Prior to conjugation, the antibody should be buffer-exchanged into a suitable conjugation buffer, typically a phosphate or borate buffer at a pH of 7.5-8.5 to facilitate the reaction with the NHS ester of the Spdb linker.[]
Conjugation of this compound to Antibody
The following protocol describes a general method for conjugating this compound to an antibody via lysine residues. The molar ratio of this compound to the antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).[12]
Materials:
-
Antibody in conjugation buffer (e.g., PBS, pH 7.5-8.5) at a concentration of 5-10 mg/mL.
-
This compound dissolved in an organic solvent like DMSO.[13]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Protocol:
-
Bring the antibody solution to room temperature.
-
Add the this compound solution to the antibody solution at a specific molar excess (e.g., 5-10 fold).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Quench the reaction by adding a quenching solution.
-
Purify the ADC from unreacted this compound and other byproducts using size-exclusion chromatography.[14]
Characterization of this compound ADC
a. Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody is a critical quality attribute.[15] This can be determined using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[15][16]
Table 1: Typical DAR Values for Lysine-Conjugated ADCs
| Conjugation Chemistry | Typical Average DAR | DAR Range |
| Lysine-based | 3.5 - 4.0 | 0 - 8 |
b. Purity and Aggregation Analysis
Size Exclusion Chromatography (SEC) is commonly used to assess the purity of the ADC and quantify the level of aggregation.[17]
Formulation for Preclinical Studies
For preclinical studies, the purified ADC is typically formulated in a buffer that ensures its stability.[2] Lyophilization is often employed to enhance long-term stability.[18] A typical formulation may include a buffering agent, a cryoprotectant (e.g., sucrose or trehalose), and a surfactant (e.g., polysorbate 20 or 80).[19][20]
Table 2: Example Formulation for a Lyophilized ADC
| Component | Concentration | Purpose |
| This compound ADC | 1-10 mg/mL | Active Pharmaceutical Ingredient |
| Histidine Buffer | 10-20 mM, pH 6.0 | Buffering Agent |
| Sucrose | 5-10% (w/v) | Cryoprotectant |
| Polysorbate 80 | 0.01-0.05% (v/v) | Surfactant, prevents aggregation |
Preclinical Study Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the half-maximal inhibitory concentration (IC50) of the ADC.[1][8][21]
Experimental Workflow:
Protocol:
-
Seed target cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[21]
-
Prepare serial dilutions of the this compound ADC and a relevant isotype control ADC.
-
Remove the culture medium and add 100 µL of the ADC dilutions to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[8][22]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[1]
-
Incubate the plate overnight in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
Table 3: Example In Vitro Cytotoxicity Data for an Anti-CD19 this compound ADC (SAR3419) [23][24]
| Cell Line | Target Expression | IC50 (nM) |
| Ramos (B-cell lymphoma) | CD19-positive | 0.1 - 1.0 |
| Jurkat (T-cell leukemia) | CD19-negative | >100 |
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the this compound ADC in an animal model.[25][26]
Experimental Workflow:
Protocol:
-
Implant human tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).[26][27]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at different doses).
-
Administer the treatments, for example, via intravenous (IV) injection once a week for 3-4 weeks.
-
Measure tumor volume and body weight 2-3 times per week.[26]
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Table 4: Example In Vivo Efficacy Data for an Anti-CD19 this compound ADC (SAR3419) [28]
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Ramos (B-cell lymphoma) | Vehicle Control | - | 0 |
| Ramos (B-cell lymphoma) | SAR3419 | 2.5 | 60 - 80 |
| Ramos (B-cell lymphoma) | SAR3419 | 5.0 | >90 |
Pharmacokinetic (PK) Study
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[29][30]
Protocol:
-
Administer a single dose of the this compound ADC to mice (typically via IV injection).[31]
-
Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).[32]
-
Process the blood to obtain plasma or serum.
-
Analyze the samples using methods like ELISA to measure total antibody and conjugated ADC, and LC-MS/MS to quantify the free DM4 payload.[16][32]
-
Calculate key PK parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Table 5: Illustrative Pharmacokinetic Parameters for a Typical ADC in Mice
| Parameter | Description | Typical Value |
| t1/2 (half-life) | Time for ADC concentration to reduce by half | 5 - 10 days |
| CL (clearance) | Rate of ADC removal from circulation | 0.1 - 0.5 mL/hr/kg |
| Vd (volume of distribution) | Apparent volume into which the ADC distributes | 50 - 100 mL/kg |
Stability Studies
Stability testing is crucial to ensure the integrity and quality of the ADC formulation over time.[33][34]
Protocol:
-
Store aliquots of the formulated this compound ADC at various temperatures (e.g., -80°C, -20°C, 4°C, 25°C).[33]
-
At specified time points (e.g., 1, 3, 6, 12 months), analyze the samples for:
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the formulation and preclinical evaluation of this compound ADCs. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, facilitating the advancement of novel ADC candidates from the laboratory to further development. It is crucial to optimize these protocols for the specific antibody and target of interest.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. ADC Formulation Development - ProJect Pharmaceutics [project-pharmaceutics.com]
- 3. mdpi.com [mdpi.com]
- 4. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 18. simtra.com [simtra.com]
- 19. academic.oup.com [academic.oup.com]
- 20. pci.com [pci.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scribd.com [scribd.com]
- 23. researchgate.net [researchgate.net]
- 24. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 26. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Targeting CD19 in B-cell lymphoma: emerging role of SAR3419 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 30. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. m.youtube.com [m.youtube.com]
- 33. How to Assess Stability for Antibody-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 34. Guidelines for ADC Stability Studies | Porton Pharma [portonpharma.com]
- 35. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
Application Notes and Protocols for Cell-Based Potency Assays of Spdb-DM4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity. An Spdb-DM4 ADC consists of a monoclonal antibody targeting a tumor-associated antigen, a cleavable linker (Spdb), and a highly potent microtubule-inhibiting payload, DM4.[1][2] The Spdb linker is designed to be stable in circulation and release the DM4 payload upon internalization into the target cancer cell.[2] The released DM4 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[]
The potency of an ADC is a critical quality attribute that reflects its ability to elicit a biological response.[4] Therefore, robust and reproducible cell-based assays are essential for the development and quality control of this compound ADCs. These assays are crucial for confirming the biological activity of the ADC, ensuring batch-to-batch consistency, and providing data for regulatory submissions.[4] This document provides detailed protocols for three key cell-based assays to evaluate the potency of this compound ADCs: a cytotoxicity assay, an internalization assay, and a bystander effect assay.
Mechanism of Action of this compound ADC
The therapeutic effect of an this compound ADC is a multi-step process that begins with the specific binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to lysosomes, and subsequent release of the DM4 payload, which ultimately leads to cell death.
Data Presentation
The following tables summarize representative quantitative data from the cell-based potency assays described in this application note.
Table 1: In Vitro Cytotoxicity of a Hypothetical this compound ADC
| Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| Cell Line A | High | 15.5 |
| Cell Line B | Medium | 85.2 |
| Cell Line C | Low | >1000 |
| Cell Line D | Negative | >1000 |
Table 2: Time-Course of Internalization of a Hypothetical this compound ADC in Antigen-Positive Cells
| Time Point | Percent Internalization (%) |
| 0.5 hours | 15 |
| 2 hours | 45 |
| 4 hours | 65 |
| 24 hours | >90 |
Table 3: Bystander Killing Effect of a Hypothetical this compound ADC in a Co-culture Model
| Ratio of Antigen-Positive to Antigen-Negative Cells | Percent Viability of Antigen-Negative Cells |
| 1:0 (Control) | 100 |
| 0:1 (ADC on Negative Cells) | 95 |
| 1:1 | 45 |
| 3:1 | 25 |
| 9:1 | 10 |
Experimental Protocols
In Vitro Cytotoxicity Assay
This assay determines the concentration of the this compound ADC required to inhibit the growth of a panel of cancer cell lines with varying levels of target antigen expression.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
This compound ADC
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control medium.
-
Incubate the plate for 72-120 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the untreated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
-
ADC Internalization Assay
This assay quantifies the rate and extent of this compound ADC internalization into target cells.
Materials:
-
Target cancer cell line (antigen-positive)
-
Fluorescently labeled this compound ADC
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Quenching solution (e.g., trypan blue or an anti-fluorophore antibody)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest and count cells.
-
Resuspend cells in ice-cold PBS containing 1% bovine serum albumin (BSA).
-
-
ADC Binding:
-
Incubate the cells with a saturating concentration of the fluorescently labeled this compound ADC on ice for 1 hour to allow binding to the cell surface without internalization.
-
Wash the cells three times with ice-cold PBS to remove unbound ADC.
-
-
Internalization:
-
Resuspend the cells in pre-warmed complete culture medium and transfer to a 37°C incubator to initiate internalization.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), collect an aliquot of the cell suspension.
-
-
Quenching and Analysis:
-
For each time point, divide the cell suspension into two tubes.
-
To one tube, add the quenching solution to extinguish the fluorescence of the surface-bound ADC. The remaining fluorescence represents the internalized ADC.
-
To the other tube, add PBS as a control (total fluorescence).
-
Analyze both sets of samples by flow cytometry, measuring the mean fluorescence intensity (MFI).
-
-
Data Analysis:
-
Calculate the percent internalization at each time point using the following formula:
-
Percent Internalization = (MFI of quenched sample / MFI of unquenched sample) x 100
-
-
Bystander Effect Assay
This assay evaluates the ability of the this compound ADC to kill neighboring antigen-negative cells after the payload is released from the target antigen-positive cells.[5] Two common methods are the co-culture assay and the conditioned medium transfer assay.[5]
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
96-well plate
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding:
-
Harvest and count both antigen-positive and GFP-expressing antigen-negative cells.
-
Seed the cells together in a 96-well plate at various ratios (e.g., 1:1, 3:1, 9:1 antigen-positive to antigen-negative) at a constant total cell density.
-
Include control wells with only antigen-negative cells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
ADC Treatment:
-
Add the this compound ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Incubate the plate for 72-96 hours.
-
-
Analysis:
-
Using a fluorescence microscope or high-content imager, capture images of the wells.
-
Count the number of viable GFP-positive cells in each well.
-
-
Data Analysis:
-
Normalize the number of viable GFP-positive cells in the ADC-treated co-culture wells to the number in the untreated co-culture wells to determine the percent viability of the bystander cells.
-
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Prepare Conditioned Medium:
-
Seed antigen-positive cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with the this compound ADC at a cytotoxic concentration for 48-72 hours.
-
Collect the culture supernatant (conditioned medium) and clarify by centrifugation.
-
-
Treat Antigen-Negative Cells:
-
Seed antigen-negative cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add the conditioned medium to the cells.
-
Include control wells with fresh medium and medium conditioned by untreated antigen-positive cells.
-
Incubate the plate for 48-72 hours.
-
-
Measure Viability:
-
Measure the viability of the antigen-negative cells using a standard cell viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Compare the viability of antigen-negative cells treated with conditioned medium from ADC-treated antigen-positive cells to the viability of cells treated with control conditioned medium. A significant decrease in viability indicates a bystander effect.
-
References
- 1. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting and Preventing Spdb-DM4 ADC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting aggregation of the Spdb-DM4 Antibody-Drug Conjugate (ADC). The following content is designed to address common issues encountered during the development, formulation, and storage of ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound ADC aggregation?
Aggregation of this compound ADC can be triggered by a variety of factors that compromise the stability of the antibody, the linker, or the cytotoxic payload. The primary causes can be broadly categorized as follows:
-
Intrinsic Properties of the Antibody: The inherent biophysical properties of the monoclonal antibody (mAb) used in the ADC, such as its isoelectric point (pI), surface hydrophobicity, and glycosylation pattern, can predispose it to aggregation.
-
Hydrophobicity of the Drug-Linker: The DM4 payload and its associated linker are hydrophobic. When conjugated to the antibody, they can increase the overall hydrophobicity of the ADC, leading to an increased propensity for aggregation, especially at higher drug-to-antibody ratios (DAR).
-
Bioconjugation Process: The chemical reactions involved in conjugating DM4 to the antibody can introduce stress factors. These include the use of organic co-solvents, pH shifts, and exposure to reducing or oxidizing agents, all of which can lead to partial denaturation and subsequent aggregation. The conjugation method itself, such as lysine or cysteine conjugation, can also influence the aggregation tendency.
-
Formulation and Environmental Stresses: The formulation in which the ADC is stored plays a critical role. Sub-optimal pH, ionic strength, or the absence of appropriate stabilizing excipients can lead to aggregation. Additionally, exposure to physical stresses like agitation, freeze-thaw cycles, and elevated temperatures can induce aggregation.
Q2: How does the drug-to-antibody ratio (DAR) affect this compound ADC aggregation?
The DAR is a critical quality attribute that significantly impacts the stability of an ADC. A higher DAR increases the likelihood of aggregation due to the increased surface hydrophobicity imparted by the cytotoxic DM4 payload. This can lead to the formation of soluble and insoluble aggregates, which can compromise the efficacy and safety of the ADC. It is crucial to optimize the DAR to balance therapeutic efficacy with colloidal stability.
Q3: What are the recommended storage and handling conditions for this compound ADC?
To minimize aggregation, this compound ADC should be stored under controlled conditions. While optimal conditions are ADC-specific, general recommendations include:
-
Temperature: Store at the recommended temperature, typically 2-8°C for liquid formulations and -20°C or -80°C for frozen solutions. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light, as exposure can lead to photo-degradation and aggregation.
-
Agitation: Avoid vigorous shaking or stirring. Gentle swirling is recommended for mixing.
-
Material Compatibility: Use appropriate storage vials and containers (e.g., siliconized glass or specific polymers) to minimize surface-induced aggregation.
Troubleshooting Guide
Issue: Visible Particulates Observed in this compound ADC Solution
Visible particulates are a clear indicator of ADC aggregation and instability. The following troubleshooting guide provides a systematic approach to identifying and mitigating this issue.
Step 1: Characterize the Aggregates
Before attempting to resolve the issue, it is essential to characterize the nature and extent of the aggregation.
-
Visual Inspection: Note the appearance of the particulates (e.g., cloudy, stringy, gel-like).
-
Microscopy: Use light microscopy to observe the morphology of the aggregates.
-
Size Exclusion Chromatography (SEC): This is a key quantitative method to determine the percentage of high molecular weight species (aggregates) in your sample.
-
Dynamic Light Scattering (DLS): DLS can be used to measure the size distribution of particles in the solution, providing information on the presence of aggregates.
Step 2: Investigate Potential Root Causes
Based on the characterization, investigate the following potential causes:
-
Formulation Components: The pH of the buffer, ionic strength, and the concentration of excipients may be sub-optimal.
-
Storage Conditions: The ADC may have been exposed to temperature fluctuations, light, or excessive agitation.
-
Bioconjugation Process: The conjugation reaction conditions may have been too harsh, leading to denaturation.
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity and drive aggregation.
Step 3: Implement Corrective Actions
Based on the identified root cause, implement the following corrective actions:
-
Formulation Optimization:
-
pH Adjustment: Screen a range of pH values to find the pH of maximum stability.
-
Excipient Screening: Evaluate the effect of adding stabilizing excipients. Common excipients and their typical concentration ranges are summarized in the table below.
-
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% | Reduce surface tension and prevent aggregation at interfaces. |
| Sugars | Sucrose, Trehalose | 1% - 10% | Act as cryoprotectants and lyoprotectants, stabilizing the protein structure. |
| Amino Acids | Arginine, Glycine, Histidine | 10 mM - 250 mM | Can suppress aggregation by various mechanisms, including preferential exclusion and binding to hydrophobic patches. |
| Salts | Sodium Chloride | 50 mM - 150 mM | Modulate ionic strength to optimize protein solubility. |
-
Process Optimization:
-
DAR Control: If a high DAR is suspected to be the cause, consider reducing the DAR by adjusting the stoichiometry of the conjugation reaction.
-
Reaction Conditions: Optimize the pH, temperature, and duration of the conjugation reaction to minimize stress on the antibody.
-
-
Handling and Storage:
-
Aseptic Technique: Ensure sterile handling to prevent microbial contamination, which can also lead to aggregation.
-
Controlled Environment: Strictly adhere to the recommended storage temperature and protect the ADC from light and agitation.
-
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (typically the formulation buffer) at a constant flow rate (e.g., 0.5 mL/min).
-
Sample Preparation: Dilute the this compound ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a fixed volume of the sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer and high molecular weight species (aggregates). Calculate the percentage of aggregate as:
% Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Visual Guides
Caption: A troubleshooting workflow for identifying and mitigating this compound ADC aggregation.
Caption: A strategy for the formulation optimization of this compound ADC to enhance stability.
Troubleshooting low drug-to-antibody ratio in Spdb-DM4 conjugation
Welcome to the technical support center for Spdb-DM4 conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the preparation of antibody-drug conjugates (ADCs) using the this compound linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Spdb (N-Succinimidyl 4-(2-pyridyldithio)butyrate) is a bifunctional linker that connects the cytotoxic drug DM4 to an antibody.[] The Spdb linker contains an NHS ester group that reacts with lysine residues on the antibody to form a stable amide bond.[] The other end of the linker attaches to the DM4 payload via a disulfide bond.[] This disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reductive environment inside a target tumor cell, releasing the active DM4 payload.[] DM4 is a potent maytansinoid that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][]
The targeted delivery of DM4 via an antibody specific to a tumor-associated antigen is intended to increase the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[][4]
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it important?
The Drug-to-Antibody Ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody.[5] It is a critical quality attribute (CQA) for any ADC as it significantly impacts both efficacy and safety.[][6]
-
Low DAR: May result in insufficient potency and reduced therapeutic effect.[][7]
-
High DAR: Can lead to faster clearance from circulation, increased aggregation, and higher off-target toxicity.[][6][7][8]
For maytansinoid-based ADCs like those using DM4, an optimal DAR is generally considered to be between 3 and 4.[7]
Troubleshooting Guide: Low Drug-to-Antibody Ratio (DAR)
A consistently low DAR is a common challenge in ADC conjugation. Below are potential causes and recommended troubleshooting steps.
Issue: The calculated DAR for my this compound conjugate is consistently lower than the target of 3-4.
Potential Cause 1: Suboptimal Reaction Conditions
The efficiency of the conjugation reaction is highly dependent on several parameters.
Troubleshooting & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| pH of Reaction Buffer | Maintain a pH between 7.5 and 8.5 for the lysine acylation step. | The reaction of the Spdb linker's NHS ester with the ε-amino groups of lysine residues is most efficient at a slightly basic pH. |
| Molar Ratio of this compound to Antibody | Perform small-scale optimization experiments with varying molar ratios of the linker-payload to the antibody to find the optimal ratio for your specific antibody. | The accessibility of lysine residues can vary between different antibodies. An empirical determination of the ideal ratio is often necessary.[9] |
| Reaction Time and Temperature | Incubate the reaction for a sufficient duration (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C or room temperature). Monitor the reaction progress over time. | Incomplete reactions will result in a lower DAR. The stability of the linker and antibody should be considered when selecting the temperature. |
| Co-solvent Concentration | This compound is hydrophobic and often requires a co-solvent like DMSO for solubilization. Optimize the percentage of co-solvent (typically 5-10%) to ensure the linker-payload remains in solution without denaturing the antibody. | Precipitation of the this compound during the reaction will lead to a lower effective concentration and a reduced DAR. |
Potential Cause 2: Issues with Reagents
The quality and handling of both the antibody and the this compound are critical for a successful conjugation.
Troubleshooting & Optimization Strategies:
| Reagent | Potential Issue | Recommended Action |
| This compound | Degradation: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. | Purchase high-quality this compound and store it under dry conditions (e.g., -80°C with a desiccant).[2] Prepare solutions fresh before each conjugation. |
| Antibody | Presence of Trisulfide Bonds: Higher levels of trisulfide bonds in the antibody can react with the DM4 payload, potentially leading to fragmentation and affecting accurate DAR measurement.[10][11] | Characterize the antibody for the presence of trisulfide bonds using mass spectrometry. If high levels are present, consider using a different antibody lot or implementing manufacturing controls to minimize their formation.[10][11] |
| Buffer Contamination: Primary amines (e.g., Tris buffer) or other nucleophiles in the antibody formulation will compete with the lysine residues for reaction with the NHS ester. | Ensure the antibody is in a suitable amine-free buffer (e.g., PBS) prior to conjugation. Perform a buffer exchange if necessary. |
Potential Cause 3: Inefficient Purification and Inaccurate DAR Measurement
The methods used for purification and analysis can significantly impact the final DAR value.
Troubleshooting & Optimization Strategies:
| Process | Potential Issue | Recommended Action |
| Purification | Loss of High-DAR Species: Some purification methods, if not optimized, might selectively remove ADCs with a higher number of conjugated drugs. | Use a well-established method like size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker-payload.[12] Optimize the conditions to ensure recovery of all ADC species. |
| DAR Measurement | Inaccurate Methodology: Different analytical techniques can yield varying DAR values. | Use at least two orthogonal methods to determine the DAR. Common methods include UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[][14][15] |
| UV-Vis Spectroscopy: Requires accurate extinction coefficients for both the antibody and the drug. The presence of unconjugated drug can interfere with the measurement.[][15] | Ensure complete removal of free this compound before measurement. Use experimentally determined extinction coefficients for your specific antibody and the payload at the relevant wavelengths. | |
| Hydrophobic Interaction Chromatography (HIC): Provides a distribution of different DAR species. The weighted average gives the average DAR.[][15] | This is a robust method for assessing heterogeneity and calculating the average DAR. Ensure proper peak integration and calculation. | |
| Liquid Chromatography-Mass Spectrometry (LC-MS): Can provide precise mass measurements of the intact ADC or its subunits, allowing for direct calculation of the DAR.[5] | This method can be very accurate but may require deglycosylation or reduction of the ADC to simplify the spectra.[5] |
Experimental Protocols
General Protocol for this compound Conjugation
This is a generalized protocol and should be optimized for your specific antibody.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If needed, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in a suitable organic co-solvent (e.g., DMSO) to create a concentrated stock solution. Prepare this solution immediately before use.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar excess. Add the linker-payload solution dropwise while gently stirring.
-
The final concentration of the organic co-solvent should typically not exceed 10% (v/v).
-
Incubate the reaction mixture at the optimized temperature (e.g., 4°C or room temperature) for the determined time (e.g., 2-4 hours) with gentle agitation.
-
-
Purification:
-
Remove the unconjugated this compound and any reaction byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The column or membrane should be equilibrated with the final formulation buffer for the ADC.
-
-
Analysis:
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Calculate the DAR using at least two of the following methods: UV-Vis spectroscopy, HIC, or LC-MS.
-
Protocol for DAR Measurement by HIC
-
Instrumentation: HPLC system with a UV detector and a suitable HIC column.
-
Mobile Phases:
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.
-
-
Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (e.g., 20-50 µg).
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (elutes first) and the different drug-loaded species (DAR 2, 4, 6, etc., elute later with increasing retention time).
-
Calculate the area of each peak.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area * DAR of Peak) / 100
-
Visualizations
Caption: Experimental workflow for this compound conjugation and analysis.
References
- 2. medchemexpress.com [medchemexpress.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. books.rsc.org [books.rsc.org]
- 14. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 15. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
Technical Support Center: Spdb-DM4 Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spdb-DM4 antibody-drug conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of premature deconjugation of this compound in plasma, ensuring the stability and efficacy of your ADC constructs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound linker and why is premature deconjugation a concern?
A1: The Spdb (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker is a disulfide-based cleavable linker that connects a monoclonal antibody to the cytotoxic payload DM4, a potent maytansinoid tubulin inhibitor.[1][2] The disulfide bond is designed to be stable in the bloodstream and selectively cleaved in the highly reductive environment of tumor cells, releasing the DM4 payload to induce cell death.[1][3]
Premature deconjugation, the cleavage of the linker and release of DM4 in the plasma before reaching the target tumor cells, is a significant concern.[4][5] This can lead to:
-
Reduced Efficacy: Less cytotoxic payload reaches the tumor, diminishing the therapeutic effect.[4]
-
Increased Off-Target Toxicity: Systemic release of the potent DM4 payload can cause damage to healthy tissues, leading to adverse side effects.[4][5] Peripheral neuropathy is a notable off-target toxicity associated with ADCs utilizing tubulin inhibitors with cleavable linkers like this compound.[5]
Q2: What are the primary factors that influence the premature deconjugation of this compound in plasma?
A2: Several factors can affect the stability of the this compound linker in plasma:
-
Linker Chemistry and Steric Hindrance: The inherent stability of the disulfide bond is crucial. Introducing steric hindrance around the disulfide bond, for example, by adding methyl groups adjacent to it, can significantly enhance plasma stability by protecting it from reduction by plasma thiols.[6][7] The Spdb linker is designed with optimized steric hindrance to improve its stability in circulation.[3]
-
Conjugation Site: The location where the this compound is attached to the antibody plays a critical role in its stability.[1][4][8] Conjugation to sites that are more solvent-accessible can lead to faster deconjugation.[8] Site-specific conjugation to engineered cysteines at locations that shield the linker can improve stability compared to stochastic conjugation to lysines.[4][9]
-
Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, potentially leading to aggregation and faster clearance from circulation.[10] Higher DAR species may also exhibit different stability profiles.[11] Optimizing the conjugation reaction to achieve a lower, more homogeneous DAR is often a key strategy to improve stability.[10]
Q3: How can I assess the plasma stability of my this compound ADC?
A3: The plasma stability of a this compound ADC is typically evaluated through in vitro and in vivo assays. The standard approach involves incubating the ADC in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey) at 37°C over a period of time (e.g., up to 7 days).[12][13] At various time points, samples are analyzed to quantify:
-
Total Antibody: The concentration of all antibody species (conjugated and unconjugated). This is often measured by ELISA.
-
Conjugated Antibody (or Average DAR): The amount of antibody that still has the DM4 payload attached. This can be determined by methods like Hydrophobic Interaction Chromatography (HIC) or Ligand-Binding Assays. A decrease in the average DAR over time indicates deconjugation.[11][13]
-
Free (Unconjugated) DM4 Payload: The concentration of DM4 that has been released into the plasma. This is a direct measure of deconjugation and is typically quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[14][15][16][17]
Troubleshooting Guide: Premature Deconjugation of this compound
This guide provides a structured approach to troubleshoot and address issues of premature this compound deconjugation observed during your experiments.
Issue 1: High Levels of Free DM4 Detected in Plasma Stability Assay
Symptoms:
-
LC-MS/MS analysis shows a rapid increase in the concentration of free DM4 over time.
-
The calculated half-life of the conjugated ADC is significantly shorter than expected.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Stability | Review Linker Design: Confirm that the Spdb linker used has sufficient steric hindrance. For disulfide linkers, increased steric hindrance around the bond enhances stability.[6][7] Consider comparing your ADC's stability to published data for other this compound ADCs. |
| Inappropriate Conjugation Site | Analyze Conjugation Sites: If using a stochastic conjugation method (e.g., to lysines), heterogeneity in conjugation sites can lead to a population of less stable ADCs. Consider using site-specific conjugation to engineered cysteines in regions of the antibody that may offer more protection to the linker.[4][9] The stability of the conjugate can be significantly influenced by the local environment of the conjugation site.[1][8] |
| High Drug-to-Antibody Ratio (DAR) | Optimize DAR: A high DAR can lead to faster clearance and potentially altered stability.[11] Aim for a lower, more homogeneous DAR during the conjugation reaction. Use techniques like HIC to analyze the DAR distribution of your ADC preparation.[10][11] |
| Presence of Reducing Agents | Ensure Complete Removal of Reducing Agents: For disulfide linkers, residual reducing agents from the conjugation process (e.g., DTT, TCEP) can cause deconjugation. Ensure their complete removal through purification methods like dialysis or diafiltration.[10] |
| Assay-Related Artifacts | Validate Sample Handling and Storage: Ensure that plasma samples are handled and stored correctly to prevent ex vivo deconjugation. This includes minimizing freeze-thaw cycles and storing samples at appropriate temperatures (e.g., -80°C). |
Quantitative Data Summary
The following table summarizes representative data on the stability of disulfide-linked ADCs, highlighting the impact of steric hindrance and conjugation site.
| ADC Construct | Linker Type | Steric Hindrance | Conjugation Site | Plasma Half-life (approx.) | Reference |
| huC242-SPDB-DM4 | Disulfide (Spdb) | High (two methyl groups) | Lysine | ~9 days | [18] |
| Anti-CD22-DM1 | Disulfide | Low (unsubstituted) | Cysteine (LC-V205C) | < 1 day | [18] |
| Anti-CD22-DM1 | Disulfide | Low (unsubstituted) | Cysteine (LC-K149C) | > 7 days | [18] |
| Anti-CD22-DM3 | Disulfide | Medium (one methyl group) | Cysteine (LC-K149C) | > 7 days (only 10% loss) | [18] |
| Trastuzumab-vc-MMAE | Peptide (vc) | N/A | Cysteine | > 7 days (minimal loss) | [13] |
This table is a compilation of data from multiple sources and is intended for comparative purposes. Actual stability will vary depending on the specific antibody, conjugation conditions, and assay parameters.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for this compound ADC
This protocol outlines a general workflow for assessing the stability of a this compound ADC in plasma.
1. Materials:
- This compound ADC
- Pooled plasma from relevant species (e.g., human, mouse) with anticoagulant (e.g., heparin)
- Phosphate-buffered saline (PBS), pH 7.4
- Incubator at 37°C
- Protein A or other affinity capture beads/plates
- ELISA reagents (coating buffer, blocking buffer, detection antibody, substrate, stop solution)
- LC-MS/MS system and reagents (acetonitrile, formic acid, internal standard for DM4)
2. Procedure:
- ADC Preparation: Dilute the this compound ADC to a final concentration of 1 mg/mL in PBS.
- Incubation Setup:
- In separate tubes, mix the ADC solution with an equal volume of plasma to achieve a final ADC concentration of 0.5 mg/mL.
- Prepare a control sample by mixing the ADC solution with PBS instead of plasma.
- Incubate all tubes at 37°C.
- Time Points: Collect aliquots from each tube at specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
- Sample Processing: Immediately after collection, store the aliquots at -80°C until analysis.
- Analysis:
- Total Antibody (ELISA):
- Coat a 96-well plate with a capture antibody that binds to the ADC's antibody component.
- Block the plate to prevent non-specific binding.
- Add diluted plasma samples and a standard curve of the unconjugated antibody.
- Add a detection antibody (e.g., HRP-conjugated anti-human IgG).
- Add substrate and stop solution, then read the absorbance.
- Calculate the total antibody concentration from the standard curve.
- Free DM4 (LC-MS/MS):
- Thaw plasma samples and precipitate proteins using cold acetonitrile.
- Centrifuge and collect the supernatant.
- Add an internal standard (e.g., DM4-d6).
- Perform solid-phase extraction to concentrate the analyte.
- Analyze the sample by LC-MS/MS to quantify the concentration of free DM4.
- Average DAR (optional, via HIC or intact mass analysis):
- Use affinity capture to isolate the ADC from the plasma.
- Analyze the purified ADC by HIC or intact mass spectrometry to determine the distribution of different drug-loaded species and calculate the average DAR.
3. Data Analysis:
- Plot the concentration of total antibody, and free DM4 over time.
- Calculate the percentage of ADC remaining at each time point.
- Determine the in vitro half-life of the ADC in plasma.
Protocol 2: ELISA for Total Antibody Quantification
1. Plate Coating:
- Dilute the capture antibody (e.g., goat anti-human IgG) to 2 µg/mL in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
- Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
- Seal the plate and incubate overnight at 4°C.[1][19]
2. Washing and Blocking:
- Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
- Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.
- Incubate for 1-2 hours at room temperature.[1]
3. Sample and Standard Incubation:
- Wash the plate three times with wash buffer.
- Prepare a standard curve of the unconjugated antibody in blocking buffer.
- Dilute the plasma samples from the stability assay in blocking buffer.
- Add 100 µL of standards and samples to the appropriate wells.
- Incubate for 2 hours at room temperature.
4. Detection:
- Wash the plate three times with wash buffer.
- Add 100 µL of HRP-conjugated detection antibody (e.g., anti-human IgG-HRP) diluted in blocking buffer to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
5. Development and Reading:
- Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
- Add 100 µL of stop solution (e.g., 2 N H₂SO₄).
- Read the absorbance at 450 nm within 30 minutes.
Protocol 3: LC-MS/MS for Free DM4 Quantification
1. Sample Preparation:
- To 50 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., 100 ng/mL DM4-d6).[14]
- Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex and centrifuge.[14]
- Transfer the supernatant to a new plate.
- To reduce any disulfide-bonded DM4, add 50 µL of 100 mM TCEP solution and incubate at 37°C for 30 minutes.[14]
- Perform solid-phase extraction (SPE) to clean up and concentrate the sample.[14]
- Elute the DM4 from the SPE plate with acetonitrile.
- Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[14]
2. LC-MS/MS Analysis:
- Use a C18 or similar reversed-phase column.
- Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with 0.1% formic acid.
- Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for DM4 and the internal standard.
3. Data Analysis:
- Generate a standard curve by plotting the peak area ratio of DM4 to the internal standard against the concentration of the DM4 standards.
- Determine the concentration of free DM4 in the plasma samples from the standard curve.
Visualizations
Caption: this compound ADC fate in plasma vs. the tumor microenvironment.
Caption: Troubleshooting workflow for premature this compound deconjugation.
References
- 1. genscript.com [genscript.com]
- 2. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arp1.com [arp1.com]
- 4. sysy.com [sysy.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. figshare.com [figshare.com]
- 12. biossusa.com [biossusa.com]
- 13. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 14. sinobiological.com [sinobiological.com]
- 15. researchgate.net [researchgate.net]
- 16. novateinbio.com [novateinbio.com]
- 17. researchgate.net [researchgate.net]
- 18. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 19. ELISA Coating and Blocking Protocol and Tips | Diagnopal [diagnopal.ca]
Optimizing SPDB-DM4 Conjugation Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing SPDB-DM4 conjugation reactions. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a linker-payload conjugate used in the development of Antibody-Drug Conjugates (ADCs). It consists of the maytansinoid payload DM4, a potent tubulin inhibitor, connected to a cleavable SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) linker.[][2] The SPDB linker utilizes a disulfide bond that is stable in the bloodstream but is cleaved in the reducing environment of the tumor cell cytoplasm.[][3] This targeted release of DM4 within cancer cells leads to microtubule disruption, cell cycle arrest, and ultimately, apoptosis.[3][4] The SPDB linker's design, which includes steric hindrance, enhances the stability of the ADC in circulation, minimizing off-target toxicities.[5]
Q2: What is the optimal Drug-to-Antibody Ratio (DAR) for a this compound ADC?
The optimal Drug-to-Antibody Ratio (DAR) for maytansinoid-based ADCs like those using this compound is typically in the range of 3 to 4.[6] While a higher DAR might increase potency in vitro, it can also lead to faster clearance, increased aggregation, and a narrower therapeutic window in vivo.[6][7] Conversely, a low DAR may not provide sufficient efficacy.[6] Therefore, optimizing the DAR is a critical step in balancing therapeutic efficacy and potential toxicity.[8]
Q3: How does pH affect the this compound conjugation reaction?
Standard conjugation protocols for lysine-based modifications with NHS esters, such as those used with SPDB, are often performed at a pH of 7-8.[9] This pH range facilitates the rapid reaction of the NHS ester with the lysine residues on the antibody. However, hydrolysis of the NHS ester can compete with the conjugation reaction at this pH.[9] For some applications, a lower pH of 6.0 has been explored to potentially reduce the sensitivity of the reaction to the antibody-to-linker ratio, aiming for a more consistent final DAR.[9]
Q4: What is the recommended storage condition for this compound?
This compound should be stored at -20°C for at least six months or at -80°C for up to six months, protected from light and under a nitrogen atmosphere.[4][10][11] It is crucial to avoid repeated freeze-thaw cycles.[11] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | - Insufficient molar excess of this compound.- Suboptimal reaction pH leading to linker hydrolysis.- Inactive this compound due to improper storage. | - Increase the molar ratio of this compound to the antibody. Perform small-scale optimizations to find the ideal ratio.[6]- Ensure the reaction buffer is at the optimal pH (typically 7-8).[9]- Use fresh or properly stored this compound. |
| High Aggregation of ADC | - High DAR leading to increased hydrophobicity.[6]- Thermal stress during the conjugation or purification process.[12] | - Optimize for a lower DAR (ideally 3-4).[6]- Maintain controlled temperature throughout the process. Avoid excessive heat.[12]- Use size-exclusion chromatography (SEC) to remove aggregates. |
| Inconsistent DAR between batches | - Variability in reaction conditions (pH, temperature, time).- Inconsistent antibody or this compound concentration. | - Strictly control and document all reaction parameters.[6]- Accurately determine the concentration of reactants before each conjugation.- Consider using a microscale screening platform to test conditions in parallel.[9] |
| Low in vivo efficacy despite good in vitro potency | - Rapid clearance of the ADC in vivo, potentially due to high DAR.[7]- Instability of the SPDB linker in the bloodstream, leading to premature payload release. | - Reduce the DAR to improve the pharmacokinetic profile.[6][7]- Evaluate the stability of the ADC in plasma.- Consider using a more sterically hindered or hydrophilic linker variant if premature cleavage is suspected.[5][13] |
| Unexpected in vivo toxicities | - Off-target release of DM4 due to linker instability.- High DAR leading to faster clearance and accumulation in non-target organs like the liver.[6]- On-target, off-tumor toxicity where the target antigen is expressed at low levels on healthy tissues. | - Analyze linker stability in relevant biological matrices.- Optimize for a lower DAR.[6]- Carefully select the target antigen to ensure minimal expression on healthy tissues.[14] |
Experimental Protocols
General this compound Conjugation Protocol
This protocol is a general guideline and may require optimization for specific antibodies.
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 0.25–1.0 mg/mL in a suitable buffer, such as PBS.[9]
-
-
Reaction Buffer Preparation:
-
Prepare a 0.2 M sodium phosphate buffer at pH 8.0.[9]
-
-
This compound Solution Preparation:
-
Conjugation Reaction:
-
In a microtiter plate or reaction tube, combine the following in order:
-
100 µL of antibody solution.[9]
-
50 µL of 0.2 M sodium phosphate buffer (pH 8.0).[9]
-
25 µL of PBS.[9]
-
A calculated volume of the this compound stock solution to achieve the desired molar excess.
-
Adjust the volume with DMA and PBS to maintain a final DMA concentration of 10% and a total reaction volume of 200 µL.[9]
-
-
Seal the reaction vessel and vortex to mix.[9]
-
Incubate the reaction at a controlled room temperature for a specified time (e.g., 1-2 hours). The incubation time may need optimization.
-
-
Purification:
-
Purify the resulting ADC using a desalting column or tangential flow filtration to remove unconjugated this compound and other small molecules.
-
DAR Calculation using UV/Vis Spectroscopy
The Drug-to-Antibody Ratio can be estimated using UV/Vis spectroscopy, provided the antibody and DM4 have distinct absorbance maxima.[15]
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at a wavelength specific to DM4 (consult the supplier's data for the exact wavelength).
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
Visualizations
References
- 2. Anti-IL2RA (Daclizumab)-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]
- 3. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 14. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stability of Spdb-DM4 Antibody-Drug Conjugates with the Sulfo-SPDB Linker
Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource is designed to provide comprehensive guidance on improving the stability of Antibody-Drug Conjugates (ADCs) utilizing the Spdb-DM4 linker-payload system, with a focus on the benefits of transitioning to the hydrophilic sulfo-SPDB linker. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your ADC development.
Frequently Asked Questions (FAQs)
Q1: We are observing significant aggregation with our this compound ADC during storage and after conjugation. What are the likely causes and how can we mitigate this?
A1: Aggregation of ADCs is a common challenge, often driven by the increased hydrophobicity of the conjugate after payload attachment. The DM4 payload is inherently hydrophobic, and when conjugated to an antibody via the Spdb linker, it can lead to intermolecular hydrophobic interactions, resulting in the formation of high molecular weight species.
Troubleshooting Steps:
-
Evaluate Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation. Optimizing the conjugation process to achieve a lower, more homogeneous DAR (typically 2-4) can significantly improve stability.
-
Formulation Optimization:
-
pH: Screen a range of pH values for your formulation buffer. The optimal pH is typically 1-2 units away from the ADC's isoelectric point (pI) to maximize electrostatic repulsion between molecules.
-
Excipients: Incorporate stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) to prevent surface-induced aggregation and non-ionic surfactants or sugars (e.g., sucrose, trehalose) to act as cryoprotectants and lyoprotectants.
-
-
Consider a More Hydrophilic Linker: The most effective solution is often to switch to a more hydrophilic linker. The sulfo-SPDB linker incorporates a sulfonate group, which significantly increases the hydrophilicity of the linker-payload complex. This reduces the overall hydrophobicity of the ADC, thereby minimizing the propensity for aggregation.[][2][3]
Q2: Our this compound ADC is showing a decrease in average DAR over time in plasma stability assays. What is causing this deconjugation and how can the sulfo-SPDB linker help?
A2: Premature deconjugation in plasma leads to the release of the cytotoxic payload before the ADC reaches its target, which can cause off-target toxicity and reduce efficacy. For disulfide-based linkers like SPDB, this can occur through disulfide exchange with plasma thiols, such as glutathione.[2]
Improving Stability with Sulfo-SPDB:
While both SPDB and sulfo-SPDB are disulfide-containing linkers, the increased hydrophilicity of the sulfo-SPDB linker can influence the local microenvironment of the disulfide bond, potentially offering improved plasma stability. More importantly, by reducing aggregation, the sulfo-SPDB linker ensures that the ADC remains in its monomeric, active form for a longer duration, indirectly contributing to a more stable pharmacokinetic profile.[]
Q3: What are the key advantages of using the sulfo-SPDB linker over the traditional SPDB linker for our DM4-based ADC?
A3: The primary advantage of the sulfo-SPDB linker is its enhanced hydrophilicity due to the presence of a sulfonate group.[2][3] This key modification leads to several downstream benefits:
-
Reduced Aggregation: As discussed in Q1, the increased hydrophilicity minimizes the formation of aggregates, leading to a more stable and homogeneous ADC preparation.[]
-
Improved Pharmacokinetics: By reducing aggregation and potentially increasing plasma stability, the sulfo-SPDB linker can lead to a more favorable pharmacokinetic (PK) profile, with longer circulation times and better tumor accumulation.
-
Enhanced Therapeutic Window: The combination of improved stability and potentially reduced off-target toxicity can widen the therapeutic window of the ADC.
-
Improved In Vivo Efficacy: Studies have shown that ADCs conjugated with sulfo-SPDB-DM4 can exhibit superior in vivo efficacy compared to those with the non-sulfonated this compound linker, particularly in tumors with lower antigen expression.[2]
Troubleshooting Guides
Issue 1: High Levels of Aggregation Detected by Size Exclusion Chromatography (SEC)
Symptoms:
-
Appearance of a significant peak or shoulder at a shorter retention time than the main monomer peak in the SEC chromatogram.
-
Visible precipitation or turbidity in the ADC sample.
Possible Causes & Solutions:
| Cause | Solution |
| High Drug-to-Antibody Ratio (DAR) | Optimize conjugation conditions to target a lower average DAR (e.g., 2-4). Use analytical techniques like HIC or Mass Spectrometry to monitor DAR distribution. |
| Hydrophobic Nature of this compound | Switch to the sulfo-SPDB linker. The increased hydrophilicity will reduce intermolecular hydrophobic interactions. |
| Suboptimal Formulation Buffer | Conduct a formulation screening study to identify the optimal pH and excipients (e.g., surfactants, stabilizers) for your ADC. |
| Freeze-Thaw Stress | Aliquot the ADC into single-use vials to avoid repeated freeze-thaw cycles. Consider adding cryoprotectants like sucrose or trehalose to the formulation. |
| Storage Temperature | Perform a stability study at different temperatures to determine the optimal storage condition. In general, storage at 2-8°C is preferred over frozen storage for short-term stability. |
Issue 2: Rapid Decrease in Average DAR in Plasma Stability Assays
Symptoms:
-
A shift in the peak distribution towards lower DAR species over time as measured by Hydrophobic Interaction Chromatography (HIC).
-
Detection of free payload or payload-linker fragments in plasma samples by Mass Spectrometry.
Possible Causes & Solutions:
| Cause | Solution |
| Disulfide Exchange with Plasma Thiols | While inherent to disulfide linkers, a more stable formulation can help protect the linker. Ensure the ADC is in its native conformation. |
| Linker Instability | Evaluate the sulfo-SPDB linker. Its altered physicochemical properties may offer improved stability in the plasma environment. |
| Proteolytic Degradation of the Antibody | This is less common for linker cleavage but can contribute to overall ADC instability. Ensure your antibody is stable in the formulation. |
Comparative Data: this compound vs. Sulfo-SPDB-DM4 ADCs
The following tables summarize comparative data on the performance of ADCs constructed with this compound and sulfo-SPDB-DM4 linkers.
Table 1: In Vivo Efficacy in Ovarian Cancer Xenograft Model (OVCAR3) [5]
| Linker-Payload | Dose (mg/kg) | Mean Tumor Volume Change (%) |
| This compound | 5 | Tumor Growth |
| Sulfo-SPDB-DM4 | 5 | Tumor Regression |
| Sulfo-SPDB-DM4 | 2.5 | Tumor Stasis |
| Sulfo-SPDB-DM4 | 1.25 | Tumor Growth Inhibition |
Table 2: Pharmacokinetic Parameters in Mice [5]
| ADC Analyte | Linker | Cmax (µg/mL) | AUC (µg*h/mL) |
| Total Antibody | This compound | ~100 | ~10,000 |
| Total Antibody | Sulfo-SPDB-DM4 | ~120 | ~12,000 |
| Intact ADC | This compound | ~80 | ~6,000 |
| Intact ADC | Sulfo-SPDB-DM4 | ~100 | ~8,000 |
Note: The data presented are estimations derived from graphical representations in the cited source and are for comparative purposes.
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Methodology:
-
System: An HPLC or UHPLC system equipped with a UV detector (280 nm) and a size exclusion column suitable for monoclonal antibodies (e.g., Waters ACQUITY UPLC BEH200 SEC, Agilent AdvanceBio SEC).
-
Mobile Phase: A physiological pH buffer, such as 150 mM sodium phosphate, pH 7.0. For more hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., 5-15% isopropanol or acetonitrile) may be necessary to reduce non-specific interactions with the column stationary phase.
-
Flow Rate: Typically 0.5 mL/min for HPLC or 0.3 mL/min for UHPLC.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and any fragment peaks. Calculate the percentage of each species relative to the total integrated area.
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species of an ADC to determine the average DAR.
Methodology:
-
System: A biocompatible HPLC or UHPLC system with a UV detector (280 nm) and a HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).
-
Mobile Phase A: High salt buffer, e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: Low salt buffer, e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. A typical gradient might be 0-100% B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Sample Preparation: Dilute the ADC to 1 mg/mL in Mobile Phase A.
-
Data Analysis: Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Total Peak Area of all DAR species)
Protocol 3: Assessment of ADC Deconjugation by Mass Spectrometry (MS)
Objective: To monitor the loss of the drug-linker from the ADC over time in a plasma stability assay.
Methodology:
-
Sample Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours) and immediately freeze at -80°C.
-
ADC Immunocapture: Thaw the plasma samples and incubate with Protein A or Protein G magnetic beads to capture the ADC. Wash the beads to remove plasma proteins.
-
Elution and Reduction: Elute the ADC from the beads and neutralize the eluate. For analysis of light and heavy chains, reduce the interchain disulfide bonds using a reducing agent like DTT.
-
LC-MS Analysis: Analyze the intact or reduced ADC samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a reverse-phase liquid chromatography system.
-
Data Analysis: Deconvolute the mass spectra to determine the mass of the intact ADC or its subunits at each time point. The loss of the drug-linker will result in a corresponding mass shift. Calculate the average DAR at each time point to determine the rate of deconjugation.
Visualizing Workflows and Pathways
Caption: Comparison of this compound and sulfo-SPDB-DM4 ADC structures and their impact on stability.
References
Spdb-DM4 ADC Formulation: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and analysis of Spdb-DM4 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges associated with this compound ADCs?
A1: The primary formulation challenges for this compound ADCs revolve around managing the physicochemical properties of the cytotoxic payload, DM4, and the Spdb linker. Key issues include:
-
Aggregation: The hydrophobic nature of the DM4 payload can lead to the formation of high molecular weight species (aggregates), which can impact efficacy and safety.
-
Deconjugation: Premature cleavage of the disulfide bond in the Spdb linker can release the DM4 payload into systemic circulation, leading to off-target toxicity.
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The stochastic nature of the conjugation process can result in a heterogeneous mixture of ADC species with varying DARs, which can affect batch-to-batch consistency and overall therapeutic performance.
-
Physical and Chemical Stability: Maintaining the integrity of the antibody, linker, and payload throughout the formulation process, storage, and administration is critical.
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the formulation of this compound ADCs?
A2: The DAR is a critical quality attribute that significantly influences the developability of an this compound ADC. A higher DAR, while potentially increasing potency, also increases the overall hydrophobicity of the ADC, making it more prone to aggregation. Conversely, a lower DAR may result in reduced efficacy. Therefore, optimizing the conjugation process to achieve a consistent and optimal DAR (typically in the range of 2-4 for maytansinoid ADCs) is a key formulation consideration.
Q3: What are the key analytical techniques for characterizing this compound ADC formulations?
A3: A suite of analytical methods is essential to characterize this compound ADCs and ensure their quality. The most common techniques include:
-
Size Exclusion Chromatography (SEC): Used to quantify aggregates, monomer, and fragments.
-
Hydrophobic Interaction Chromatography (HIC): The primary method for determining the average DAR and the distribution of different drug-loaded species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal method for DAR determination and for quantifying free DM4 payload in the formulation.
-
Mass Spectrometry (MS): Used for identity confirmation and characterization of the ADC and its subunits.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and analysis of this compound ADCs.
Issue 1: Increased Aggregation Detected by SEC
Symptom: Your Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS) post-conjugation or during storage.
| Potential Cause | Troubleshooting Solution |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to target a lower average DAR. A higher DAR increases the hydrophobicity of the ADC, promoting aggregation. |
| Suboptimal Formulation Buffer | Screen a panel of formulation buffers with varying pH (typically 6.0-7.5) and ionic strengths. Add stabilizing excipients such as sucrose, trehalose, polysorbate 20 or 80, and amino acids like arginine or histidine to minimize aggregation. |
| Inappropriate Storage Conditions | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen or lyophilized forms). Avoid repeated freeze-thaw cycles by aliquoting the ADC into single-use vials. |
| Mechanical Stress | Minimize exposure to mechanical stress such as vigorous shaking or stirring during processing and handling. |
Issue 2: Premature Deconjugation of DM4 Payload
Symptom: RP-HPLC or HIC analysis reveals an increase in the free DM4 payload or a decrease in the average DAR over time, indicating linker instability.
| Potential Cause | Troubleshooting Solution |
| Reducing Agents in Formulation | Ensure that the formulation buffer is free of reducing agents that could cleave the disulfide bond in the Spdb linker. |
| Suboptimal pH | The stability of the disulfide bond can be pH-dependent. Conduct a pH screening study to identify the optimal pH for linker stability, typically in the range of 6.0 to 7.5. |
| Exposure to Light | Protect the ADC from light, as some payloads and linkers can be photosensitive, leading to degradation and deconjugation. |
| Inherent Linker Instability | If deconjugation persists under optimized conditions, consider exploring alternative linker chemistries with enhanced stability, such as those with more sterically hindered disulfide bonds or non-cleavable linkers, depending on the therapeutic strategy. |
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Symptom: Significant batch-to-batch variability is observed in the average DAR as determined by HIC or RP-HPLC.
| Potential Cause | Troubleshooting Solution |
| Inconsistent Reactant Concentrations | Ensure accurate and consistent determination of the concentrations of the antibody, this compound linker-payload, and any reducing agents used in the conjugation reaction. |
| Variability in Reaction Parameters | Tightly control reaction parameters such as temperature, pH, and reaction time. Small variations in these parameters can lead to significant differences in the extent of conjugation. |
| Inconsistent Purification Process | Standardize the purification process (e.g., chromatography, tangential flow filtration) to ensure consistent removal of unreacted linker-payload and other impurities. |
| Analytical Method Variability | Validate the analytical method used for DAR determination to ensure its robustness and reproducibility. Use a consistent integration method for peak analysis. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for this compound ADC formulation and stability. Note: These are representative values and may vary depending on the specific antibody and experimental conditions.
Table 1: Effect of pH on this compound ADC Aggregation
| pH | % High Molecular Weight Species (HMWS) by SEC (Initial) | % HMWS by SEC (After 1 month at 4°C) |
| 5.0 | 1.2 | 3.5 |
| 6.0 | 0.8 | 1.5 |
| 7.0 | 1.0 | 2.0 |
| 8.0 | 1.5 | 4.2 |
Table 2: Effect of Excipients on this compound ADC Stability (Storage at 4°C for 3 months)
| Formulation Buffer | % HMWS by SEC | % Free DM4 by RP-HPLC |
| 20 mM Histidine, pH 6.5 | 3.8 | 2.5 |
| 20 mM Histidine, 5% Sucrose, pH 6.5 | 2.1 | 1.8 |
| 20 mM Histidine, 5% Sucrose, 0.02% Polysorbate 80, pH 6.5 | 1.5 | 1.2 |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates), monomer, and fragments in an this compound ADC sample.
Materials:
-
HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl, 7.8 mm x 300 mm, 5 µm)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
This compound ADC sample
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Dilute the this compound ADC sample to a concentration of 1 mg/mL with the mobile phase.
-
Inject 20 µL of the diluted sample.
-
Run the analysis for 30 minutes.
-
Monitor the chromatogram at 280 nm.
-
Integrate the peaks corresponding to aggregates (eluting before the main monomer peak), the monomer, and any fragments (eluting after the main monomer peak).
-
Calculate the percentage of each species relative to the total peak area.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Measurement
Objective: To determine the average Drug-to-Antibody Ratio (DAR) and the distribution of drug-loaded species of an this compound ADC.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 35 mm, 2.5 µm)
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0
-
This compound ADC sample
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Dilute the this compound ADC sample to 1 mg/mL in Mobile Phase A.
-
Inject 10 µL of the diluted sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes.
-
Monitor the chromatogram at 280 nm.
-
Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
Visualizations
Technical Support Center: Overcoming Resistance to SPDB-DM4 Based ADCs
Welcome to the technical support center for SPDB-DM4 based Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming resistance and other challenges encountered during experiments with this compound ADCs.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of an this compound based ADC?
An this compound based ADC leverages a monoclonal antibody to selectively target a specific antigen on the surface of cancer cells.[1] The ADC consists of three components:
-
Monoclonal Antibody: Provides specificity by binding to a tumor-associated antigen.[2]
-
SPDB Linker: A cleavable linker containing a disulfide bond that connects the antibody to the cytotoxic payload.[3] This linker is designed to be stable in circulation but is cleaved in the reducing environment of the cell, particularly within the endosomal-lysosomal compartment.[1][3]
-
DM4 Payload: A potent maytansinoid cytotoxic agent that inhibits tubulin polymerization.[4][5]
Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[1] Inside the cell, the SPDB linker is cleaved, releasing the DM4 payload.[1] The released DM4 then disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][4]
2. What are the common mechanisms of resistance to this compound based ADCs?
Resistance to this compound based ADCs can arise through various mechanisms, broadly categorized as:
-
Target Antigen-Related Resistance:
-
Downregulation or loss of target antigen expression: The cancer cells may reduce the amount of the target antigen on their surface, leading to decreased ADC binding.[]
-
Antigen masking: Other molecules on the cell surface may physically block the ADC from binding to its target.
-
Mutations in the target antigen: Changes in the antigen's structure can prevent the antibody from recognizing and binding to it.
-
-
Impaired ADC Processing and Payload Delivery:
-
Inefficient internalization: The ADC-antigen complex may not be effectively taken into the cell.[7]
-
Altered lysosomal function: Changes in lysosomal pH or enzymatic activity can hinder the cleavage of the SPDB linker and the release of DM4.[5]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the released DM4 out of the cell before it can exert its cytotoxic effect.[8]
-
-
Payload-Related Resistance:
-
Alterations in microtubule dynamics: Mutations in tubulin or changes in the expression of microtubule-associated proteins can make the cells less sensitive to DM4.
-
Upregulation of anti-apoptotic proteins: Increased levels of proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) can prevent the initiation of apoptosis even after DM4 has engaged its target.[1][9]
-
-
Activation of Pro-Survival Signaling Pathways:
3. How can I overcome resistance to this compound based ADCs in my experiments?
Several strategies can be employed to overcome resistance:
-
Modify the ADC construct:
-
Use a hydrophilic linker: The use of a sulfonated SPDB linker (sulfo-SPDB) can increase the hydrophilicity of the ADC. This has been shown to improve efficacy in MDR1-positive tumors, likely by reducing its recognition and efflux by P-gp.[5][8]
-
Optimize the Drug-to-Antibody Ratio (DAR): A higher DAR can increase potency but may also lead to faster clearance and increased aggregation. An optimal DAR, typically between 3 and 4 for maytansinoid ADCs, should be empirically determined to balance efficacy and toxicity.[13][14]
-
-
Combination Therapies:
-
Combine with a P-gp inhibitor: For resistance mediated by drug efflux, co-administration with a P-gp inhibitor can restore sensitivity to the DM4 payload.
-
Target alternative signaling pathways: If resistance is driven by the activation of pro-survival pathways, combining the ADC with inhibitors of those pathways (e.g., PI3K inhibitors, mTOR inhibitors) can be effective.[4]
-
Combine with agents that modulate apoptosis: For resistance involving upregulation of anti-apoptotic proteins, combining the ADC with Bcl-2 inhibitors (e.g., Venetoclax) may enhance apoptosis.[7]
-
-
Alternative Therapeutic Approaches:
-
Bispecific ADCs: Designing an ADC that can target two different antigens on the cancer cell surface can increase binding avidity and potentially overcome resistance due to the downregulation of a single antigen.[5]
-
4. What are the common causes of high off-target toxicity with this compound ADCs?
High off-target toxicity can be a concern and may arise from:
-
Premature payload release: Instability of the SPDB linker in circulation can lead to the release of DM4 before the ADC reaches the target tumor cells. This free drug can then cause systemic toxicity.[15] Increasing the steric hindrance around the disulfide bond in the linker can enhance its stability.[16]
-
Hydrophobicity of the ADC: A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and accumulation in organs like the liver, which can result in toxicity.[13]
-
"On-target, off-tumor" toxicity: The target antigen may be expressed at low levels on normal, healthy tissues. The ADC can bind to these tissues and cause toxicity.
-
Nonspecific uptake: ADCs can be taken up by cells, such as those of the reticuloendothelial system, in a non-antigen-dependent manner.
5. How can I troubleshoot aggregation issues with my this compound ADC?
ADC aggregation is a common issue that can affect efficacy and safety. Here are some troubleshooting tips:
-
Optimize the DAR: High DARs increase hydrophobicity and the propensity for aggregation. Aim for a lower, more homogeneous DAR.[13]
-
Formulation optimization:
-
pH: Avoid pH values near the antibody's isoelectric point (pI), as this is where solubility is at its minimum. Conduct a pH screening study to find the optimal pH for stability.
-
Excipients: The addition of stabilizers such as polysorbates (e.g., Tween-20, Tween-80) and sugars (e.g., sucrose, trehalose) can help prevent aggregation.
-
-
Storage and handling:
-
Freeze-thaw cycles: Avoid repeated freezing and thawing of the ADC solution. Aliquot the ADC into single-use vials.
-
Temperature: Store the ADC at the recommended temperature, typically -20°C or -80°C.
-
Troubleshooting Guides
This section provides guidance on interpreting unexpected experimental results and potential solutions.
Guide 1: Cytotoxicity Assays
Issue: High IC50 value (low potency) observed in antigen-positive cells.
| Possible Cause | Troubleshooting Steps & Solutions |
| Low target antigen expression | Confirm antigen expression levels on your target cell line using flow cytometry or Western blot. If expression is low, consider using a cell line with higher expression or engineering your current cell line to overexpress the target. |
| Inefficient ADC internalization | Perform an antibody internalization assay (see Experimental Protocols section) to confirm that the ADC is being taken up by the target cells upon binding. If internalization is poor, the chosen antibody may not be suitable for an ADC approach. |
| Incorrect Drug-to-Antibody Ratio (DAR) | Verify the DAR of your ADC conjugate using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. A low DAR will result in less payload delivery per antibody.[8] |
| Drug efflux pump activity (e.g., P-gp/MDR1) | Test for the expression of ABC transporters in your cell line. Perform the cytotoxicity assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil for P-gp) to see if sensitivity is restored. |
| Impaired lysosomal function | Investigate lysosomal integrity and function using commercially available assays. Altered lysosomal pH can prevent efficient cleavage of the disulfide linker. |
| Upregulation of anti-apoptotic proteins | Assess the expression levels of Bcl-2 family proteins. Consider combining your ADC with a Bcl-2 inhibitor to enhance apoptosis.[1] |
| Activation of pro-survival signaling pathways | Analyze the activation status of pathways like PI3K/AKT/mTOR. If activated, consider co-treatment with an inhibitor of this pathway.[4] |
Issue: Significant cytotoxicity observed in antigen-negative control cells.
| Possible Cause | Troubleshooting Steps & Solutions |
| Unstable linker | The SPDB linker may be cleaving in the cell culture medium, releasing free DM4. Test the stability of the ADC in media over the duration of the assay. Consider using a more sterically hindered or hydrophilic (sulfo-SPDB) linker.[16] |
| Nonspecific uptake of the ADC | High concentrations of the ADC may lead to nonspecific pinocytosis. Evaluate a wider range of ADC concentrations to identify a therapeutic window where specific killing is observed. |
| Contamination | Ensure that your cell cultures and reagents are free from contamination. |
Guide 2: Bystander Effect Assays
Issue: No significant bystander killing is observed in co-culture assays.
| Possible Cause | Troubleshooting Steps & Solutions |
| Inefficient payload release from target cells | Confirm that the ADC is effectively killing the antigen-positive cells. If not, troubleshoot the cytotoxicity on the target cells first (see Guide 1). Ensure the ADC concentration is sufficient to induce target cell death.[5] |
| Low membrane permeability of the released payload | The released DM4 metabolite may have poor permeability. While DM4 is generally considered permeable, cellular factors can influence this. |
| Insufficient co-culture time | The bystander effect is time-dependent. Perform a time-course experiment (e.g., 48, 72, 96, 120 hours) to determine the optimal duration for observing the effect.[5] |
| Bystander cells are resistant to the payload | Confirm the sensitivity of the antigen-negative bystander cells to free DM4 in a separate cytotoxicity assay. |
| Ratio of antigen-positive to antigen-negative cells is too low | The bystander effect is dependent on a sufficient number of target cells releasing the payload. Increase the ratio of antigen-positive to antigen-negative cells in your co-culture.[17] |
Quantitative Data
The following tables summarize key quantitative data related to this compound based ADCs.
Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs
| ADC | Cell Line | Target Antigen | Linker-Payload | IC50 (nM) | Reference |
| Anti-HER2 ADC | SK-BR-3 | HER2 | This compound | ~1 | Fictional Example |
| Anti-HER2 ADC | SK-BR-3 (MDR1-overexpressing) | HER2 | This compound | >100 | Fictional Example |
| Anti-HER2 ADC | SK-BR-3 (MDR1-overexpressing) | HER2 | sulfo-SPDB-DM4 | ~10 | Fictional Example |
| Anti-CD19 ADC | Ramos | CD19 | This compound | ~0.1 | Fictional Example |
Note: IC50 values are highly dependent on the specific antibody, cell line, and assay conditions. The data presented here are for illustrative purposes.
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| ADC | Average DAR | Aggregation (%) | In Vitro Potency (IC50, nM) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Anti-Target X ADC | 2 | < 5 | 5 | Moderate | Fictional Example |
| Anti-Target X ADC | 4 | 5-10 | 1 | High | Fictional Example |
| Anti-Target X ADC | 8 | > 20 | 0.5 | Reduced (due to rapid clearance) | Fictional Example |
Note: Optimal DAR is a balance between potency, stability, and pharmacokinetics and should be determined empirically for each ADC.[13]
Experimental Protocols
Protocol 1: Antibody Internalization Assay (Flow Cytometry)
This protocol outlines a method to quantify the internalization of an ADC using a pH-sensitive dye.
Materials:
-
Target antigen-positive cells
-
This compound ADC
-
Isotype control antibody
-
pH-sensitive fluorescent dye for antibody labeling (e.g., pHrodo™ iFL Red)
-
Cell culture medium
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Methodology:
-
Labeling of ADC and Isotype Control: Label the ADC and isotype control antibody with the pH-sensitive dye according to the manufacturer's instructions.
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight.
-
Antibody Incubation:
-
Prepare serial dilutions of the labeled ADC and isotype control in cell culture medium.
-
Add the labeled antibodies to the cells and incubate at 37°C for various time points (e.g., 1, 4, 8, 24 hours) to allow for internalization.
-
As a negative control for internalization, incubate a set of cells with the labeled antibodies at 4°C for the longest time point.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells twice with cold PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the fluorescence intensity of the cells using a flow cytometer. The pH-sensitive dye will fluoresce brightly in the acidic environment of the endosomes and lysosomes upon internalization.
-
Analyze the data to determine the mean fluorescence intensity (MFI) for each condition.
-
Internalization can be quantified by comparing the MFI of cells incubated at 37°C to those incubated at 4°C.
-
Protocol 2: Cytotoxicity Assay (MTT-based)
This protocol provides a framework for assessing the cytotoxicity of an this compound ADC using an MTT assay.[2][8][18]
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
This compound ADC
-
Free DM4 payload (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
ADC Treatment:
-
Prepare serial dilutions of your this compound ADC and free DM4 control in cell culture medium.
-
Remove the old medium from the cells and add the ADC or free drug dilutions. Include a vehicle control (medium only).
-
Incubate for a duration appropriate for maytansinoids (typically 72 to 120 hours).[8]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the ADC concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 3: Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.[2][17][18]
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Seeding:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate.
-
Vary the ratio of Ag+ to Ag- cells (e.g., 9:1, 3:1, 1:1, 1:3, 1:9) while keeping the total cell number constant.
-
Include control wells with only Ag- cells and only Ag+ cells.
-
-
ADC Treatment:
-
Treat the co-cultures with a concentration of the this compound ADC that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells (determined from single-cell cytotoxicity assays).
-
Include untreated co-culture wells as a control.
-
-
Incubation: Incubate the plate for 72 to 120 hours.
-
Quantification of Bystander Cell Viability:
-
Measure the fluorescence of the GFP-expressing Ag- cells using a fluorescence plate reader.
-
Alternatively, harvest the cells and use flow cytometry to quantify the viable GFP-positive population.
-
-
Data Analysis:
-
Normalize the fluorescence signal of the treated co-culture wells to the untreated co-culture control wells to determine the percentage of viable bystander cells.
-
A significant decrease in the viability of the Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
-
Signaling Pathways and Experimental Workflows
Diagram 1: this compound ADC Mechanism of Action and Resistance
Caption: Mechanism of action of this compound ADCs and key resistance pathways.
Diagram 2: Troubleshooting Workflow for Low ADC Potency
Caption: A logical workflow for troubleshooting low potency of this compound ADCs.
Diagram 3: PI3K/AKT/mTOR Signaling Pathway in ADC Resistance
Caption: The PI3K/AKT/mTOR pathway's role in promoting ADC resistance.
References
- 1. Anti-Apoptotic BCL-2 Family Proteins Confer Resistance to Calicheamicin-Based Antibody-Drug Conjugate Therapy of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PI3K-AKT-mTOR signaling in prostate cancer progression and androgen deprivation therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. njbio.com [njbio.com]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. njbio.com [njbio.com]
- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spdb-DM4 ADC and Hydrophobicity
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides answers to frequently asked questions and troubleshooting advice regarding the impact of hydrophobicity on the performance of Antibody-Drug Conjugates (ADCs), with a specific focus on Spdb-DM4 constructs. The Spdb (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker is a cleavable linker designed for precise drug release within the reductive environment of tumor cells.[] When conjugated with the potent microtubule-inhibiting payload DM4, the resulting ADC's physicochemical properties, particularly hydrophobicity, become critical to its overall performance.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is ADC hydrophobicity and why is it a critical quality attribute?
A1: ADC hydrophobicity refers to the overall water-repelling nature of the conjugate molecule. It is a critical quality attribute because the conjugation of hydrophobic payloads like DM4 to a monoclonal antibody (mAb) increases the overall hydrophobicity of the ADC.[4][5] This increase is directly proportional to the Drug-to-Antibody Ratio (DAR).[6] Elevated hydrophobicity can lead to several detrimental effects, including an increased propensity for aggregation, accelerated plasma clearance, and potential for off-target toxicities, which collectively narrow the therapeutic window.[7][8][9]
Q2: How does the this compound linker-payload combination contribute to the overall hydrophobicity of an ADC?
A2: Both the Spdb linker and the DM4 payload are inherently hydrophobic. DM4, a maytansinoid derivative, is a lipophilic drug with a high LogP value, contributing significantly to the hydrophobicity of the final ADC.[10][11] The Spdb linker also possesses hydrophobic characteristics.[] Consequently, as the number of this compound molecules attached to the antibody (the DAR) increases, the overall hydrophobicity of the ADC rises, which can destabilize the native structure of the antibody.[6][12]
Q3: What are the primary methods for characterizing the hydrophobicity of a this compound ADC?
A3: The most common and effective method for analyzing ADC hydrophobicity is Hydrophobic Interaction Chromatography (HIC) .[13][14] HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions, which preserves the ADC's native structure.[15] In a typical HIC analysis, ADCs with a higher DAR will have a longer retention time, indicating greater hydrophobicity.[14] This technique is uniquely suited to monitor the drug distribution and determine the average DAR of ADC preparations.[13][16]
Q4: What are the downstream consequences of high hydrophobicity on this compound ADC performance?
A4: High hydrophobicity can negatively impact both in vitro and in vivo performance:
-
Aggregation: Increased hydrophobic patches on the ADC surface promote self-association, leading to the formation of soluble and insoluble aggregates.[4][12] Aggregation can reduce efficacy, increase immunogenicity, and cause manufacturing and stability issues.[17]
-
Pharmacokinetics (PK): Highly hydrophobic ADCs are often cleared more rapidly from circulation, reducing drug exposure at the tumor site.[7][8]
-
Off-Target Toxicity: Hydrophobic interactions can lead to nonspecific uptake by cells, potentially causing toxicity in healthy tissues.[7]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| High levels of aggregation (>5%) observed in Size Exclusion Chromatography (SEC) analysis. | The overall hydrophobicity of the this compound ADC is too high, likely due to a high average DAR. Unfavorable buffer conditions (e.g., pH near the isoelectric point, low ionic strength) can also promote aggregation.[4][18] | 1. Optimize Conjugation: Reduce the molar excess of the this compound linker-payload during the conjugation reaction to target a lower average DAR. 2. Purify the ADC: Use preparative SEC or HIC to remove existing aggregates before further experiments.[17] 3. Reformulate: Screen different buffer conditions (pH, ionic strength, excipients) to improve colloidal stability.[18] |
| Inconsistent or lower-than-expected potency in in vitro cytotoxicity assays. | The presence of aggregates may be interfering with antigen binding or cellular uptake. The ADC preparation may be heterogeneous, containing a high percentage of unconjugated antibody. | 1. Characterize Purity: Confirm the percentage of monomeric ADC using SEC before conducting cell-based assays.[17] 2. Analyze DAR Distribution: Use HIC to assess the distribution of different drug-loaded species. A high proportion of DAR 0 species will reduce overall potency.[13] 3. Confirm Target Expression: Ensure the target cell line has adequate expression of the antigen your antibody targets. |
| Poor in vivo efficacy despite good in vitro potency; rapid clearance observed in PK studies. | Accelerated clearance is a known consequence of high ADC hydrophobicity.[8][9] Aggregated ADCs are also cleared more quickly from circulation.[17] | 1. Re-evaluate Hydrophobicity: Use HIC to compare the hydrophobicity profile of your ADC to a known standard or a less hydrophobic variant. 2. Linker Engineering: Explore the use of more hydrophilic linkers or the incorporation of hydrophilic spacers (e.g., PEG) into the linker design to mask hydrophobicity.[9][19] 3. Site-Specific Conjugation: Employ site-specific conjugation technologies to generate a more homogeneous ADC with a defined DAR, which can lead to improved PK properties. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of hydrophobicity on this compound ADC performance.
Table 1: Physicochemical Characteristics of Low vs. High Hydrophobicity this compound ADCs
| Parameter | Low Hydrophobicity ADC | High Hydrophobicity ADC | Method |
| Average DAR | 3.5 | 7.2 | HIC / Mass Spec |
| HIC Retention Time (min) | 15.2 | 24.8 | HIC-HPLC |
| Aggregation (%) | 2.1% | 15.8% | SEC-HPLC |
| Polydispersity Index (PDI) | 0.11 | 0.35 | DLS |
Table 2: In Vitro and In Vivo Performance Comparison
| Parameter | Low Hydrophobicity ADC | High Hydrophobicity ADC |
| In Vitro Cytotoxicity (IC50) | 1.5 nM | 0.8 nM |
| Plasma Half-Life (t½) | 120 hours | 48 hours |
| Tumor Growth Inhibition (TGI) | 85% | 50% |
Visualizations and Workflows
Caption: Impact of hydrophobicity on ADC performance.
Caption: Experimental workflow for this compound ADC.
Caption: Troubleshooting flowchart for ADC aggregation.
Key Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Analysis
-
Objective: To determine the average Drug-to-Antibody Ratio (DAR) and assess the hydrophobicity profile of the this compound ADC.[13]
-
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)[14]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
This compound ADC sample (~1 mg/mL)
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µL of the ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes to elute the ADC species.
-
Monitor the elution profile at 280 nm.
-
Peaks will elute in order of increasing hydrophobicity (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the average DAR by integrating the peak areas for each species and determining the weighted average.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
Objective: To quantify the percentage of high molecular weight species (aggregates) in the this compound ADC sample.[17]
-
Materials:
-
HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)[17]
-
This compound ADC sample (~1 mg/mL)
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject 20-50 µL of the ADC sample.
-
Run the analysis under isocratic flow for approximately 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to aggregates (eluting first), the monomeric ADC (main peak), and any fragments.
-
Calculate the percentage of aggregates by dividing the aggregate peak area by the total area of all peaks.
-
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound ADC on a target cancer cell line.[20][21]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[22][24]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control antibody in culture medium. Remove the old medium from the cells and add the diluted ADC solutions. Incubate for 72-120 hours.[20]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[20][23]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot a dose-response curve and use a four-parameter logistic regression to determine the IC50 value.[24]
-
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmtech.com [pharmtech.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 10. ricerca.unich.it [ricerca.unich.it]
- 11. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 24. benchchem.com [benchchem.com]
Validation & Comparative
Spdb-DM4 vs. SMCC-DM1: A Comparative Guide to Linker Stability and Efficacy in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. This guide provides a detailed comparison of two widely utilized linker-payload combinations: the cleavable disulfide linker Spdb-DM4 and the non-cleavable thioether linker SMCC-DM1. By examining their stability, efficacy, and mechanisms of action, this document aims to provide a comprehensive resource for informed decision-making in ADC design.
Executive Summary
The this compound linker, a cleavable disulfide-based system, and the SMCC-DM1 linker, a non-cleavable thioether-based system, represent two distinct strategies for conjugating the potent maytansinoid payload, DM1 or its derivative DM4, to a monoclonal antibody. While both linkers have demonstrated utility in the development of ADCs, they exhibit significant differences in their stability profiles, mechanisms of payload release, and ultimately, their in vivo efficacy.
Experimental data consistently demonstrates that while ADCs utilizing either linker can display comparable cytotoxic activity in vitro, those employing the cleavable this compound linker often exhibit superior anti-tumor efficacy in preclinical in vivo models.[1][2][3][4] This enhanced in vivo performance is largely attributed to the bystander killing effect, a phenomenon enabled by the release of a membrane-permeable DM4 payload from the Spdb linker within the tumor microenvironment.[3][5][6] In contrast, the non-cleavable SMCC linker releases a charged, membrane-impermeable metabolite, limiting its cytotoxic effect to the target cell.[2][4]
Regarding stability, the non-cleavable SMCC linker is renowned for its high stability in circulation.[2] While disulfide linkers have historically been associated with lower stability, the this compound linker incorporates steric hindrance to improve its stability, making it more comparable to non-cleavable counterparts in some instances.[5][7][8]
Data Presentation
Table 1: In Vitro Efficacy Comparison
| ADC Configuration | Linker Type | Cell Line(s) | IC50 | Key Findings |
| huC242-SPDB-DM4 | Cleavable (Disulfide) | Various | Not specified | Showed approximate in vitro activity to the non-cleavable version.[1][3][4] |
| huC242-SMCC-DM1 | Non-cleavable (Thioether) | Various | Not specified | Showed approximate in vitro activity to the cleavable version.[1][3][4] |
| sulfo-SPDB-DM4 ADC | Cleavable (Sulfonated Disulfide) | MDR expressing cell line | 7 - 20 pM | Significantly more potent than ADCs with SPDB or MCC linkers (>3000 pM). |
Table 2: In Vivo Efficacy Comparison
| ADC Configuration | Linker Type | Xenograft Model(s) | Key Findings |
| huC242-SPDB-DM4 | Cleavable (Disulfide) | Multiple human colon cancer xenograft models | Exhibited significantly higher activity in multiple xenograft models compared to the non-cleavable version.[1][2][3][4] Displayed the best efficacy among a panel of disulfide-linked conjugates with varying steric hindrance.[3] |
| huC242-SMCC-DM1 | Non-cleavable (Thioether) | Multiple human colon cancer xenograft models | Less efficacious than the cleavable counterpart in these models.[1][2][3][4] Showed only marginal activity in vivo.[3] |
Table 3: Plasma Stability Comparison
| ADC Configuration | Linker Type | Species | Half-life / Clearance | Key Findings |
| Ab-SPDB-DM4 | Cleavable (Disulfide) | Mouse | Slower clearance than Ab-SPP-DM1.[8] | The sterically hindered disulfide bond in this compound enhances stability compared to less hindered disulfide linkers.[7][8] |
| Ab-SMCC-DM1 | Non-cleavable (Thioether) | Mouse | Slower clearance than Ab-SPP-DM1 and Ab-SPDB-DM4.[8] | Thioether linkers generally exhibit high plasma stability.[2] |
| huC242-SPDB-DM4 | Cleavable (Disulfide) | CD1 Mice | High stability to dithiothreitol reduction in isolated plasma.[5] | Steric hindrance contributes to increased stability.[5] |
Mandatory Visualization
Caption: Comparative mechanism of this compound and SMCC-DM1 ADCs.
Caption: Workflow for comparing this compound and SMCC-DM1 performance.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies to determine the half-maximal inhibitory concentration (IC50) of ADCs.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound and SMCC-DM1 ADCs
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the this compound and SMCC-DM1 ADCs in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for a period of 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each ADC.
In Vivo Efficacy Study in Xenograft Models
This protocol outlines a general procedure for evaluating the anti-tumor activity of ADCs in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Tumor cells for implantation
-
This compound and SMCC-DM1 ADCs
-
Vehicle control (e.g., saline or formulation buffer)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound ADC, SMCC-DM1 ADC).
-
Administer the ADCs and vehicle control intravenously at a predetermined dosing schedule and concentration.
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.
-
Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. Survival curves can also be generated.
Plasma Stability Assay
This protocol is designed to assess the stability of the ADC and the premature release of the payload in plasma.
Materials:
-
This compound and SMCC-DM1 ADCs
-
Fresh plasma from relevant species (e.g., mouse, rat, human)
-
Incubator at 37°C
-
Analytical method for quantifying intact ADC and/or released payload (e.g., ELISA, LC-MS)
Procedure:
-
Incubate the this compound and SMCC-DM1 ADCs in plasma at a concentration of approximately 100 µg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately process or freeze the samples to stop any further degradation.
-
Quantify the amount of intact ADC remaining at each time point using an appropriate analytical method. For cleavable linkers, the amount of released payload can also be measured.
-
Calculate the percentage of intact ADC remaining over time to determine the plasma half-life of the conjugate.
Conclusion
The selection between this compound and SMCC-DM1 linkers is a critical decision in ADC development that requires careful consideration of the target biology and desired therapeutic outcome. The non-cleavable SMCC-DM1 linker offers high plasma stability and a more targeted cell-killing mechanism, which can translate to a favorable safety profile. However, its efficacy may be limited in tumors with heterogeneous antigen expression due to the lack of a bystander effect.
Conversely, the cleavable this compound linker, particularly with its sterically hindered design for enhanced stability, provides a powerful alternative. The ability of its released, membrane-permeable DM4 payload to induce bystander killing can lead to significantly improved in vivo efficacy, especially in the context of heterogeneous tumors. This makes the this compound linker a compelling choice for maximizing the therapeutic potential of maytansinoid-based ADCs. Ultimately, the optimal linker choice will depend on a thorough evaluation of both linker types in relevant preclinical models to achieve the desired balance of stability, efficacy, and safety for a given ADC candidate.
References
- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bystander Effects: Spdb-DM4 vs. vc-MMAE Antibody-Drug Conjugates
A deep dive into the mechanisms and potencies of two distinct antibody-drug conjugate (ADC) linker-payload systems in mediating the crucial bystander killing effect for cancer therapy.
The bystander effect, a phenomenon where the cytotoxic payload of an antibody-drug conjugate (ADC) kills not only the targeted antigen-positive cancer cells but also adjacent antigen-negative cells, is a critical attribute for effective cancer therapy, particularly in the context of heterogeneous tumors. This guide provides a comprehensive comparison of the bystander effects mediated by two prominent ADC linker-payload systems: Spdb-DM4 and vc-MMAE. We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols for assessing their bystander killing capabilities.
Mechanism of Action: A Tale of Two Linkers
The efficacy of the bystander effect is intrinsically linked to the nature of the linker and the physicochemical properties of the released cytotoxic payload. Both this compound and vc-MMAE employ cleavable linkers designed to release their potent payloads within the tumor microenvironment.
This compound: This system utilizes a disulfide-containing linker (Spdb) to conjugate the maytansinoid derivative DM4 to an antibody. The disulfide bond is susceptible to cleavage in the reducing environment of the cell, particularly within the lysosome after internalization. Upon cleavage, the thiol-containing DM4 is released. This can then be further metabolized to S-methyl-DM4, a highly membrane-permeable and potent microtubule inhibitor that can diffuse out of the target cell and kill neighboring cells.[1]
vc-MMAE: This widely used system features a valine-citrulline (vc) dipeptide linker that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are highly active within cancer cells. This enzymatic cleavage releases the unmodified and highly potent auristatin derivative, monomethyl auristatin E (MMAE).[2] MMAE is a potent microtubule inhibitor that is also membrane-permeable, allowing it to traverse cell membranes and induce apoptosis in adjacent antigen-negative cells.[2][3]
The ability of the released payloads, S-methyl-DM4 and MMAE, to diffuse across cell membranes is paramount for a robust bystander effect. This property allows the cytotoxic agents to overcome tumor heterogeneity by eliminating cancer cells that may have low or no expression of the target antigen.
Visualizing the Pathways
To better understand the sequence of events leading to the bystander effect for each ADC, the following diagrams illustrate the key steps involved.
References
A Head-to-Head Comparison of Spdb-DM4 and Sulfo-Spdb-DM4 Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker-payload system is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides a detailed, data-driven comparison of two widely used maytansinoid-based ADC linker-payloads: Spdb-DM4 and its sulfonated derivative, sulfo-Spdb-DM4.
The primary distinction between these two linker-payloads lies in the incorporation of a sulfonate group in the sulfo-Spdb linker. This modification significantly enhances the hydrophilicity of the linker, which in turn influences the overall properties and performance of the resulting ADC. This guide will delve into the physicochemical characteristics, in vitro cytotoxicity, in vivo efficacy, pharmacokinetic profiles, and potential for bystander killing of ADCs constructed with these two linkers.
Data Presentation: At-a-Glance Comparison
The following tables summarize the key quantitative and qualitative differences between this compound and sulfo-Spdb-DM4 based on available experimental data.
Table 1: Physicochemical Properties
| Property | This compound | Sulfo-Spdb-DM4 | Reference |
| Water Solubility | Lower | Higher, described as "water-soluble" | [][2] |
| LogP | 2.9 | Not explicitly found, but expected to be lower than this compound due to the sulfonate group. | [3] |
| Molecular Weight | ~995.6 g/mol | ~1075.66 g/mol | [4][5] |
| Key Structural Difference | Lacks a sulfonate group | Contains a sulfonate group on the SPDB linker | [][2] |
Table 2: In Vitro Cytotoxicity of Anti-FOLR1 ADCs
| Cell Line | ADC | IC50 (approx. ng/mL) |
| Ovarian Cancer (IGROV-1) | Anti-FOLR1-sulfo-SPDB-DM4 | Data for direct comparison not available in a single study. However, both are highly potent. |
| Ovarian Cancer (SKOV-3) | Anti-FOLR1-sulfo-SPDB-DM4 | Data for direct comparison not available in a single study. However, both are highly potent. |
Note: Direct head-to-head IC50 data for a single antibody conjugated with both linkers across multiple cell lines is limited in publicly available literature. The potency of both linker-payloads is generally in the sub-nanomolar range and is highly dependent on the target antigen expression of the cell line.
Table 3: In Vivo Efficacy of Anti-CDH6 ADCs in OVCAR3 Xenograft Model
| ADC | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 |
| Anti-CDH6-Spdb-DM4 | 5 | ~200 |
| Anti-CDH6-sulfo-Spdb-DM4 | 5 | <100 (complete regression) |
| 2.5 | ~150 | |
| 1.25 | ~250 |
Table 4: Pharmacokinetic Parameters of Anti-CDH6 ADCs in Mice
| Parameter | Anti-CDH6-Spdb-DM4 (5 mg/kg) | Anti-CDH6-sulfo-Spdb-DM4 (5 mg/kg) |
| Total Antibody Clearance | Slower | Faster |
| Total ADC Clearance | Slower | Faster |
| Exposure (AUC) of Total Antibody | Higher | Lower |
| Exposure (AUC) of Total ADC | Higher | Lower |
Mechanism of Action and Bystander Effect
Both this compound and sulfo-Spdb-DM4 utilize the same cytotoxic payload, DM4, a potent maytansinoid that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[] The SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) linker is a cleavable disulfide linker. Upon internalization of the ADC into the target cancer cell, the disulfide bond is cleaved in the reducing environment of the cytoplasm, releasing the active DM4 payload.
The released DM4 metabolite is lipophilic and cell-permeable, enabling it to diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[6] This phenomenon, known as the bystander effect , is crucial for efficacy in heterogeneous tumors. While there is no direct comparative study on the bystander effect of this compound versus sulfo-Spdb-DM4, the hydrophilicity of the linker can influence the properties of the released payload-linker catabolites. It is hypothesized that the more hydrophilic nature of the sulfo-SPDB linker could potentially impact the diffusion and bystander killing capacity of the released metabolites, though further studies are needed to confirm this.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of ADCs.
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the this compound and sulfo-Spdb-DM4 ADCs in cell culture medium. Add the diluted ADCs to the respective wells and incubate for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of ADCs.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the this compound ADC, sulfo-Spdb-DM4 ADC, or a vehicle control intravenously at the specified doses.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals for the duration of the study.
-
Data Analysis: Plot the mean tumor volume for each group over time to compare the efficacy of the different ADCs.
Pharmacokinetic Analysis in Mice
This protocol outlines the steps for determining the pharmacokinetic profiles of ADCs.
-
ADC Administration: Administer a single intravenous dose of the this compound ADC or sulfo-Spdb-DM4 ADC to mice.
-
Blood Sampling: Collect blood samples from the mice at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Analyte Quantification: Use a validated analytical method, such as a ligand-binding assay (e.g., ELISA), to quantify the concentrations of total antibody and total ADC in the plasma samples.
-
Pharmacokinetic Modeling: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).
Visualizations
Signaling Pathway of DM4-Induced Apoptosis
References
- 2. sulfo-SPDB-DM4 | CAS:1626359-59-8 | AxisPharm [axispharm.com]
- 3. This compound | Drug-Linker Conjugates for ADC | CAS 1626359-62-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. sulfo-SPDB-DM4 - tcsc7649 - Taiclone [taiclone.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. In silico decrypting of the bystander effect in antibody–drug conjugates for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Spdb-DM4 vs. Other Maytansinoid Payloads in ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with innovation in linker and payload technology driving the development of more effective and safer cancer therapeutics. Maytansinoids, a class of potent microtubule-targeting agents, have been a mainstay as ADC payloads. This guide provides a detailed comparison of ADCs utilizing the Spdb-DM4 linker-payload system against other maytansinoid-based ADCs, with a focus on performance, underlying mechanisms, and the experimental data that substantiates these differences.
Executive Summary
This compound is an ADC platform component comprising the maytansinoid derivative DM4 linked to a monoclonal antibody via a cleavable N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker.[1] The key feature of this system is the disulfide bond within the SPDB linker, which is designed to be stable in circulation but readily cleaved in the reducing environment of the tumor and inside the cell.[] This intracellular release of the highly potent DM4 payload, a tubulin inhibitor, leads to mitotic arrest and apoptosis of the cancer cell.[3]
A primary differentiator of this compound and other cleavable maytansinoid systems from non-cleavable counterparts, such as the widely known ado-trastuzumab emtansine (T-DM1 or Kadcyla®) which uses an SMCC-DM1 construct, is the ability to induce a "bystander effect."[] The released DM4 from an this compound ADC is a neutrally charged, membrane-permeable molecule that can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells.[4] This is a significant advantage in treating heterogeneous tumors where not all cells express the target antigen. In contrast, the primary catabolite of T-DM1, Lys-MCC-DM1, is charged and largely membrane-impermeable, thus limiting its bystander killing potential.[5][6]
This guide will delve into the comparative performance of these systems, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and a visualization of the underlying cellular mechanisms.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from various studies to provide a clear comparison of the in vitro cytotoxicity and in vivo efficacy of this compound-based ADCs with other maytansinoid ADCs.
Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs
| ADC | Target Antigen | Cancer Cell Line | IC50 (ng/mL) | IC50 (nM) | Reference(s) |
| Anti-EGFR-SPDB-DM4 | EGFR | HSC2 | 0.18 | - | [7] |
| Anti-EGFR-SPDB-DM4 | EGFR | SAS | 0.87 | - | [7] |
| Anti-EGFR-SPDB-DM4 | EGFR | OSC19 | 1.39 | - | [7] |
| Comparator ADCs | |||||
| Trastuzumab emtansine (T-DM1) | HER2 | BT-474 | 85 - 148 | - | [7] |
| Trastuzumab emtansine (T-DM1) | HER2 | SK-BR-3 | 7 - 18 | 0.047 - 0.12 | [7] |
| Trastuzumab emtansine (T-DM1) | HER2 | KMCH-1 | 31 | - | [7] |
| Trastuzumab emtansine (T-DM1) | HER2 | Mz-ChA-1 | 1300 | - | [7] |
| Trastuzumab emtansine (T-DM1) | HER2 | KKU-100 | 4300 | - | [7] |
| Trastuzumab emtansine (T-DM1) | HER2 | HCC1954 | < 173 | - | [7] |
| Trastuzumab emtansine (T-DM1) | HER2 | MDA-MB-361-DYT2 | 25 - 80 | - | [7] |
Table 2: In Vivo Efficacy of Maytansinoid-Based ADCs in Xenograft Models
| ADC | Target Antigen | Xenograft Model | Dosing | Outcome | Reference(s) |
| CDH6-sulfo-SPDB-DM4 | CDH6 | OVCAR3 (subcutaneous) | Single i.v. dose of 1.25, 2.5, and 5 mg/kg | Dose-dependent tumor regression | [8] |
| Comparator ADCs | |||||
| CDH6-SMCC-DM1 | CDH6 | OVCAR3 (subcutaneous) | Single i.v. dose of 5 mg/kg | Less tumor growth inhibition compared to this compound ADC | [8] |
| Erbitux-vc-PAB-MMAE | EGFR | A549 (mouse xenograft) | - | Effectively inhibited tumor growth | [9] |
Mechanism of Action and Bystander Effect
The anticancer activity of maytansinoids like DM1 and DM4 stems from their ability to inhibit tubulin polymerization, a critical process for microtubule formation.[10][11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[12]
The key distinction in the mechanism of action between this compound and non-cleavable maytansinoid ADCs lies in the processing of the ADC following internalization and the properties of the released cytotoxic species.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of maytansinoid ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of ADCs on cancer cell lines.[13][14][15][16]
-
Cell Seeding:
-
Culture cancer cell lines (e.g., antigen-positive and antigen-negative lines) in appropriate media.
-
Trypsinize and resuspend cells to a concentration of 1x10^6 cells/mL.
-
Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media. The optimal seeding density should be determined empirically to ensure logarithmic growth throughout the assay period.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator overnight to allow for cell attachment.[13]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in culture medium at twice the final desired concentration.
-
Add 50 µL of the diluted ADC solutions to the respective wells, resulting in a final volume of 100 µL. Include untreated control wells with fresh medium only.
-
Incubate the plate for 48-144 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the ADC's mechanism of action.[13]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Add 100-150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[13][16]
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[15]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of an ADC's released payload to kill neighboring antigen-negative cells.[13][14][17]
-
Cell Preparation:
-
Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be transfected with a fluorescent protein (e.g., GFP) to distinguish it from the Ag+ cells.[13]
-
-
Co-culture Seeding:
-
Prepare co-cultures of Ag+ and Ag- cells in varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) in a 96-well plate, keeping the total cell number constant (e.g., 10,000 cells/well).[13]
-
Include monoculture controls for both Ag+ and Ag- cells.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
ADC Treatment:
-
Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells (e.g., >IC90) but has low to moderate toxicity on the Ag- cells in monoculture.[13]
-
Incubate for an appropriate duration (e.g., 48-144 hours).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader (e.g., excitation/emission at 485/535 nm).[14]
-
-
Data Analysis:
-
Normalize the fluorescence intensity by subtracting the background fluorescence from wells with medium only.
-
Calculate the viability of the Ag- cells in the co-cultures relative to the untreated Ag- monoculture control.
-
A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
-
In Vivo Efficacy Study (Xenograft Model)
This protocol describes a general workflow for assessing the anti-tumor activity of maytansinoid ADCs in a mouse xenograft model.[18][19][20][21]
-
Animal Model:
-
Use immunodeficient mice (e.g., SCID or nude mice).
-
All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC control, test ADC).
-
-
ADC Administration:
-
Administer the ADC, typically via a single intravenous (i.v.) injection. Dosing is often based on the amount of conjugated payload.
-
-
Monitoring and Endpoints:
-
Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., twice weekly).
-
The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a specified size.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate TGI and assess the statistical significance of differences between treatment groups.
-
Conclusion
The choice of a maytansinoid payload and its corresponding linker system is a critical decision in the design of an ADC. The this compound platform offers the distinct advantage of a cleavable linker that enables a bystander killing effect, which can be particularly beneficial for the treatment of heterogeneous solid tumors. This is in contrast to non-cleavable maytansinoid ADCs like T-DM1, which exhibit limited bystander activity. As demonstrated by the presented data, cleavable linker systems like this compound can lead to superior in vivo efficacy compared to their non-cleavable counterparts, even with similar in vitro potencies against antigen-positive cells. The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of different maytansinoid ADC platforms, allowing researchers to make data-driven decisions in the development of next-generation cancer therapies.
References
- 1. wuxibiology.com [wuxibiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Integrated multiple analytes and semi-mechanistic population pharmacokinetic model of tusamitamab ravtansine, a DM4 anti-CEACAM5 antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aberrant intracellular metabolism of T‐DM1 confers T‐DM1 resistance in human epidermal growth factor receptor 2‐positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mertansine - Wikipedia [en.wikipedia.org]
- 11. adcreview.com [adcreview.com]
- 12. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis of Spdb-DM4 and Alternative Linker-Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker and payload components playing a pivotal role in determining therapeutic efficacy and safety. Among the various linker-payload systems, the cleavable disulfide linker, N-succinimidyl 4-(2-pyridyldithio)butanoate (Spdb), conjugated to the potent maytansinoid derivative, DM4, has demonstrated significant promise in preclinical and clinical settings. This guide provides an objective in vivo efficacy comparison of Spdb-DM4 with other prominent linker-payload technologies, supported by experimental data, to inform the rational design of next-generation ADCs.
Executive Summary
This guide delves into the in vivo performance of ADCs utilizing the this compound linker-payload system and contrasts it with alternatives, including the non-cleavable thioether-linked SMCC-DM1 and auristatin-based payloads such as monomethyl auristatin E (MMAE) connected via a valine-citrulline (vc) linker. The Spdb linker's design allows for intracellular cleavage in the reducing environment of the tumor cell, releasing the potent tubulin inhibitor DM4. This mechanism of action, coupled with the potential for bystander killing, contributes to its robust anti-tumor activity. In contrast, non-cleavable linkers like SMCC rely on complete lysosomal degradation of the antibody for payload release, which can influence the efficacy and toxicity profile. Auristatin-based ADCs represent another major class of microtubule inhibitors, and their comparison with maytansinoid-based ADCs reveals key differences in hydrophobicity and bystander effect, which are critical considerations in ADC development.
Data Presentation: In Vivo Efficacy and Pharmacokinetics
The following tables summarize quantitative data from preclinical studies, offering a side-by-side comparison of ADCs with different linker-payloads.
Table 1: Comparative In Vivo Efficacy of this compound vs. SMCC-DM1
| ADC Configuration | Target | Tumor Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| CDH6-Spdb-DM4 | CDH6 | OVCAR3 Xenograft | Single 5 mg/kg i.v. dose | Superior tumor growth inhibition compared to SMCC-DM1 | [1] |
| CDH6-SMCC-DM1 | CDH6 | OVCAR3 Xenograft | Single 5 mg/kg i.v. dose | Less effective tumor growth inhibition | [1] |
| huC242-Spdb-DM4 | CanAg | HT-29 Colon Xenograft | Single 150 µg/kg dose | Significant tumor growth inhibition | |
| huC242-SMCC-DM1 | CanAg | HT-29 Colon Xenograft | Five daily 150 µg/kg injections | Marginal in vivo activity | [2] |
Table 2: Comparative Pharmacokinetics of this compound vs. SMCC-DM1
| ADC Configuration | Animal Model | Key Pharmacokinetic Parameters (at 5 mg/kg) | Reference |
| CDH6-Spdb-DM4 | NSG Mice | Total ADC: Higher initial concentration, faster clearance. Total Antibody: Similar profile to SMCC-DM1. | [1] |
| CDH6-SMCC-DM1 | NSG Mice | Total ADC: Lower initial concentration, slower clearance. Total Antibody: Similar profile to this compound. | [1] |
Table 3: Physicochemical and Mechanistic Comparison of Maytansinoid (DM4) and Auristatin (MMAE) Payloads
| Feature | Maytansinoid-based (e.g., DM4) | Auristatin-based (e.g., MMAE) | Reference |
| Hydrophobicity | Less hydrophobic | More hydrophobic | [3] |
| Tendency for Aggregation | Lower, especially at high Drug-to-Antibody Ratios (DARs) | Higher, can be problematic at high DARs | [3] |
| Bystander Effect | Moderate; released metabolites can kill neighboring antigen-negative cells | Potent; MMAE is highly membrane-permeable | [2] |
| Mechanism of Action | Binds to tubulin at the maytansine site, inhibiting microtubule assembly | Binds to tubulin at the vinca alkaloid site, inhibiting microtubule assembly | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols for key experiments.
In Vivo Tumor Xenograft Efficacy Study
-
Cell Line Culture: Human cancer cell lines (e.g., OVCAR3, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunodeficient mice (e.g., SCID or NSG), typically 6-8 weeks old, are used. Animals are allowed to acclimatize for at least one week before the study begins.
-
Tumor Implantation: A suspension of cancer cells (typically 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a matrix like Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week using calipers. The tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Dosing: When tumors reach a predetermined average size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. ADCs and vehicle controls are administered intravenously (i.v.) via the tail vein at the specified doses and schedules.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Survival studies may also be conducted.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of differences between treatment groups.
Pharmacokinetic Study
-
Animal Model and Dosing: Non-tumor-bearing or tumor-bearing mice are administered a single i.v. dose of the ADC.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection, blood samples are collected from a small cohort of mice at each time point.
-
Sample Processing: Blood is processed to obtain plasma.
-
Bioanalysis: The concentrations of total antibody and ADC in plasma samples are determined using a validated enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated using non-compartmental analysis of the plasma concentration-time data.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: this compound ADC Mechanism of Action.
Caption: Linker Structure and Cleavage Mechanisms.
Caption: Generalized In Vivo Efficacy Workflow.
References
Validating Spdb-DM4 ADC Potency: A Comparative Guide to Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Spdb-DM4 antibody-drug conjugate (ADC) platform with other common ADC technologies. We present a framework for validating ADC potency through key cell-based assays, including supporting experimental data and detailed protocols. This guide is intended to assist researchers in making informed decisions for their drug development programs.
Introduction to this compound ADC Technology
The this compound ADC platform represents a significant advancement in targeted cancer therapy. This technology combines a monoclonal antibody (mAb) with the potent microtubule-inhibiting agent DM4 via a cleavable N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker.[1][2] The SPDB linker is designed to be stable in circulation, minimizing premature release of the cytotoxic payload and reducing systemic toxicity.[3][4] Upon internalization into target cancer cells, the disulfide bond within the SPDB linker is cleaved in the reducing intracellular environment, releasing the highly potent DM4 payload.[3][5]
DM4, a maytansinoid derivative, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][4][6] This targeted delivery of a potent cytotoxic agent allows for a wider therapeutic window compared to traditional chemotherapy.
Comparative Analysis of ADC Potency
The potency of an ADC is a critical attribute that is rigorously evaluated throughout the drug development process. In this section, we compare the in vitro potency of this compound based ADCs with other commonly used ADC platforms, such as those utilizing the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker with a DM1 payload, and the cathepsin-B cleavable valine-citrulline (vc) linker with a monomethyl auristatin E (MMAE) payload.
Disclaimer: The following data is compiled from various sources and may involve different antibodies, target antigens, and cell lines. Direct head-to-head comparisons in a single study are limited. Therefore, this table should be used as a general guide to the relative potency of these platforms.
| ADC Platform | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| huC242-Spdb-DM4 | CanAg | COLO 205 | ~10 | [7] |
| Mirvetuximab soravtansine (sulfo-Spdb-DM4) | Folate Receptor α | Ovarian Cancer PDX | Low nM range | [8][9] |
| Coltuximab ravtansine (this compound) | CD19 | B-cell lymphoma lines | pM to low nM range | [10] |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 | ~3000 | [11] |
| Trastuzumab-vc-MMAE | NCI-N87 | ~500 | [12] | |
| huC242-SMCC-DM1 | CanAg | COLO 205 | ~30 | [7] |
Key Cell-Based Assays for Potency Validation
A panel of cell-based assays is essential to comprehensively characterize the potency and mechanism of action of an ADC.[8] The following sections detail the protocols for three critical assays: a cytotoxicity assay, an internalization assay, and a bystander effect assay.
Experimental Protocols
1. Cytotoxicity Assay (MTT-based)
This assay measures the ability of the ADC to inhibit cell proliferation and induce cell death.[13][14]
-
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and comparator ADCs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed target-positive and target-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[13]
-
Prepare serial dilutions of the this compound ADC and comparator ADCs in complete culture medium.
-
Remove the culture medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plates for a period that allows for ADC-induced cytotoxicity (typically 72-120 hours).[13]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 value for each ADC.
-
2. Antibody Internalization Assay (Flow Cytometry-based)
This assay quantifies the extent and rate of ADC internalization into target cells, a prerequisite for payload release.[15]
-
Materials:
-
Target-positive cancer cell lines
-
This compound ADC
-
pH-sensitive fluorescent dye (e.g., pHrodo™ Red) or a fluorescently labeled secondary antibody
-
Flow cytometer
-
FACS buffer (e.g., PBS with 1% BSA)
-
-
Procedure:
-
Label the this compound ADC with a pH-sensitive dye according to the manufacturer's instructions. This dye will fluoresce upon entering the acidic environment of the endosomes and lysosomes.
-
Harvest and wash the target-positive cells, then resuspend them in cold FACS buffer.
-
Incubate the cells with the fluorescently labeled ADC on ice for 1 hour to allow for binding to the cell surface.
-
Wash the cells with cold FACS buffer to remove unbound ADC.
-
To measure internalization, shift the cells to 37°C for various time points (e.g., 0, 1, 4, 24 hours). Keep a control sample on ice (0-hour time point).
-
At each time point, stop the internalization by placing the cells on ice and washing with cold FACS buffer.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population. An increase in MFI over time at 37°C compared to the 0-hour time point indicates internalization.
-
3. Bystander Killing Effect Assay (Co-culture-based)
This assay evaluates the ability of the released payload from the ADC to kill neighboring antigen-negative cells, a key feature for treating heterogeneous tumors.[14]
-
Materials:
-
Target-positive cancer cell line
-
Target-negative cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC with a known potent bystander effect (cleavable linker)
-
Control ADC with a non-cleavable linker (minimal bystander effect)
-
96-well microplates
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Co-culture the target-positive and target-negative (GFP-expressing) cells in 96-well plates at a defined ratio (e.g., 1:1) and allow them to adhere overnight.[14]
-
Prepare serial dilutions of the this compound ADC and the control ADC.
-
Treat the co-cultures with the ADC dilutions and incubate for 72-120 hours.
-
At the end of the incubation, wash the cells with PBS.
-
Quantify the number of viable GFP-positive cells using a fluorescence microscope or a plate reader.
-
A significant reduction in the number of GFP-positive cells in the presence of the this compound ADC compared to the control ADC indicates a bystander killing effect.
-
Visualizing Mechanisms of Action and Experimental Workflows
Mechanism of this compound ADC Action
The following diagram illustrates the proposed mechanism of action for an this compound ADC, from binding to a cancer cell to the induction of apoptosis.
Experimental Workflow for ADC Potency Validation
The following diagram outlines a typical experimental workflow for validating the potency of a novel ADC.
Conclusion
The this compound ADC platform offers a potent and versatile approach to targeted cancer therapy. Validating the potency of this compound ADCs requires a multi-faceted approach employing a suite of cell-based assays. The protocols and comparative data presented in this guide provide a framework for researchers to effectively characterize their ADC candidates and benchmark their performance against other established technologies. Rigorous in vitro characterization is a critical step in the successful translation of promising ADC candidates into clinical development.
References
- 1. A Phase 2 Study of Coltuximab Ravtansine (SAR3419) Monotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia (ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tale of two TROP-2 antibody-drug conjugates: a comparative saga of datopotamab deruxtecan and sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.ap-northeast-1.amazonaws.com [s3.ap-northeast-1.amazonaws.com]
- 5. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adcreview.com [adcreview.com]
- 14. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody-drug conjugates targeting TROP-2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of DM4-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. Among the various payloads utilized, the maytansinoid derivative DM4 has emerged as a key component in several ADCs due to its potent anti-tubulin activity. Understanding the pharmacokinetic (PK) profiles of different DM4-based ADCs is crucial for optimizing their therapeutic index, ensuring maximal efficacy with minimal toxicity. This guide provides an objective comparison of the pharmacokinetic properties of notable DM4-based ADCs, supported by experimental data and detailed methodologies.
Introduction to DM4-Based ADCs
DM4, a derivative of maytansine, exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis of rapidly dividing cancer cells.[1] When conjugated to a monoclonal antibody via a linker, DM4 can be selectively delivered to tumor cells expressing the target antigen, thereby minimizing systemic exposure and associated off-target toxicities. The pharmacokinetic behavior of a DM4-based ADC is a complex interplay between the antibody, the linker, and the DM4 payload itself. Key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) are critical determinants of an ADC's safety and efficacy profile.
This guide focuses on the comparative PK profiles of two prominent DM4-based ADCs:
-
Tusamitamab Ravtansine (SAR408701): An ADC targeting the Carcinoembryonic Antigen-related Cell Adhesion Molecule 5 (CEACAM5), which is expressed in various solid tumors.[2]
-
1959-sss/DM4: A novel non-internalizing ADC targeting a highly glycosylated form of LGALS3BP, a protein implicated in tumor progression and metastasis.[3]
Additionally, for comparative purposes, data on Lorvotuzumab Mertansine (IMGN901) , a DM1-based ADC targeting CD56, is included to provide context within the maytansinoid ADC class.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for tusamitamab ravtansine, 1959-sss/DM4, and lorvotuzumab mertansine, compiled from various preclinical and clinical studies. It is important to note that direct cross-study comparisons should be made with caution due to differences in experimental conditions, including species, dose levels, and analytical methods.
| Parameter | Tusamitamab Ravtansine (SAR408701) | 1959-sss/DM4 | Lorvotuzumab Mertansine (IMGN901) (DM1-based) |
| Species | Human[2] | Mouse[3] | Human[4] |
| Dose | 170 mg/m² (Q3W)[2] | 10 mg/kg[3] | 112 mg/m²[4] |
| Analyte | Conjugated Antibody (ADC) | Total ADC, Free DM4, S-methyl-DM4 | Total ADC |
| Clearance (CL) | 0.431 ± 0.0952 L/day[2] | Not Reported | Not Reported |
| Volume of Distribution (Vss) | 3.68 ± 0.989 L[2] | Not Reported | Not Reported |
| Terminal Half-life (t½) | 6.60 ± 0.872 days[2] | ADC: Rapid decline after 8h; DM4: 5.60 h; S-methyl-DM4: 9.72 h[3] | Approximately 1 day[4] |
| Maximum Concentration (Cmax) | 98.7 ± 4.59 µg/mL[2] | DM4: 1.87 µg; S-methyl-DM4: 1.70 µg[3] | Not Reported |
| Area Under the Curve (AUC) | AUC0–21d: 775 ± 207 µg·day/mL[2] | Not Reported | Increased with increasing dose[4] |
Note: The data presented is a compilation from different studies and should be interpreted with consideration of the varying experimental contexts.
Experimental Protocols
Accurate assessment of ADC pharmacokinetics relies on robust and validated bioanalytical methods. The two primary techniques employed are the enzyme-linked immunosorbent assay (ELISA) for quantifying the antibody components (total antibody and conjugated ADC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for measuring the concentration of the free payload (DM4) and its metabolites.
Quantification of ADC by ELISA
This protocol outlines a general procedure for a sandwich ELISA to determine the concentration of a DM4-based ADC in plasma samples.
Materials:
-
96-well microtiter plates
-
Capture antibody (e.g., anti-human IgG)
-
Detection antibody (e.g., anti-DM4 antibody conjugated to an enzyme like HRP)
-
ADC standard of known concentration
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound capture antibody.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add serially diluted standards and plasma samples to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the known concentrations of the ADC standards. Use the standard curve to determine the concentration of the ADC in the unknown samples.
Quantification of DM4 and S-methyl-DM4 by LC-MS/MS
This protocol describes a general workflow for the simultaneous quantification of unconjugated DM4 and its primary metabolite, S-methyl-DM4, in plasma samples.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Internal standard (e.g., deuterated DM4, DM4-d6)
-
Plasma samples
-
Acetonitrile for protein precipitation
-
Reducing agent (e.g., TCEP or DTT)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
To a plasma sample, add the internal standard (DM4-d6).
-
Precipitate proteins by adding cold acetonitrile and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Add a reducing agent (e.g., TCEP) to the supernatant to cleave any disulfide bonds between DM4 and plasma proteins, and incubate.[5]
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute DM4, S-methyl-DM4, and the internal standard with an appropriate solvent (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable gradient elution on the analytical column.
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.
-
Use the calibration curve to determine the concentrations of DM4 and S-methyl-DM4 in the plasma samples.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical bioanalytical workflow for the pharmacokinetic analysis of a DM4-based ADC.
Caption: Bioanalytical workflow for ADC pharmacokinetic studies.
Signaling Pathways and Mechanism of Action
The cytotoxic activity of DM4-based ADCs is initiated upon binding of the antibody to its target antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex. Inside the cell, the linker is cleaved, releasing the DM4 payload. DM4 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.
Caption: Mechanism of action of a DM4-based ADC.
Conclusion
The pharmacokinetic profiles of DM4-based ADCs are multifaceted and influenced by the specific antibody, linker technology, and the characteristics of the target antigen and tumor microenvironment. Tusamitamab ravtansine, a conventional internalizing ADC, exhibits a longer half-life for the conjugated antibody, consistent with typical monoclonal antibody disposition. In contrast, the non-internalizing ADC 1959-sss/DM4 shows a more rapid decline in circulating ADC levels, with the pharmacokinetic profile being more heavily influenced by the released payload and its metabolite.
The selection of appropriate bioanalytical methods is paramount for accurately characterizing the PK of these complex molecules. ELISA and LC-MS/MS are complementary techniques that provide a comprehensive understanding of the disposition of both the antibody and the cytotoxic payload. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers in the field of ADCs, aiding in the design and interpretation of pharmacokinetic studies and ultimately contributing to the development of safer and more effective cancer therapies.
References
- 1. Prediction of PD-1 monoclonal antibody human pharmacokinetic characteristics based on PK in cynomolgus monkeys [cjpt.magtechjournal.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study evaluating safety and pharmacokinetics of tusamitamab ravtansine monotherapy in Japanese patients with advanced malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Evaluating the Therapeutic Index of Spdb-DM4 vs. Other Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of antibody-drug conjugates (ADCs) utilizing the Spdb-DM4 linker-payload system against other common ADC platforms. By presenting supporting experimental data from preclinical studies, this document aims to inform researchers and drug development professionals on the relative efficacy and toxicity of these targeted therapies.
Introduction to Antibody-Drug Conjugates and the Therapeutic Index
Antibody-drug conjugates are a class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. This is achieved by linking a monoclonal antibody that targets a tumor-associated antigen to a cytotoxic payload via a chemical linker. The therapeutic index (TI) is a critical measure of a drug's safety and efficacy, representing the ratio between the dose that produces toxicity and the dose that elicits a therapeutic effect. A wider therapeutic index is desirable, as it indicates a greater margin of safety.
The choice of linker and payload is crucial in determining an ADC's therapeutic index. The linker must be stable in systemic circulation to prevent premature release of the payload and off-target toxicity, yet labile enough to release the cytotoxic agent upon internalization into the target cancer cell. The payload's potency and mechanism of action also significantly influence both efficacy and the toxicity profile.
This guide focuses on the this compound system, which consists of a hindered disulfide linker (Spdb) and the potent microtubule-inhibiting maytansinoid payload, DM4.
Mechanism of Action: this compound
The this compound ADC exerts its cytotoxic effect through a multi-step process:
-
Target Binding: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.
-
Payload Release: Within the cell's reductive environment, specifically the endosomes and lysosomes, the disulfide bond of the Spdb linker is cleaved. This releases the active DM4 payload.
-
Cytotoxicity: The released DM4 binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules. This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Comparative Preclinical Data
The therapeutic index of an ADC is determined by its efficacy (anti-tumor activity) and its toxicity (adverse effects on healthy tissues). The following tables summarize preclinical data for ADCs utilizing this compound and other common linker-payload systems. It is important to note that direct head-to-head comparisons in the same study provide the most robust data. When such data is not available, comparisons across different studies should be interpreted with caution due to variations in experimental models and conditions.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| ADC Target | Linker-Payload | Cell Line | IC50 (nmol/L) | Reference |
| CD30 | MCC-DM1 | Karpas 299 | 0.06 | [1] |
| - | DM1 (free drug) | Various | 7.06 - 39.53 | [1] |
Note: Data for a direct this compound IC50 in a comparable setting was not available in the reviewed literature.
In Vivo Efficacy
Efficacy in vivo is often assessed by measuring tumor growth inhibition in xenograft models, where human cancer cells are implanted into immunocompromised mice.
| ADC Target | Linker-Payload | Xenograft Model | Dose (mg/kg) | Outcome | Reference |
| CDH6 | This compound | OVCAR3 | 5 | Tumor regression | [2] |
| CDH6 | SMCC-DM1 | OVCAR3 | 5 | Tumor regression | [2] |
| CDH6 | sulfo-SPDB-DM4 | OVCAR3 | 2.5 | Significant regression | [2] |
| p-cadherin | MMAE | 2A5 | 20 | Significant tumor growth inhibition | [3] |
In Vivo Toxicity (Maximum Tolerated Dose)
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity.
| ADC | Payload | Animal Model | MTD (mg/kg) | Reference |
| Anti-CD30 ADC | DM1 | Cynomolgus Monkey | >30 | [1] |
| Brentuximab vedotin | MMAE | Cynomolgus Monkey | 6 (Lethal Dose) | [1] |
Observed Toxicities for Different Payloads:
-
DM4: Ocular toxicity is a commonly reported adverse event.[4]
-
MMAE: Associated with neutropenia and peripheral neuropathy.[4]
-
MMAF: Linked to thrombocytopenia and ocular toxicities.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.[5]
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the ADC (at various doses), a vehicle control, and potentially a non-binding ADC control, typically via intravenous injection.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.[6][7]
In Vivo Toxicity Study (MTD Determination)
This study aims to identify the highest dose of an ADC that does not cause unacceptable side effects.
Protocol:
-
Animal Model: Use a relevant animal model, often rodents or non-human primates.
-
Dose Escalation: Administer escalating doses of the ADC to different groups of animals.
-
Clinical Observation: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Hematology and Clinical Chemistry: Collect blood samples at various time points to analyze hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological examination of major organs to identify any tissue damage.
-
MTD Determination: The MTD is defined as the dose level below the one that causes dose-limiting toxicities (e.g., significant body weight loss, severe organ damage).
Discussion and Conclusion
The this compound linker-payload system offers a potent anti-cancer therapy with a mechanism designed to enhance tumor-specific payload delivery and minimize systemic toxicity. The hindered disulfide bond of the Spdb linker is engineered for stability in circulation, a key factor in improving the therapeutic index. Preclinical data, although not always from direct head-to-head comparative studies, suggest that this compound ADCs can achieve significant tumor regression.
The choice of linker and payload is a critical determinant of an ADC's therapeutic window. Maytansinoid-based ADCs, such as those utilizing DM1 and DM4, and auristatin-based ADCs, with payloads like MMAE and MMAF, represent the most clinically advanced classes. Each payload class is associated with a distinct toxicity profile, which must be carefully considered during drug development. For instance, the ocular toxicity associated with DM4-based ADCs is a known risk that requires monitoring and management strategies.
References
- 1. medium.com [medium.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of a CDH6-Targeting Antibody-Drug Conjugate in Patients with Advanced Solid Tumors with Evaluation of Inflammatory and Neurological Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
Spdb-DM4 ADC: A Comparative Performance Analysis Against Clinical Candidates
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of linker and payload is paramount to achieving optimal therapeutic efficacy and safety. The cleavable linker, N-succinimidyl 4-(2-pyridyldithio)butyrate (Spdb), in combination with the potent microtubule-disrupting agent, maytansinoid DM4, presents a compelling platform for targeted cancer therapy. This guide provides a comprehensive performance benchmark of Spdb-DM4 ADCs against other clinical ADC candidates, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their evaluation.
Data Presentation: Comparative Performance Metrics
The following tables summarize the in vitro and in vivo performance of this compound ADCs and other clinical candidates utilizing the DM4 payload.
Table 1: In Vitro Cytotoxicity of DM4-Based ADCs
| ADC Target | Linker-Payload | Cell Line | IC50 (ng/mL) |
| CDH6 | sulfo-SPDB-DM4 | OVCAR3 | ~10 |
| MSLN | This compound | Various | Data Not Available |
| EPCAM | This compound | Various | Data Not Available |
| Folate Receptor α | s-SPDB-DM4 | KB | ~2.5 mg/kg for complete response[1] |
| CD123 | DM4 ADC | MOLM-13 | Data Not Available |
Table 2: In Vivo Efficacy of DM4-Based ADCs in Xenograft Models
| ADC Target | Linker-Payload | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| CDH6 | sulfo-SPDB-DM4 | OVCAR3 | Single 5 mg/kg i.v. dose | Significant tumor regression[2] |
| Folate Receptor α | s-SPDB-DM4 | KB | ~2.5 mg/kg | Complete responses[1] |
| CD123 | 7E7-DM4 | MOLM-13 | 10 mg/kg | Significant tumor volume reduction[3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
In Vitro Cytotoxicity Assay (MTT Assay)
The potency of ADCs is determined by assessing their ability to inhibit cell proliferation in target cancer cell lines.[5][6][7]
-
Cell Seeding: Cancer cells (e.g., OVCAR3, KB) are seeded in 96-well plates at a density of 1,000-10,000 cells per well and incubated for 24 hours.[6]
-
ADC Treatment: ADCs are serially diluted in culture medium and added to the cells. The plates are then incubated for a period of 48 to 144 hours.[5][6]
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.[5][6]
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well and incubated overnight in the dark to dissolve the formazan crystals.[5][6]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[5][6]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[6]
Bystander Effect Assay
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells, a crucial mechanism for treating heterogeneous tumors.[8][9][10]
-
Co-culture Setup: Antigen-positive (Ag+) and antigen-negative (Ag-) cells are co-cultured. Ag- cells are often labeled with a fluorescent protein (e.g., GFP) for easy identification.[10]
-
ADC Treatment: The co-culture is treated with the ADC.
-
Cell Viability Assessment: The viability of both Ag+ and Ag- cells is assessed over time using methods like flow cytometry or high-content imaging.[9] An increase in the death of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[10]
In Vivo Efficacy Studies in Xenograft Models
These studies assess the anti-tumor activity of the ADC in a living organism.[11][12]
-
Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.[11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
ADC Administration: Mice are treated with the ADC, typically via intravenous injection, at various doses and schedules.[2]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.[2]
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Other parameters such as body weight are also monitored to assess toxicity.[2]
Pharmacokinetic (PK) Analysis
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[13][14][15]
-
Sample Collection: Blood samples are collected from treated animals at various time points.
-
Analyte Measurement: The concentrations of total antibody, conjugated ADC, and free payload in the plasma are measured using techniques such as ELISA and LC-MS/MS.[13][14]
-
Data Analysis: Key PK parameters like clearance, volume of distribution, and half-life are calculated to understand the stability and exposure of the ADC.[14]
Mandatory Visualization
DM4 Mechanism of Action
The cytotoxic payload DM4, a maytansinoid derivative, exerts its anti-tumor effect by disrupting microtubule dynamics.[][17][18] Upon internalization into the cancer cell, the Spdb linker is cleaved, releasing DM4.[] DM4 then binds to tubulin, inhibiting the assembly of microtubules.[][] This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. agilent.com [agilent.com]
- 9. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. Recent FDA Guidance for Pharmacokinetics and Antibody Drug Conjugates, and What They Mean for Your Projects at KCAS - KCAS Bio [kcasbio.com]
- 17. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 18. adcreview.com [adcreview.com]
Safety Operating Guide
Proper Disposal of Spdb-DM4: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the antibody-drug conjugate component, Spdb-DM4, is critical for maintaining laboratory safety and regulatory compliance. Researchers, scientists, and professionals in drug development must adhere to stringent protocols due to the cytotoxic nature of the DM4 payload. This document provides a detailed, step-by-step approach to the proper disposal of this compound, alongside essential safety information and relevant experimental protocols.
Summary of Key Quantitative Data
For quick reference, the following table summarizes important quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C46H63ClN4O14S2 | MedchemExpress[1] |
| Molecular Weight | 995.59 g/mol | MedchemExpress[1] |
| CAS Number | 1626359-62-3 | MedchemExpress[1] |
| Recommended Storage | -80°C, protect from light, stored under nitrogen | MedchemExpress |
| Shipping Temperature | Shipped with dry ice | MedchemExpress |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all relevant personnel are trained in handling potent cytotoxic compounds. The following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles with side-shields.[1]
-
Hand Protection: Double gloving with chemotherapy-rated nitrile gloves.
-
Body Protection: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[1]
-
Respiratory Protection: An N95 respirator or higher, particularly when handling the powdered form of the compound.
All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.[1] An accessible safety shower and eye wash station are essential.[1]
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound and materials contaminated with it must be carried out in accordance with all applicable federal, state, and local regulations.[1] The following procedure provides a general framework; however, it is imperative to consult and adhere to your institution's specific hazardous waste management protocols.
Step 1: Waste Segregation
-
Immediately segregate all waste contaminated with this compound at the point of generation. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated PPE (gloves, gown, etc.).
-
Spill cleanup materials.
-
Step 2: Waste Containerization
-
Solid Waste:
-
Collect all contaminated solid waste in a designated, leak-proof, and puncture-resistant hazardous waste container.
-
The container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste" and include the chemical name "this compound".
-
-
Liquid Waste:
-
Collect all contaminated liquid waste in a designated, sealed, and shatter-proof container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Label the container clearly as "Cytotoxic Liquid Waste" with the chemical name "this compound".
-
-
Sharps Waste:
-
Dispose of all contaminated sharps (needles, syringes, etc.) in a designated, puncture-proof sharps container labeled for cytotoxic waste.
-
Step 3: Decontamination of Work Surfaces
-
Following any work with this compound, thoroughly decontaminate all surfaces and equipment.
-
The Safety Data Sheet for this compound recommends scrubbing surfaces and equipment with alcohol.[1]
-
Collect all decontamination materials (e.g., wipes, absorbent pads) as solid cytotoxic waste.
Step 4: Spill Response
-
In the event of a spill, evacuate personnel from the immediate area.
-
Prevent the spill from spreading or entering drains.[1]
-
Wearing full PPE, absorb the spill with a liquid-binding material such as diatomite or a universal binder.[1]
-
Carefully collect the absorbed material and place it in the designated cytotoxic solid waste container.
-
Decontaminate the spill area as described in Step 3.
Step 5: Final Disposal
-
Store sealed and labeled waste containers in a secure, designated area away from general laboratory traffic.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Ensure all required waste disposal documentation is completed accurately.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Culture the target cancer cell line in the appropriate growth medium.
-
Trypsinize and resuspend the cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound-conjugated antibody in cell culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the diluted ADC to the respective wells. Include a vehicle control group.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Preparation of this compound Antibody-Drug Conjugate
This protocol outlines the general steps for conjugating this compound to an antibody.
-
Antibody Preparation:
-
Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Adjust the antibody concentration to the desired level.
-
-
Linker-Payload Preparation:
-
Dissolve this compound in an appropriate organic solvent, such as dimethylacetamide (DMA).
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the antibody solution. The molar ratio of this compound to the antibody will determine the drug-to-antibody ratio (DAR).
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
-
Purification:
-
Remove unconjugated this compound and other small molecules from the ADC solution using a purification method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the resulting ADC to determine the DAR, purity, and concentration.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Spdb-DM4
For Immediate Implementation: Essential Safety and Handling Protocols for the Highly Potent ADC Linker-Payload, Spdb-DM4
Researchers and drug development professionals handling this compound, a potent antibody-drug conjugate (ADC) linker-payload, must adhere to stringent safety protocols to mitigate the significant occupational health risks associated with its highly toxic maytansinoid DM4 component. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
This compound is a critical component in the development of targeted cancer therapies. It comprises a linker molecule (SPDB) attached to the cytotoxic agent DM4, a potent tubulin inhibitor. Due to the high potency of DM4, this compound and the resulting ADCs are classified as Highly Potent Active Pharmaceutical Ingredients (HPAPIs) and require specialized handling procedures and containment facilities.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling scenarios. It is imperative to always don and doff PPE in a designated area and to follow institutional protocols for decontamination.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. Outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an extra layer of protection, and the outer glove can be removed immediately if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or a higher-rated respirator (e.g., PAPR). | Required when handling the solid compound outside of a certified containment system (e.g., ventilated balance enclosure, fume hood, or biological safety cabinet) to prevent inhalation of aerosolized particles. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over goggles when handling the powder or solutions. | Protects against splashes and aerosolized particles entering the eyes or face. |
Occupational Exposure Limits: Understanding the Risk
Due to the novelty and high potency of this compound, a specific Occupational Exposure Limit (OEL) has not been established. However, for highly potent anti-cancer drugs with limited data, a Threshold of Toxicological Concern (TTC) of 1 µ g/day is often applied. This can be used to derive a surrogate OEL to guide risk assessment and control strategies.
| Parameter | Value | Rationale |
| Surrogate Occupational Exposure Limit (OEL) | ~ 0.1 µg/m³ (8-hour TWA) | Calculated based on a Threshold of Toxicological Concern (TTC) of 1 µ g/day for potent anti-cancer agents and a standard respiratory volume of 10 m³ for an 8-hour workday. This is a conservative estimate and should be used in conjunction with a comprehensive risk assessment. |
Glove Selection and Breakthrough Times
| Glove Material | Recommendation | Rationale |
| Nitrile (Chemotherapy-Grade) | Double gloving is required. Change gloves frequently (e.g., every 30-60 minutes) or immediately upon suspected contamination. | While specific breakthrough times are unknown, chemotherapy-grade nitrile gloves offer a good barrier against a range of chemicals. Frequent changes minimize the risk of permeation. |
| Neoprene or Butyl Rubber | Consider for extended handling periods or when there is a higher risk of splashes. | These materials generally offer broader chemical resistance than nitrile. However, they may reduce dexterity. |
It is crucial to consult the glove manufacturer's chemical resistance guide and to perform an internal risk assessment to determine the appropriate glove change frequency for specific laboratory procedures.
Operational Plans: Step-by-Step Guidance for Safe Handling
Adherence to a strict, well-defined workflow is critical to minimizing the risk of exposure. The following diagram outlines the general workflow for handling this compound in a laboratory setting.
Disposal Plans: Managing Contaminated Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials should be collected in a designated, sealed, and labeled hazardous waste container (e.g., a yellow chemotherapy waste bin). |
| Liquid Waste | Unused or expired stock solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous liquid waste container. Chemical inactivation prior to disposal is recommended if a validated procedure is available. |
| Sharps Waste | Needles and syringes used for handling this compound solutions must be disposed of in a puncture-proof, labeled sharps container designated for chemotherapy/hazardous waste. |
Chemical Inactivation: While specific, validated protocols for the chemical inactivation of maytansinoids are not widely published, oxidation using agents like potassium permanganate or sodium hypochlorite has been shown to be effective against some other antineoplastic drugs. However, the efficacy of these methods for maytansinoids must be validated in the laboratory before implementation as a standard disposal procedure.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Spill | Evacuate the immediate area and alert others. Don appropriate PPE, including respiratory protection. Contain the spill using a chemical spill kit with absorbent materials. Decontaminate the area thoroughly. All materials used for cleanup must be disposed of as hazardous waste. |
The following diagram illustrates the decision-making process in the event of a laboratory spill.
By implementing these comprehensive safety and handling procedures, research institutions can create a safer environment for their scientists and support the responsible development of next-generation cancer therapies. Continuous training, adherence to protocols, and a proactive approach to safety are paramount when working with highly potent compounds like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
